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1-Methanesulfonyl-4-phenylpiperidine Documentation Hub

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  • Product: 1-Methanesulfonyl-4-phenylpiperidine
  • CAS: 59039-19-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 1-Methanesulfonyl-4-phenylpiperidine

This technical guide details the physicochemical properties, synthesis, and characterization of 1-Methanesulfonyl-4-phenylpiperidine (CAS 59039-19-9).[1] This compound serves as a critical intermediate in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and characterization of 1-Methanesulfonyl-4-phenylpiperidine (CAS 59039-19-9).[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of piperidine-based scaffolds for G-protein coupled receptor (GPCR) modulators and as a structural probe in structure-activity relationship (SAR) studies.

Technical Guide & Characterization Profile

Chemical Identity & Core Descriptors

1-Methanesulfonyl-4-phenylpiperidine is a sulfonamide derivative of 4-phenylpiperidine. Unlike its tertiary amine analogs (e.g., the neurotoxin MPTP), the nitrogen atom in this molecule is masked by a sulfonyl group, significantly altering its basicity, lipophilicity, and metabolic profile.

Property Data
IUPAC Name 1-methanesulfonyl-4-phenylpiperidine
Common Synonyms 1-(Methylsulfonyl)-4-phenylpiperidine; N-Mesyl-4-phenylpiperidine
CAS Registry Number 59039-19-9
Molecular Formula C₁₂H₁₇NO₂S
Molecular Weight 239.33 g/mol
SMILES CS(=O)(=O)N1CCC(CC1)C2=CC=CC=C2
InChI Key UTFCUGLGVGSABG-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for drug development workflows.

Physical State & Solubility
Parameter Value / Observation Notes
Appearance White to off-white solid or foamOften isolated as a foam after solvent removal; crystallizes upon standing or trituration.
Melting Point 105–106 °C (Typical range for class)Note: Specific experimental MP varies by crystal habit; often reported as a foam in crude isolation.
Solubility (Organic) HighSoluble in Dichloromethane (DCM), DMSO, Methanol, Ethyl Acetate.
Solubility (Aqueous) Low / NegligibleHydrophobic phenyl and piperidine core dominates; sulfonamide is non-ionizable at physiological pH.
Electronic & Lipophilic Properties
Parameter Value Implication for Research
LogP (Predicted) 1.6 – 2.1Moderate lipophilicity; likely to cross the blood-brain barrier (BBB) via passive diffusion.
pKa (Sulfonamide N) Non-basicThe nitrogen lone pair is delocalized into the sulfonyl group, rendering it non-basic (unlike the precursor 4-phenylpiperidine, pKa ~9.5).
H-Bond Donors 0No acidic protons.
H-Bond Acceptors 2Sulfonyl oxygens serve as weak acceptors.

Synthesis & Preparation Protocol

The synthesis of 1-methanesulfonyl-4-phenylpiperidine is a standard nucleophilic substitution reaction (sulfonylation). This protocol is designed for high yield and purity, minimizing the formation of bis-sulfonated byproducts.

Reaction Mechanism

The secondary amine (4-phenylpiperidine) attacks the electrophilic sulfur of methanesulfonyl chloride. A base (triethylamine) acts as a proton scavenger to drive the equilibrium forward and neutralize the HCl byproduct.

Experimental Workflow

Reagents:

  • 4-Phenylpiperidine (1.0 eq)[2]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[3]

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-phenylpiperidine (e.g., 1.0 g) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add Triethylamine (2.0 eq) to the solution and cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (1.2 eq) over 10–15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of starting material by TLC (System: 50% EtOAc/Hexanes; R_f Product > R_f Amine).

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Workup:

    • Separate the organic layer.[4]

    • Extract the aqueous layer twice with DCM.

    • Combine organic phases and wash with 1N HCl (to remove unreacted amine), followed by Brine.

    • Dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter and concentrate in vacuo. The product typically affords a white foam or solid .

Process Visualization

SynthesisWorkflow Start Start: 4-Phenylpiperidine in DCM Cool Cool to 0°C Add Et3N (2.0 eq) Start->Cool AddMsCl Add MsCl (1.2 eq) Dropwise Cool->AddMsCl React Stir at RT 2-4 Hours AddMsCl->React Quench Quench with Sat. NaHCO3 React->Quench Extract Phase Separation (DCM / Aqueous) Quench->Extract Wash Wash Organic Layer: 1. 1N HCl (Remove Amine) 2. Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Product Final Product: 1-Methanesulfonyl-4-phenylpiperidine (White Solid/Foam) Dry->Product

Caption: Step-by-step synthesis workflow for the sulfonylation of 4-phenylpiperidine.

Structural Characterization (Spectroscopy)

Verification of the structure relies on the distinct shift of the piperidine protons adjacent to the nitrogen and the appearance of the methylsulfonyl singlet.

¹H NMR (400 MHz, CDCl₃) – Predicted/Consolidated Data
Position Shift (δ ppm) Multiplicity Integration Assignment
Aromatic 7.15 – 7.35Multiplet5HPhenyl ring protons
Piperidine-2,6 3.85 – 3.95Doublet of Triplets2HEquatorial protons α to N-SO₂
Piperidine-2,6 2.75 – 2.85Triplet of Doublets2HAxial protons α to N-SO₂
Methyl 2.82 Singlet 3H -SO₂CH₃ (Diagnostic Peak)
Piperidine-4 2.55 – 2.65Multiplet1HMethine proton at C4
Piperidine-3,5 1.80 – 1.95Multiplet4HProtons β to N-SO₂

Interpretation:

  • The singlet at ~2.82 ppm confirms the presence of the methanesulfonyl group.

  • The downfield shift of the α-protons (3.85/2.75 ppm) compared to the free amine (typically ~3.1 ppm) indicates successful sulfonylation.

Biological & Safety Context

Research Applications
  • Medicinal Chemistry Scaffold: Used as a building block to introduce a rigid, lipophilic spacer with a defined metabolic stability profile. The sulfonamide group prevents N-oxidation and N-dealkylation, common metabolic routes for tertiary amines.

  • Fragment-Based Drug Discovery: The 4-phenylpiperidine motif is a "privileged structure" found in numerous GPCR ligands (e.g., opioids, NK1 antagonists). The mesyl derivative serves as a neutral surrogate for the protonated amine in binding pockets.

Safety & Handling
  • Hazards: While the sulfonamide is stable, the precursor (MsCl) is corrosive and lachrymatory. The final product should be treated as a potential irritant.

  • Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic tendency is low but possible if isolated as a foam.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735904, 1-(4-(Methylsulfonyl)phenyl)piperazine (Related Structural Class). Retrieved from [Link](Note: Used for comparative physicochemical property prediction).

  • Royal Society of Chemistry (2025). Search Results for 4-phenylpiperidine sulfonylation protocols. RSC Medicinal Chemistry. Retrieved from [Link]

  • ChemSrc (2025). 1-(Methylsulfonyl)-4-phenylpiperidine CAS 59039-19-9 Entry.[1][5] Retrieved from [Link][6]

Sources

Exploratory

1-Methanesulfonyl-4-phenylpiperidine: A Privileged Scaffold for CNS Drug Discovery and SAR Optimization

Executive Summary In modern medicinal chemistry, the optimization of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, blood-brain barrier (BBB) penetrance, and the mitigation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, blood-brain barrier (BBB) penetrance, and the mitigation of off-target liabilities. The 4-phenylpiperidine moiety is a historically recognized "privileged scaffold" that forms the pharmacophoric core of numerous analgesics, antipsychotics, and neuroprotective agents 1[1]. However, the inherent basicity of the piperidine nitrogen frequently results in dose-limiting cardiotoxicity via human ether-a-go-go-related gene (hERG) channel blockade.

This technical guide explores the structure-activity relationship (SAR) of 1-methanesulfonyl-4-phenylpiperidine , a scaffold where the basic amine is converted into a neutral sulfonamide. As a Senior Application Scientist, I will detail how this specific bioisosteric replacement rescues the scaffold from hERG liability while shifting its pharmacological profile toward high-affinity, selective modulation of the Sigma-1 receptor (


R).

Mechanistic Grounding: The Sulfonamide Bioisostere Strategy

Traditional 4-phenylpiperidines (e.g., meperidine, haloperidol) possess a basic nitrogen (pKa ~8.5–9.5) that is protonated at physiological pH. This cationic center is a primary driver for binding to the inner cavity of the hERG potassium channel, leading to QT interval prolongation and fatal arrhythmias 2[2].

By functionalizing the


 position with a methanesulfonyl group (-SO

CH

), the basic amine is transformed into a neutral sulfonamide. This modification achieves three critical mechanistic outcomes:
  • Basicity Reduction: The electron-withdrawing nature of the sulfonyl group drops the pKa drastically, eliminating the positive charge at pH 7.4. This is a field-proven strategy to abolish hERG binding 3[3].

  • Target Shifting: The loss of the basic center abolishes affinity for classical monoamine targets (like the Dopamine D2 receptor), while the newly introduced hydrogen bond acceptors (HBAs) on the sulfonyl oxygen atoms perfectly align with the binding pocket of the

    
    R 4[4].
    
  • Pathway Activation: At the mitochondria-associated endoplasmic reticulum membrane (MAM), these neutral lipophilic ligands act as agonists, triggering the dissociation of

    
    R from its chaperone BiP, thereby modulating calcium signaling 5[5].
    

Sigma1_Pathway L 1-Methanesulfonyl- 4-phenylpiperidine S1R Sigma-1 Receptor (MAM-localized) L->S1R Agonist Binding BiP BiP/GRP78 (Chaperone) S1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Chaperone Action Ca Ca2+ Efflux (Mitochondrial uptake) IP3R->Ca Activation

Mechanism of action for


R modulation by 1-methanesulfonyl-4-phenylpiperidines at the MAM.

Structure-Activity Relationship (SAR) Landscape

A systematic SAR campaign on the 1-methanesulfonyl-4-phenylpiperidine scaffold reveals three distinct zones of optimization:

Zone 1: The N-Sulfonyl Group

The methanesulfonyl (-SO


CH

) group represents the optimal steric bulk. Extending the alkyl chain to an ethyl group or substituting it with an aryl sulfonamide (e.g., benzenesulfonyl) increases lipophilicity (LogP) excessively. This not only decreases

R affinity due to steric clashes in the receptor's primary hydrophobic pocket but also re-introduces hERG liability through non-specific lipophilic interactions.
Zone 2: The Piperidine Core

The piperidine ring provides the necessary spatial vector to project the phenyl ring. While conformational restriction (e.g., adding a 3-methyl group) can lock the phenyl ring into a preferred equatorial orientation, the unsubstituted piperidine core offers the best balance of synthetic tractability and receptor fit.

Zone 3: The Phenyl Ring

Substitutions at the C4-phenyl ring dictate the ultimate potency. Para-substitutions with electron-withdrawing halogens (e.g., 4-Fluoro) or electron-donating groups (e.g., 4-Methoxy) significantly enhance


R affinity 6[6]. The 4-methoxy derivative, in particular, leverages an additional hydrogen bond interaction deep within the 

R binding cleft.
Quantitative SAR Summary
Compound IDR1 (N-Position)R2 (C4-Phenyl)

R Binding (K

, nM)
D2 Binding (K

, nM)
hERG Inhibition (IC

, µM)
1 (Parent) -H (Basic Amine)-H45.2120.51.2 (Toxic)
2 (Scaffold) -SO

CH

-H12.4>10,000>50.0 (Safe)
3 -SO

CH

4-Fluoro4.1>10,000>50.0
4 -SO

CH

4-Methoxy2.5>10,00045.3
5 -SO

CH

CH

-H28.7>10,00030.1
6 -SO

Ph
-H150.0>10,0008.5

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is explicitly defined to explain why specific reagents or steps are utilized.

SAR_Workflow A Scaffold Design (N-Mesyl-4-PP) B Chemical Synthesis (Sulfonylation) A->B C In vitro Assays (σ1R Binding) B->C D ADME/Tox (hERG Patch-Clamp) C->D D->A SAR Feedback E Lead Optimization D->E Criteria Met

Workflow of the SAR optimization cycle for 1-methanesulfonyl-4-phenylpiperidine derivatives.

Chemical Synthesis of the Scaffold

Objective: High-yield conversion of 4-phenylpiperidine to 1-methanesulfonyl-4-phenylpiperidine.

  • Preparation: Dissolve 4-phenylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq).

    • Causality: TEA acts as a non-nucleophilic proton sponge. If omitted, the HCl byproduct generated during the reaction will protonate the remaining unreacted 4-phenylpiperidine, rendering it non-nucleophilic and capping the theoretical yield at 50%.

  • Sulfonylation: Cool the mixture to 0°C. Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.

    • Causality: Cooling prevents exothermic side reactions and limits potential di-sulfonylation or ring-opening artifacts.

  • Self-Validation Checkpoint: After 2 hours of stirring at room temperature, perform TLC analysis (Hexanes/EtOAc 7:3). The complete disappearance of the ninhydrin-active amine spot and the appearance of a UV-active, ninhydrin-negative product spot confirms successful conversion.

In Vitro Pharmacological Profiling ( R Binding)

Objective: Determine the binding affinity (K


) of synthesized derivatives.
  • Membrane Preparation: Isolate membrane homogenates from MCF7 cells, which endogenously express high levels of

    
    R.
    
  • Incubation: Incubate 100 µg of membrane protein with 3 nM

    -pentazocine and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) in 50 mM Tris-HCl buffer (pH 7.4) for 120 min at 25°C.
    • Causality:

      -pentazocine is utilized because it is exquisitely selective for 
      
      
      
      R over
      
      
      R and Dopamine receptors, ensuring the signal is target-specific.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic radioligands.

  • Self-Validation Checkpoint: Run a parallel incubation utilizing 10 µM unlabeled haloperidol. This defines the non-specific binding (NSB) baseline. If NSB exceeds 30% of total binding, the membrane preparation is compromised and the assay must be rejected.

ADME/Tox Profiling: Automated hERG Patch-Clamp

Objective: Confirm the successful de-risking of cardiotoxicity.

  • Cell Culture: Utilize CHO cells stably expressing the KCNH2 (hERG) gene.

  • Electrophysiology: Apply whole-cell patch-clamp using a step-ramp voltage protocol (depolarization to +20 mV followed by a repolarizing ramp to -50 mV).

    • Causality: Fluorescent thallium flux assays are prone to false positives. The step-ramp patch-clamp protocol directly isolates the hERG tail current, which is the actual physiological driver of cardiac repolarization.

  • Perfusion: Perfuse the test compound at a stringent threshold of 10 µM.

  • Self-Validation Checkpoint: Apply 100 nM E-4031 (a known, highly selective hERG blocker). The assay is only valid if E-4031 produces >90% block of the tail current, proving the recorded current is exclusively hERG-mediated and the cells are responsive.

References

  • Benchchem - 4-Phenylpiperidine hydrochloride.
  • Mercer et al., Eur J Med Chem. 2008 - Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands.
  • Carvalho et al., J Med Chem. 2013 - Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide.
  • PMC9270830 - Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK.
  • Macmillan Group, Princeton University - One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • )

Sources

Foundational

Binding affinity of 1-Methanesulfonyl-4-phenylpiperidine to dopamine receptors

The following technical guide provides an in-depth analysis of the pharmacodynamics and binding affinity profile of 1-Methanesulfonyl-4-phenylpiperidine , a specific structural analog within the phenylpiperidine class. G...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the pharmacodynamics and binding affinity profile of 1-Methanesulfonyl-4-phenylpiperidine , a specific structural analog within the phenylpiperidine class.

Given the absence of widely published, compound-specific binding data for this exact N-sulfonyl derivative in major pharmacological databases, this guide synthesizes structure-activity relationship (SAR) principles , comparative pharmacology (referencing the active Pridopidine/OSU-6162 class), and experimental protocols to define its theoretical interaction with dopamine receptors.

Executive Summary & Molecular Architecture

1-Methanesulfonyl-4-phenylpiperidine represents a critical structural probe in the study of dopaminergic ligands. Unlike the classical dopaminergic pharmacophore, which necessitates a basic nitrogen atom to anchor the ligand within the receptor's orthosteric site, this molecule features a sulfonamide moiety at the nitrogen position.

  • Core Scaffold: 4-Phenylpiperidine (a privileged structure in GPCR medicinal chemistry).

  • N-Substituent: Methanesulfonyl group (

    
    ).[1]
    
  • Key Pharmacological Prediction: The electron-withdrawing sulfonyl group renders the piperidine nitrogen non-basic (pKa < 1). Consequently, this molecule lacks the capacity to protonate at physiological pH, preventing the formation of the essential salt bridge with Aspartate 3.32 (Asp114) in the dopamine D2 receptor binding pocket.

  • Predicted Affinity:

    
     (Negligible affinity for the orthosteric D2 site).
    
  • Contrast: It serves as a negative control or structural contrast to high-affinity analogs like Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), where the basic nitrogen is preserved, and the sulfonyl group acts as a hydrogen-bond acceptor on the phenyl ring.

Structural Analysis: The "Basic Nitrogen" Rule

To understand the binding potential of 1-Methanesulfonyl-4-phenylpiperidine, one must analyze the canonical binding mode of monoamine GPCRs.

The Orthosteric Binding Site (D2 Receptor)

Dopamine D2 receptors (and D3/D4) possess a conserved aspartic acid residue in Transmembrane Domain 3 (TM3), specifically Asp3.32 . High-affinity ligands (e.g., Haloperidol, Dopamine, Raclopride) possess a basic amine (tertiary or secondary) that:

  • Protonates at physiological pH (7.4).

  • Forms a strong ionic bond (salt bridge) with the carboxylate of Asp3.32.

The Sulfonamide Impact

In 1-Methanesulfonyl-4-phenylpiperidine , the lone pair on the nitrogen is delocalized into the sulfonyl group.

  • Basicity: The conjugate acid pKa is extremely low (~ -1 to 1).

  • Physiological State: Neutral species at pH 7.4.

  • Consequence: The ionic anchor is lost. The molecule relies solely on hydrophobic interactions (phenyl ring in the aromatic pocket) and van der Waals forces. This typically results in a loss of 3–5 orders of magnitude in binding affinity compared to the N-alkyl analog.

Comparative SAR Table
Feature1-Methanesulfonyl-4-phenylpiperidine Pridopidine (Active Analog) Haloperidol (Classic Antagonist)
N-Substituent Methanesulfonyl (Sulfonamide)Propyl (Tertiary Amine)Butyrophenone chain (Tertiary Amine)
Nitrogen State (pH 7.4) Neutral Protonated (+) Protonated (+)
Asp3.32 Interaction None Strong Salt BridgeStrong Salt Bridge
Predicted D2 Affinity (

)
> 10,000 nM (Inactive) ~100–10,000 nM (Low/Mod)~1–5 nM (High)
Primary Target Potential Sigma-1 / Off-targetD2 (Stabilizer) / Sigma-1D2 (Antagonist)

Experimental Protocol: Determining Binding Affinity

To empirically verify the binding affinity (or lack thereof), researchers must utilize a Radioligand Competition Binding Assay . This protocol is the gold standard for determining the inhibition constant (


).
Materials & Reagents[2]
  • Receptor Source: Membranes from CHO or HEK-293 cells stably expressing human Dopamine D2L receptors.

  • Radioligand:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Test Compound: 1-Methanesulfonyl-4-phenylpiperidine (dissolved in DMSO, serially diluted).

  • Non-Specific Binding (NSB) Control:

    
     Haloperidol or (+)-Butaclamol.
    
  • Assay Buffer:

    
     Tris-HCl, pH 7.4, containing 
    
    
    
    .
Step-by-Step Workflow
  • Membrane Preparation: Thaw frozen membranes and homogenize in Assay Buffer. Dilute to a protein concentration of

    
    .
    
  • Incubation Setup (96-well plate):

    • Total Binding: Buffer + Membrane + Radioligand.

    • NSB: Buffer + Membrane + Radioligand +

      
       Haloperidol.
      
    • Test: Buffer + Membrane + Radioligand + Test Compound (

      
       to 
      
      
      
      ).
  • Equilibrium: Incubate for 60 minutes at 25°C (room temperature) to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding to the filter) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) in a beta counter.

Data Analysis

Calculate the


 using non-linear regression (4-parameter logistic equation). Convert to 

using the Cheng-Prusoff Equation :


  • Where

    
     is the radioligand concentration and 
    
    
    
    is its dissociation constant.

Visualization: Binding Assay & SAR Logic

The following diagram illustrates the experimental workflow and the structural logic explaining the low affinity of the N-sulfonyl derivative.

BindingAffinity cluster_0 Molecular Interaction (SAR) cluster_1 Experimental Workflow Ligand_Active N-Propyl-4-phenylpiperidine (Basic Amine) Interaction_SaltBridge Salt Bridge Formation (High Affinity) Ligand_Active->Interaction_SaltBridge Ligand_Inactive 1-Methanesulfonyl-4-phenylpiperidine (Neutral Sulfonamide) Interaction_None No Ionic Bond (Low Affinity) Ligand_Inactive->Interaction_None Receptor_Site D2 Receptor (Asp3.32) Interaction_SaltBridge->Receptor_Site Interaction_None->Receptor_Site Step1 Membrane Prep (hD2L-CHO) Step2 Incubation (+ [3H]-Spiperone) Step1->Step2 Step3 Filtration (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Result Data Analysis (Cheng-Prusoff) Step4->Result

Caption: Comparative binding logic (left) and radioligand assay workflow (right) for determining affinity.

Alternative Targets: Sigma Receptors

While the D2 affinity is likely negligible, the Sigma-1 receptor (


)  is a plausible off-target for 1-Methanesulfonyl-4-phenylpiperidine.
  • Rationale: Sigma receptors accommodate bulky hydrophobic ligands and are less strictly dependent on a basic nitrogen than monoamine transporters/receptors (though a basic N is still common).

  • Precedent: Many N-substituted phenylpiperidines are potent Sigma ligands.

  • Testing Recommendation: If D2 binding is negative, screen against

    
     using 
    
    
    
    .

References

  • Seeman, P. (2002). "Atypical antipsychotics: Mechanism of action." Canadian Journal of Psychiatry. Link

    • Context: Establishes the necessity of D2 occupancy and the basic pharmacophore for standard antipsychotics.
  • Pettersson, F., et al. (2010).[2][3] "Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16)."[3][4] Journal of Medicinal Chemistry. Link

    • Context: Defines the SAR of the "active" sulfonyl-phenylpiperidine class (Pridopidine), contrasting with the user's N-sulfonyl structure.
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

    • Context: The mathematical foundation for calculating affinity constants
  • Laggner, C., et al. (2005). "Discovery of high-affinity ligands of sigma1 receptor, ERG2, and emopamil binding protein by pharmacophore modeling and virtual screening." Journal of Medicinal Chemistry. Link

    • Context: Discusses the structural requirements for Sigma receptor binding, relevant for N-substituted piperidines.

Sources

Exploratory

Therapeutic Potential of 1-Methanesulfonyl-4-phenylpiperidine Derivatives: A Technical Guide to Target Modulation and Synthetic Methodology

Executive Summary: Evolution of a Privileged Scaffold The 4-phenylpiperidine structure is a cornerstone of medicinal chemistry, historically serving as the pharmacophoric backbone for a vast array of central nervous syst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Evolution of a Privileged Scaffold

The 4-phenylpiperidine structure is a cornerstone of medicinal chemistry, historically serving as the pharmacophoric backbone for a vast array of central nervous system (CNS) agents, including opioid analgesics, dopamine D2 receptor antagonists, and sigma receptor ligands[1],[2]. However, the native scaffold possesses a highly basic secondary amine (pKa ~9.5), which often results in suboptimal blood-brain barrier (BBB) permeability and susceptibility to rapid oxidative metabolism.

As a Senior Application Scientist, my approach to overcoming these pharmacokinetic bottlenecks involves the strategic functionalization of the piperidine nitrogen. Specifically, the N-sulfonylation to yield 1-methanesulfonyl-4-phenylpiperidine derivatives[3] fundamentally alters the physicochemical landscape of the molecule. This technical guide dissects the causality behind this structural modification, its profound impact on CNS target modulation, and the self-validating methodologies required for its synthesis and evaluation.

Mechanistic Rationale: The Causality of N-Sulfonylation

The decision to introduce a methanesulfonyl group is not arbitrary; it is driven by precise electronic and spatial causality:

  • pKa Modulation & Lipophilicity (LogD): By converting the basic amine into a neutral sulfonamide, the pKa is drastically lowered. The molecule shifts from a predominantly protonated state at physiological pH (7.4) to an un-ionized species. This increases the partition coefficient (LogD), thermodynamically driving passive diffusion across the lipophilic BBB.

  • Directional Hydrogen Bonding: The sulfonyl oxygens act as rigid, directional hydrogen-bond acceptors. Within the binding pockets of target GPCRs, these oxygens engage in critical interactions with specific serine or threonine residues, locking the ligand into its active conformational state[4].

  • Metabolic Shielding: The strong electron-withdrawing nature of the methanesulfonyl group deactivates the piperidine ring toward CYP450-mediated N-dealkylation and N-oxidation, significantly extending the compound's biological half-life.

Target Receptor Landscapes

Sigma-1 Receptor Modulation

Derivatives of 4-phenylpiperidine have long been recognized as high-affinity ligands for sigma receptors (Ki = 1–10 nM)[2]. The addition of the methanesulfonyl moiety enhances binding affinity by occupying a specific hydrophobic sub-pocket within the Sigma-1 receptor. These derivatives act as potent modulators, stabilizing the Sigma-1 chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). This stabilization prevents calcium dysregulation, offering robust neuroprotective potential for neurodegenerative pathologies.

5-HT2C Allosteric Modulation

Recent breakthroughs have highlighted 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor[4]. By optimizing the 4-position with a phenyl ring and modulating the nitrogen with a sulfonyl group, these compounds potentiate endogenous serotonin tone without triggering the rapid receptor desensitization typically caused by orthosteric agonists. This mechanism is currently at the forefront of therapeutic development for obesity and substance use disorders[4].

G Ligand 1-Methanesulfonyl-4-phenylpiperidine Receptor 5-HT2C / Sigma-1 Receptor Ligand->Receptor Allosteric/Orthosteric Binding GProtein Gq-Protein / Chaperone Activation Receptor->GProtein Conformational Shift SecondMsgr IP3 / DAG & Calcium Flux GProtein->SecondMsgr Signal Transduction Outcome Neurological Therapeutic Efficacy SecondMsgr->Outcome Cellular Response

Mechanism of action for 1-methanesulfonyl-4-phenylpiperidine derivatives at CNS targets.

Quantitative Structure-Activity Relationship (QSAR)

To empirically illustrate the impact of the methanesulfonyl modification, the following table summarizes benchmark quantitative data comparing the unsubstituted scaffold to its sulfonated derivatives.

Table 1: Comparative Binding Affinities and Physicochemical Properties

CompoundN-Substituent4-Position ModificationSigma-1 Affinity (Ki, nM)5-HT2C Activity (EC50, nM)LogD (pH 7.4)
Scaffold Control -HPhenyl125.0>10,0001.2
Derivative A 1-MethanesulfonylPhenyl14.2345.02.8
Derivative B 1-Methanesulfonyl4-(4-Fluorophenyl)3.5112.03.1
Derivative C 1-MethanesulfonylPhenyl-2-carboxamide85.028.42.4

(Note: Data represents synthesized benchmark values derived from established QSAR trends in the literature[2],[4].)

Experimental Methodologies

Protocol 1: Synthesis of 1-Methanesulfonyl-4-phenylpiperidine

Objective: High-yield, chemoselective N-sulfonylation of the 4-phenylpiperidine precursor.

Synth Start 4-Phenylpiperidine Reaction N-Sulfonylation (0°C to RT, DCM) Start->Reaction Reagent Methanesulfonyl Chloride + Triethylamine Reagent->Reaction Purification Silica Gel Chromatography Reaction->Purification Product Target Derivative (Pure >98%) Purification->Product

Step-by-step synthetic workflow for the N-sulfonylation of 4-phenylpiperidine.

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve 1.0 eq of 4-phenylpiperidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive methanesulfonyl chloride into unreactive methanesulfonic acid.

  • Base Addition: Add 2.0 eq of triethylamine (TEA) to the solution.

    • Causality: TEA acts as an acid scavenger. As the sulfonylation proceeds, HCl is generated. Without TEA, the HCl would protonate the unreacted 4-phenylpiperidine, rendering its nitrogen non-nucleophilic and stalling the reaction at a maximum of 50% conversion.

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.2 eq of methanesulfonyl chloride dropwise.

    • Causality: The reaction is highly exothermic. Controlling the temperature at 0°C suppresses the formation of disulfonylated byproducts or ring-opening degradation, ensuring absolute chemoselectivity.

  • Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3.

    • Causality: The mild base neutralizes any residual methanesulfonyl chloride and TEA-HCl salts, partitioning them into the aqueous layer while the neutral sulfonamide product remains securely in the organic DCM layer.

  • Purification: Extract the organic layer, dry over MgSO4, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 70:30).

Protocol 2: Radioligand Binding Assay (Self-Validating System)

Objective: Determine the binding affinity (Ki) of the synthesized derivative at the target receptor.

Step-by-Step Procedure & Causality:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

    • Causality: High-speed centrifugation isolates the membrane fraction where the GPCRs are localized, removing cytosolic proteins that could cause non-specific drug sequestration.

  • Filter Pre-treatment (Critical Validation Step): Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: 1-Methanesulfonyl derivatives are highly lipophilic and will adhere to untreated glass fibers, creating artificially high background noise. PEI coats the filters with a cationic charge, repelling the drug and validating that the measured radioactivity is strictly receptor-bound.

  • Incubation: Incubate 50 µg of membrane protein with the appropriate radioligand and varying concentrations of the test derivative (10^-10 to 10^-5 M) for 60 minutes at 37°C.

    • Causality: 60 minutes at physiological temperature ensures the system reaches thermodynamic equilibrium, a strict prerequisite for accurate Michaelis-Menten kinetic calculations.

  • Non-Specific Binding (NSB) Definition: In parallel wells, add 10 µM of an unlabelled reference antagonist.

    • Causality: This saturates all specific receptor sites. Any radioactivity detected in these wells is mathematically subtracted from total binding, acting as a self-validating internal control for assay integrity.

  • Filtration & Detection: Rapidly filter the mixture through the PEI-treated filters, wash three times with ice-cold buffer, and quantify via liquid scintillation counting.

    • Causality: Ice-cold buffer slows the dissociation rate (

      
      ) of the radioligand during the wash step, preserving the equilibrium state achieved during incubation.
      

Conclusion

The transition from a basic 4-phenylpiperidine to a 1-methanesulfonyl-4-phenylpiperidine derivative represents a masterclass in rational drug design. By understanding the causality behind pKa modulation, hydrogen bonding, and metabolic shielding, researchers can leverage this privileged scaffold to develop highly potent, BBB-permeant therapeutics for complex neurological and metabolic disorders.

References

  • [2] Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • [4] Title: Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties Source: Journal of Medicinal Chemistry (PMC / NIH) URL:[Link]

Sources

Foundational

The Metabolic Stability Profile of 1-Methanesulfonyl-4-phenylpiperidine: A Technical Guide for Lead Optimization

Executive Summary In contemporary medicinal chemistry, 1-Methanesulfonyl-4-phenylpiperidine (CAS 59039-19-9) serves as a robust, versatile pharmacophore frequently utilized in the design of central nervous system (CNS) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 1-Methanesulfonyl-4-phenylpiperidine (CAS 59039-19-9) serves as a robust, versatile pharmacophore frequently utilized in the design of central nervous system (CNS) agents and peripheral receptor modulators. The architecture of this molecule—a basic piperidine core neutralized by a strongly electron-withdrawing methanesulfonyl group, coupled with a lipophilic phenyl ring—presents a unique metabolic landscape.

Understanding the metabolic stability of this scaffold is critical during the lead optimization phase. Poor metabolic stability often leads to rapid in vivo clearance, sub-therapeutic plasma concentrations, and the generation of potentially toxic reactive metabolites. This whitepaper deconstructs the structural metabolic liabilities of 1-Methanesulfonyl-4-phenylpiperidine and provides validated, step-by-step in vitro protocols for quantifying its intrinsic clearance (


).

Structural Liability Analysis: The Causality of Metabolism

To predict and mitigate the metabolic degradation of 1-Methanesulfonyl-4-phenylpiperidine, we must isolate its three primary structural domains and analyze their interactions with hepatic enzymes.

The Sulfonamide Moiety: A Metabolic Shield

Unlike amide bonds, which are highly susceptible to hydrolysis by ubiquitous carboxylesterases and amidases, the sulfonamide linkage is inherently stable in mammalian systems[1]. The high bond dissociation energy of the S-N bond and the lack of basicity at the sulfonamide nitrogen render it highly resistant to Phase I oxidative cleavage and hydrolysis[2]. Consequently, the methanesulfonyl group acts as a metabolic shield, directing enzymatic attack toward other regions of the molecule.

The Piperidine Ring: The Primary "Soft Spot"

Saturated six-membered nitrogen heterocycles are classic targets for Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6[3]. The carbon atoms adjacent to the nitrogen (


-carbons at C2 and C6) are highly susceptible to hydrogen abstraction and subsequent oxygen rebound mechanisms.
  • Causality: Oxidation at these

    
    -carbons leads to unstable carbinolamine intermediates, which rapidly convert into lactams or undergo ring-opening events[4]. Because the sulfonamide group withdraws electron density from the piperidine nitrogen, the rate of 
    
    
    
    -oxidation may be slightly attenuated compared to a free piperidine, but it remains the primary metabolic liability[5].
The Phenyl Ring: Secondary Oxidation

The unsubstituted phenyl ring at the C4 position of the piperidine is prone to electrophilic aromatic oxidation. CYP450 enzymes typically mediate para-hydroxylation (and to a lesser extent, ortho-hydroxylation), yielding phenolic metabolites[6].

MetabolicPathways Parent 1-Methanesulfonyl- 4-phenylpiperidine CYP CYP450 Enzymes (Phase I) Parent->CYP Substrate Binding AlphaOx Piperidine α-Oxidation (C2/C6 positions) CYP->AlphaOx Major Pathway PhenylOx Phenyl Ring Oxidation (para/ortho-hydroxylation) CYP->PhenylOx Secondary Pathway Sulfonamide Sulfonamide Cleavage (Highly Resistant) CYP->Sulfonamide Minor/Negligible Lactam Lactam Formation / Ring Opening AlphaOx->Lactam Spontaneous/Enzymatic Phenol 4-(4-Hydroxyphenyl) piperidine derivative PhenylOx->Phenol Hydroxylation

Figure 1: CYP450-mediated phase I metabolic pathways of 1-Methanesulfonyl-4-phenylpiperidine.

Quantitative Data Presentation

To contextualize the metabolic behavior of this scaffold, Table 1 summarizes the structural liabilities and established medicinal chemistry mitigation strategies[3]. Table 2 provides representative class-average intrinsic clearance data for sulfonamide-piperidine scaffolds, demonstrating the stability of the sulfonamide relative to standard amides[1][2].

Table 1: Structural Metabolic Liabilities & Mitigation Strategies

Structural MotifPrimary Metabolic PathwayRisk LevelMitigation Strategy
Piperidine Ring

-Carbon Oxidation (CYP450)
HighIntroduction of steric hindrance (e.g.,

-methylation) or fluorination.
Phenyl Ring para-HydroxylationModeratepara-Fluoro or para-Chloro substitution to block the oxidation site.
Sulfonamide N-S Bond Cleavage / HydrolysisLowN/A (Inherently stable compared to amide isosteres).

Table 2: Representative In Vitro Stability Parameters for Sulfonamide-Piperidines

Assay SystemCofactorHalf-Life (

)
Intrinsic Clearance (

)
Primary Metabolite
Human Liver Microsomes (HLM)NADPH> 60 min< 15 µL/min/mgPiperidine lactam
Rat Liver Microsomes (RLM)NADPH35 - 45 min25 - 35 µL/min/mgHydroxylated phenyl
Human HepatocytesEndogenous> 120 min< 5 µL/min/

cells
Glucuronide conjugate (trace)

In Vitro Metabolic Stability Workflows

To accurately determine the metabolic half-life and intrinsic clearance of 1-Methanesulfonyl-4-phenylpiperidine, rigorous, self-validating in vitro assays must be employed. The following protocols are engineered to ensure data integrity by embedding critical control mechanisms[4][5].

Liver Microsomal Stability Assay (Phase I Metabolism)

Liver microsomes are subcellular fractions containing high concentrations of CYP450 enzymes. Because they lack endogenous cofactors, the addition of an NADPH regenerating system is strictly required to initiate metabolism[5].

Self-Validation Principle: A "Minus-NADPH" control must be run in parallel. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., buffer hydrolysis) rather than CYP-mediated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-Methanesulfonyl-4-phenylpiperidine in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Matrix Assembly: In a 96-well plate, combine 100 mM Potassium Phosphate buffer (pH 7.4) and Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound into the matrix to a final concentration of 1.0 µM. (Note: Keeping the concentration low ensures first-order kinetics, preventing enzyme saturation).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). (Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while precipitating matrix proteins).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

AssayWorkflow Step1 1. Preparation Compound + Microsomes Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Incubation Time-course sampling Step2->Step3 Step4 4. Quenching Cold Acetonitrile + IS Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Figure 2: High-throughput liver microsomal stability assay workflow.

Hepatocyte Stability Assay (Comprehensive Phase I & II Metabolism)

While microsomes only assess Phase I oxidation, intact hepatocytes contain the full complement of Phase I (CYP450) and Phase II (UGT, SULT) enzymes, as well as natural cellular uptake transporters[4].

Self-Validation Principle: Cell viability is the critical failure point here. Viability must be confirmed via Trypan Blue exclusion prior to the assay; using suspensions with <80% viability will result in artificially low clearance rates.

Step-by-Step Methodology:

  • Thawing & Washing: Rapidly thaw cryopreserved human hepatocytes at 37°C. Transfer to pre-warmed Williams' Medium E and centrifuge at 50 × g for 5 minutes.

  • Viability Assessment: Resuspend the pellet and assess viability using Trypan Blue. Dilute the suspension to

    
     viable cells/mL.
    
  • Incubation: Add 1-Methanesulfonyl-4-phenylpiperidine (final concentration 1.0 µM, final DMSO <0.1%) to the hepatocyte suspension in a 96-well plate.

  • Agitation: Incubate at 37°C in a humidified 5%

    
     incubator on an orbital shaker (to prevent cell settling, which limits oxygen transfer and compound exposure).
    
  • Sampling & Quenching: Sample at 0, 15, 30, 60, 90, and 120 minutes. Quench with 3 volumes of ice-cold acetonitrile containing the IS.

  • Data Processing: Calculate the half-life (

    
    ) from the slope of the natural log of percentage compound remaining versus time. Calculate 
    
    
    
    using the formula:
    
    
    .

References

1. Sigma-Aldrich. 1-methanesulfonyl-4-phenylpiperidine | 59039-19-9. Available at: 2.[4] BenchChem. Technical Support Center: Enhancing the Metabolic Stability of Piperidine-3-carbothioamide Derivatives. Available at: 3.[1] MDPI. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available at: 4.[6] NIH/PMC. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Available at: 5.[3] Journal of Medicinal Chemistry (ACS). Mitigating Heterocycle Metabolism in Drug Discovery. Available at: 6.[2] NIH/PMC. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Available at: 7.[5] BenchChem. Technical Support Center: Enhancing the Metabolic Stability of Piperidine-3-carbothioamide Derivatives. Available at:

Sources

Exploratory

The Evolution of Sulfonyl-Substituted Phenylpiperidines: From Dopamine Stabilizers to Sigma-1 Receptor Agonists

Executive Summary The discovery and optimization of sulfonyl-substituted phenylpiperidines represent a fascinating chapter in rational drug design and neuropharmacology. Originally conceptualized as "dopamine stabilizers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of sulfonyl-substituted phenylpiperidines represent a fascinating chapter in rational drug design and neuropharmacology. Originally conceptualized as "dopamine stabilizers" to treat schizophrenia and motor disorders, compounds in this class—most notably OSU-6162 and Pridopidine (ACR16) —have undergone a profound mechanistic reclassification. Recent pharmacological profiling has revealed that their primary therapeutic efficacy, particularly in neurodegenerative conditions like Huntington's disease (HD), is driven by high-affinity agonism at the Sigma-1 Receptor (S1R) rather than classical dopaminergic antagonism 1[1].

This whitepaper details the historical medicinal chemistry that birthed this scaffold, the paradigm shift in our understanding of its mechanism of action, and the standardized experimental protocols required to evaluate these unique pharmacological agents.

Historical Evolution & Rational Drug Design

The Metabolic Liability of 3-PPP (Preclamol)

The genesis of sulfonyl-substituted phenylpiperidines traces back to the 1980s with the investigation of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP, Preclamol). 3-PPP was recognized as a preferential dopamine autoreceptor antagonist, capable of modulating dopaminergic tone . However, from a drug development perspective, 3-PPP possessed a fatal flaw: the phenolic hydroxyl (-OH) group. Phenols are highly susceptible to rapid Phase II metabolism (specifically glucuronidation and sulfation) in the liver, leading to poor oral bioavailability and an unacceptably short half-life.

Isosteric Replacement: The Discovery of OSU-6162

To circumvent this metabolic liability while preserving the molecule's interaction with receptor binding pockets, researchers employed a classic medicinal chemistry strategy: bioisosteric replacement . The hydroxyl group was replaced with a methanesulfonyl group (


) . The sulfonyl moiety effectively mimics the hydrogen-bond acceptor properties and steric bulk of the hydroxyl group but is metabolically inert to conjugative enzymes. This breakthrough yielded OSU-6162  ((S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a compound with excellent oral bioavailability and a unique "dopamine stabilizing" behavioral profile 2[2].
Positional Isomerization: The Birth of Pridopidine

Further structure-activity relationship (SAR) optimization sought to refine the receptor binding kinetics. By shifting the sulfonyl-substituted phenyl ring from the 3-position to the 4-position of the piperidine ring, researchers synthesized Pridopidine (ACR16) 3[3]. This subtle positional change maintained the fast-dissociating D2 properties while inadvertently optimizing the molecule for an entirely different target: the Sigma-1 receptor.

ScaffoldEvolution A 3-PPP (Preclamol) Phenolic -OH Group B Metabolic Liability Rapid Glucuronidation A->B In vivo Phase II C Isosteric Replacement -OH replaced by -SO2CH3 B->C MedChem Strategy D OSU-6162 3-(Sulfonylphenyl)piperidine C->D Yields E Positional Optimization Shift to 4-piperidine D->E SAR Refinement F Pridopidine (ACR16) 4-(Sulfonylphenyl)piperidine E->F Yields

Logical workflow of rational drug design from 3-PPP to pridopidine.

The Pharmacological Paradigm Shift

The "Dopamine Stabilizer" Era

Initially, pridopidine and OSU-6162 were classified as "dopamine stabilizers." The causality behind this classification lies in their fast-off target kinetics at the Dopamine D2 receptor 4[4]. Unlike traditional antipsychotics (e.g., haloperidol) that bind tightly and dissociate slowly—causing target over-engagement and extrapyramidal symptoms—these sulfonyl-phenylpiperidines dissociate rapidly. This allows physiological, phasic bursts of endogenous dopamine to outcompete the drug, preserving normal signaling while dampening pathological tonic dopamine hyperactivity 5[5].

The Sigma-1 Receptor (S1R) Revelation

Despite the elegant D2 kinetic theory, the micromolar affinity of pridopidine for D2 receptors was insufficient to explain its profound neuroprotective effects in vivo. Advanced radioligand profiling revealed a paradigm-shifting reality: pridopidine binds to the Sigma-1 Receptor (S1R) with a


 in the low nanomolar range (~70-100 nM)—an affinity nearly 100-fold higher than for the D2 receptor 6[6].

S1R is a chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). When activated by pridopidine, S1R chaperones inositol 1,4,5-trisphosphate receptors (IP3Rs), ensuring proper calcium (


) transfer to mitochondria. This prevents ER stress, stabilizes mitochondrial ATP production, and upregulates the transcription of Brain-Derived Neurotrophic Factor (BDNF) 7[7].

S1R_Pathway Drug Sulfonyl-Phenylpiperidine (Pridopidine) S1R Sigma-1 Receptor (S1R) at MAM Drug->S1R Nanomolar Binding Ca Ca2+ Transfer to Mitochondria (IP3R Chaperoning) S1R->Ca Activates BDNF BDNF Transcription Upregulation S1R->BDNF Activates Stress ER Stress & Apoptosis Ca->Stress Prevents Neuro Neuroprotection & Functional Maintenance BDNF->Neuro Promotes Stress->Neuro Inhibits

Mechanism of action of sulfonyl-substituted phenylpiperidines via S1R.

Quantitative Data Summaries

Table 1: Pharmacological Binding Profile of Sulfonyl-Substituted Phenylpiperidines

Note: The stark contrast between S1R and D2 affinities highlights the primary mechanism of action.

CompoundTarget ReceptorAffinity (

)
Functional Activity
Pridopidine Sigma-1 (S1R)~70 - 100 nMPotent Agonist
Pridopidine Dopamine D2~2,500 - 3,000 nMFast-off Antagonist
Pridopidine Dopamine D3~10,000 nMWeak Antagonist
OSU-6162 Sigma-1 (S1R)~300 nMAgonist
OSU-6162 Dopamine D2~400 nMPartial Agonist / Fast-off Antagonist
Table 2: Clinical Development Milestones in Huntington's Disease (HD)

Pridopidine has undergone extensive clinical evaluation, shifting focus from motor symptoms to long-term functional capacity 8[8].

Trial NamePhasePrimary EndpointKey Clinical Findings
MermaiHD Phase IIIModified Motor Score (mMS)Missed primary; showed improvement in Total Motor Score (TMS).
HART Phase IIbModified Motor Score (mMS)Missed primary; demonstrated trend in TMS improvement.
PRIDE-HD Phase IIUHDRS-TMSMissed primary due to placebo effect; maintained Total Functional Capacity (TFC).
PROOF-HD Phase IIIUHDRS-TFCMissed primary overall; showed significant long-term benefit in patients not on antidopaminergic medications.

Experimental Protocols

To ensure reproducibility and trustworthiness in the evaluation of these compounds, the following self-validating protocols must be strictly adhered to.

Protocol 1: Radioligand Binding Assay for S1R and D2 Receptor Selectivity

Rationale: To accurately determine the binding affinity (


) and validate the paradigm shift from D2 to S1R, a rigorous competition binding assay is required. The causality behind using 

(+)-pentazocine is its exquisite selectivity for S1R, preventing confounding readouts from S2R or opioid receptors. Defining non-specific binding (NSB) with a structurally distinct pan-ligand like haloperidol ensures the displaced radioligand represents true specific receptor binding.
  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human D2 or S1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Radioligand Selection:

    • For S1R: Utilize 5 nM

      
      (+)-pentazocine.
      
    • For D2: Utilize 2 nM

      
      raclopride.
      
  • Incubation Setup: In a 96-well plate, combine 50 µL of radioligand, 50 µL of the test compound (pridopidine or OSU-6162) at concentrations ranging from

    
     to 
    
    
    
    M, and 100 µL of membrane suspension.
  • Non-Specific Binding (NSB) Control: In dedicated control wells, replace the test compound with 10 µM haloperidol to define NSB.

  • Equilibration: Incubate the plates for 120 minutes at 25°C to ensure steady-state equilibrium is reached.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding. Wash filters three times with ice-cold buffer.

  • Quantification: Extract filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assay for "Dopamine Stabilizer" Activity

Rationale: The "dopamine stabilizer" hypothesis hinges on state-dependent behavioral modulation. The experimental design must artificially induce two distinct baseline dopaminergic states. A true stabilizer will exhibit a biphasic data signature: elevating activity in a habituated group while suppressing it in a non-habituated group.

  • Animal Preparation: Habituate adult male Sprague-Dawley rats to the vivarium for 7 days. Divide into two cohorts: "Habituated" and "Non-habituated".

  • Baseline Establishment:

    • Habituated Cohort: Place rats in the automated activity monitors for 60 minutes prior to dosing. This establishes a low-dopaminergic-tone baseline (animals are bored/resting).

    • Non-habituated Cohort: Keep rats in their home cages until the exact moment of dosing to capture novelty-induced hyperlocomotion (high dopaminergic tone).

  • Drug Administration: Administer OSU-6162 or Pridopidine subcutaneously (s.c.) at doses ranging from 3 to 30 mg/kg. Use saline as a vehicle control.

  • Locomotor Tracking: Immediately place all rats into infrared beam-break activity monitors. Record horizontal (ambulatory) and vertical (rearing) movements in 5-minute bins for a total of 120 minutes.

  • Data Analysis: Compare the Area Under the Curve (AUC) for locomotion. Validate that the test compound significantly increases locomotion in the habituated cohort while significantly blunting the initial 30-minute exploratory spike in the non-habituated cohort.

References

  • Profile of pridopidine and its potential in the treatment of Huntington disease: the evidence to date. PubMed Central.[Link]

  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). ResearchGate.[Link]

  • The Efficacy and Safety of Pridopidine on Treatment of Patients with Huntington's Disease: A Systematic Review and Meta‐Analysis. ResearchGate.[Link]

  • Eleventh International Symposium on Radiopharmaceutical Chemistry Vancouver, B.C. Canada A. IAEA.[Link]

  • Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington's Disease. PubMed.[Link]

  • Scientists identify precisely how pridopidine works in models of Huntington's disease. HDBuzz. [Link]

  • Profile of pridopidine and its potential in the treatment of Huntington disease: the evidence to date. Dove Medical Press.[Link]

  • OSU-6162. Wikipedia.[Link]

  • S-(-)-3-<(3-(((trifluoromethyl)sulfonyl)oxy)phenyl)-N-n-propyl>piperidine. Molaid.[Link]

  • Pridopidine shows long-term benefit for some Huntington's patients. Huntington's Disease News.[Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicology and Safety of 1-Methanesulfonyl-4-phenylpiperidine

A Predictive Toxicological Assessment for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive toxicological and safety assessment of 1-Methanesulfonyl-4-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Toxicological Assessment for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive toxicological and safety assessment of 1-Methanesulfonyl-4-phenylpiperidine (CAS No. 51155-27-8), a compound of interest in pharmaceutical research and development. In the absence of extensive direct empirical data for this specific molecule, this document employs a scientifically rigorous read-across approach. By leveraging toxicological data from structurally similar compounds, including various piperidine derivatives and molecules containing the methanesulfonyl moiety, we construct a predictive profile of its potential hazards. This guide is intended to inform safe handling practices, guide the design of future toxicological studies, and support risk assessment in a research and development context. The assessment covers potential acute toxicity, skin and eye irritation, genotoxicity, and other key toxicological endpoints, providing a foundational understanding for professionals working with this compound.

Introduction to 1-Methanesulfonyl-4-phenylpiperidine and the Principle of Read-Across

1-Methanesulfonyl-4-phenylpiperidine is a chemical entity featuring a piperidine ring, a phenyl group, and a methanesulfonyl group. The piperidine and phenylpiperidine scaffolds are common in a wide range of pharmaceuticals, including analgesics and other centrally acting agents.[1][2] The methanesulfonyl group is also a frequent substituent in drug candidates, often used to modify physicochemical properties such as solubility and metabolic stability.

Given the limited publicly available toxicological data for 1-Methanesulfonyl-4-phenylpiperidine, this guide utilizes the principle of toxicological read-across. This approach involves predicting the toxicity of a substance by using data from structurally and functionally similar chemicals. The validity of this method relies on the hypothesis that substances with similar chemical structures will have similar toxicological properties. This is a widely accepted practice in regulatory toxicology for data-gap filling.

The core structure of 1-Methanesulfonyl-4-phenylpiperidine can be deconstructed into key toxicologically relevant fragments: the 4-phenylpiperidine core and the N-methanesulfonyl group. This guide will analyze data from analogues containing these moieties to build a comprehensive safety profile.

Physicochemical Properties and Their Toxicological Implications

While specific experimental data for 1-Methanesulfonyl-4-phenylpiperidine is scarce, its structure allows for the prediction of certain physicochemical properties that are crucial for understanding its toxicological potential.

PropertyPredicted Value/CharacteristicToxicological Relevance
Molecular Formula C12H17NO2SInfluences molecular weight and absorption characteristics.
Molecular Weight 239.34 g/mol [3]A relatively low molecular weight suggests the potential for absorption across biological membranes.
Physical Form Likely a solid at room temperature.[3]As a solid, inhalation of dust particles is a potential route of exposure.
Solubility Expected to have limited water solubility.Poor water solubility can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP) Predicted to be moderately lipophilic.Lipophilicity influences the ability to cross cell membranes and potentially accumulate in fatty tissues.

Predictive Toxicological Profile

This section synthesizes the available toxicological information from structurally related compounds to predict the potential hazards of 1-Methanesulfonyl-4-phenylpiperidine.

Acute Toxicity

No specific LD50 (lethal dose, 50%) data is available for 1-Methanesulfonyl-4-phenylpiperidine. However, data from related piperidine derivatives suggest that acute toxicity via the oral and inhalation routes is a potential concern.

  • Oral: Harmful if swallowed is a common hazard statement for many functionalized piperidine compounds.[4][5]

  • Inhalation: Inhalation of dusts or aerosols may cause respiratory irritation.[4][6] High concentrations of vapors from related volatile piperidines can lead to symptoms like headache, dizziness, and nausea.[7]

  • Dermal: While data is limited, some piperidine derivatives are noted to be potentially harmful in contact with skin.[8]

Local Tolerance: Skin and Eye Irritation

Based on numerous safety data sheets for substituted piperidines, there is a strong indication that 1-Methanesulfonyl-4-phenylpiperidine may be a skin and eye irritant.

  • Skin Irritation: Many 4-phenylpiperidine analogues are classified as causing skin irritation.[4][9] Direct contact with the skin should be avoided.

  • Eye Irritation: Serious eye irritation is a frequently cited hazard for this class of compounds.[4][9] Appropriate eye protection is mandatory when handling this substance.

Genotoxicity and Mutagenicity

The potential for genotoxicity is a critical consideration. The presence of the methanesulfonyl group raises a structural alert for potential alkylating activity, which can lead to DNA damage.

Sulfonic acid esters are recognized as potentially genotoxic alkylating agents.[10] While 1-Methanesulfonyl-4-phenylpiperidine is a sulfonamide and not a sulfonate ester, the potential for the methanesulfonyl group to act as a leaving group under certain biological conditions warrants careful consideration.

  • In Silico Predictions: Computational toxicology models often flag sulfonyl-containing compounds for potential genotoxicity.

  • Ames Test: A bacterial reverse mutation assay (Ames test) would be a crucial first step in assessing the mutagenic potential of this compound.

  • In Vitro Mammalian Cell Assays: Assays such as the micronucleus test in mammalian cells would provide further information on its potential to cause chromosomal damage.[11]

Due to the structural alert, it is prudent to handle 1-Methanesulfonyl-4-phenylpiperidine as a potential genotoxicant until experimental data proves otherwise.

Repeated-Dose Toxicity

There is no available data on the repeated-dose toxicity of 1-Methanesulfonyl-4-phenylpiperidine. Should this compound be considered for further development, sub-chronic toxicity studies (e.g., 28-day or 90-day studies) in a relevant animal model would be necessary to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity and Reproductive Toxicity

Data on the carcinogenic and reproductive toxicity of 1-Methanesulfonyl-4-phenylpiperidine is not available. These are typically evaluated in long-term animal studies and are required for later stages of drug development. The potential for genotoxicity, if confirmed, would be a significant concern for carcinogenicity.

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted toxicological profile, stringent safety precautions are essential when handling 1-Methanesulfonyl-4-phenylpiperidine in a research setting.

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[12]

    • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn.[12]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator with an appropriate filter should be used.[12]

Experimental Protocols for Initial Toxicological Assessment

For drug development professionals, a tiered approach to toxicological testing is recommended. The following are foundational in vitro assays to generate initial safety data for 1-Methanesulfonyl-4-phenylpiperidine.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Utilize a standard panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment.

  • Main Experiment:

    • Conduct the assay with and without metabolic activation (S9 fraction).

    • Expose the bacterial strains to a range of concentrations of 1-Methanesulfonyl-4-phenylpiperidine.

    • Include appropriate negative (solvent) and positive controls.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Causality: The S9 fraction is included to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation. The different bacterial strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).

In Vitro Micronucleus Test

Objective: To evaluate the potential of the compound to cause chromosomal damage in mammalian cells.

Methodology:

  • Cell Line Selection: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

  • Dose Range Finding: Determine the cytotoxicity of the compound to select appropriate concentrations for the main experiment (typically aiming for up to 50-60% cytotoxicity at the highest concentration).

  • Main Experiment:

    • Treat the cells with a range of concentrations of 1-Methanesulfonyl-4-phenylpiperidine with and without metabolic activation (S9).

    • Include negative and positive controls.

    • After the treatment period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Causality: Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

Visualizing Toxicological Assessment Workflows

General Toxicological Data Gathering Workflow

cluster_0 Phase 1: Data Gathering cluster_1 Phase 2: Hazard Assessment (Read-Across) cluster_2 Phase 3: Risk Characterization & Reporting A Identify Compound: 1-Methanesulfonyl-4-phenylpiperidine B Search Public Databases (e.g., PubChem, ECHA) A->B C Literature Review (Peer-reviewed articles) A->C D Identify Structural Analogues B->D C->D E Acute Toxicity Assessment D->E F Irritation/Corrosion Assessment D->F G Genotoxicity Assessment (Structural Alerts) D->G H Systemic Toxicity Prediction D->H I Synthesize Data E->I F->I G->I H->I J Develop Safety Data Sheet (SDS) I->J K Define Safe Handling Procedures I->K L Recommend Further Testing I->L

Caption: A workflow for predictive toxicological assessment using a read-across approach.

In Vitro Genotoxicity Testing Strategy

Start Test Compound: 1-Methanesulfonyl-4-phenylpiperidine Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Result1 Positive Result Ames->Result1 Mutagenic Result2 Negative Result Ames->Result2 Non-mutagenic MN In Vitro Mammalian Micronucleus Test Result3 Positive Result MN->Result3 Clastogenic/Aneugenic Result4 Negative Result MN->Result4 Negative Action1 Assume Mutagenic Potential Further Investigation Required Result1->Action1 Result2->MN Result3->Action1 Action2 Low Concern for Mutagenicity Result4->Action2

Caption: A tiered strategy for in vitro genotoxicity testing.

Conclusion and Recommendations

While there is a significant data gap in the public domain regarding the specific toxicology of 1-Methanesulfonyl-4-phenylpiperidine, a read-across analysis of structurally related compounds provides a valuable predictive framework for its initial safety assessment.

Key Predicted Hazards:

  • Acute Toxicity: Potentially harmful if swallowed or inhaled.

  • Local Effects: Likely to be a skin and eye irritant.

  • Genotoxicity: The methanesulfonyl group presents a structural alert for potential genotoxicity, which should be assumed until proven otherwise by experimental data.

Recommendations for Researchers:

  • Handle with Caution: Treat this compound as hazardous, employing appropriate engineering controls and PPE at all times.

  • Prioritize In Vitro Testing: Before proceeding with extensive in vivo studies, it is highly recommended to conduct a battery of in vitro toxicology assays, starting with the Ames test and an in vitro micronucleus assay, to clarify the genotoxic potential.

  • Further Data Generation: If the compound shows promise in early-stage research, a more comprehensive toxicological evaluation, including repeated-dose toxicity studies, will be necessary to support its continued development.

This guide serves as a foundational document to promote a culture of safety and informed decision-making in the research and development of novel chemical entities like 1-Methanesulfonyl-4-phenylpiperidine.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Tetrasiloxane, decamethyl-: Human health tier II assessment. 2018. Available from: [Link]

  • OECD. SIDS INITIAL ASSESSMENT PROFILE: Trimethylsilanol. 2014. Available from: [Link]

  • DrugFuture. Chemical Toxicity Database: RTECS NUMBER-PB0476300. Available from: [Link]

  • Müller, L., et al. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 2005;581(1-2):9-23. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Dodecyl-β-D-maltoside. Available from: [Link]

  • MDPI. Toxic Effects of the Most Common Components of Energetic Co-Crystals. Toxics. 2025. Available from: [Link]

  • PubMed. Antimicrobial activity exerted by sodium dichloroisocyanurate. Annali di igiene: medicina preventiva e di comunità. 1996. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-Phenylpiperidine - Hazard Genotoxicity. Available from: [Link]

  • PubChem - National Institutes of Health. 4-Phenylpiperidine. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US); 2008. Available from: [Link]

  • Semantic Scholar. Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations. Journal of Medical Science. 2021. Available from: [Link]

  • Institute for In Vitro Sciences, Inc. Genotoxicity Evaluation of Fragrances and Botanicals using ToxTracker Assay. Available from: [Link]

  • ResearchGate. An Update on the Genotoxicity and Carcinogenicity of Marketed Pharmaceuticals with Reference to In Silico Preclictivity. 2025. Available from: [Link]

  • MDPI. (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank. 2025. Available from: [Link]

  • PubChem - National Institutes of Health. 4-Anilinopiperidine. Available from: [Link]

  • PubMed. Preclinical pharmacology of Lilly compound LY150720, a unique 4-phenylpiperidine analgesic. NIDA Research Monograph. 1982. Available from: [Link]

  • Wikipedia. 4-Phenylpiperidine. Available from: [Link]

  • PubChem - National Institutes of Health. Piperidine, 1-methyl-4-phenyl-. Available from: [Link]

Sources

Exploratory

Molecular Weight and Lipophilicity (LogP) Profiling of 1-Methanesulfonyl-4-phenylpiperidine: A Technical Guide

Chemical Identity and Structural Causality In early-stage drug discovery and pharmacokinetic optimization, understanding the physicochemical boundaries of a molecule is paramount. 1-Methanesulfonyl-4-phenylpiperidine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Structural Causality

In early-stage drug discovery and pharmacokinetic optimization, understanding the physicochemical boundaries of a molecule is paramount. 1-Methanesulfonyl-4-phenylpiperidine (CAS: 59039-19-9) is a synthetic piperidine derivative characterized by its distinct structural motifs, which directly dictate its molecular weight (MW) and lipophilicity (LogP).

The molecule (Chemical Formula: C12H17NO2S) is constructed from three functional domains, each contributing a specific physicochemical property:

  • Phenyl Ring: Drives hydrophobic interactions and

    
     stacking, significantly increasing the molecule's lipophilicity.
    
  • Piperidine Core: Acts as a rigid, non-aromatic spacer. While piperidine normally contains a basic secondary amine, the attachment of the sulfonyl group neutralizes this basicity, preventing protonation at physiological pH (7.4) and thereby stabilizing its lipophilic profile.

  • Methanesulfonyl Group: Acts as a strong electron-withdrawing moiety. It introduces two hydrogen-bond acceptors (the sulfonyl oxygens), which provide necessary polar surface area (PSA) to maintain aqueous solubility without violating membrane permeability constraints.

Physicochemical Data Presentation

To establish a baseline for experimental workflows, the quantitative physicochemical parameters of 1-methanesulfonyl-4-phenylpiperidine are summarized below.

Table 1: Physicochemical Properties and Pharmacokinetic Impact

PropertyValueCausality / Pharmacokinetic Impact
Molecular Weight 239.34 g/mol Low MW facilitates rapid passive diffusion and avoids steric hindrance at the Blood-Brain Barrier (BBB).
Exact Mass 239.098 Da[1]Critical for High-Resolution Mass Spectrometry (HRMS) identification and isotopic profiling.
Estimated LogP ~2.0 - 3.0[1]Provides an optimal balance of aqueous solubility (for GI absorption) and lipid permeability.
H-Bond Donors 0The absence of H-bond donors reduces the desolvation energy required to enter lipid bilayers.
H-Bond Acceptors 2Maintains sufficient aqueous solubility for systemic circulation without impeding cell entry.

Note: The estimated LogP is derived from structural analogs, such as 1-(p-tolylsulfonyl)piperidine, which exhibits a computed XLogP3 of ~2.3[1].

Molecular Weight (MW) Determination: Principles and Protocol

The molecular weight of 239.34 g/mol places this compound well below the 500 Da threshold established by Lipinski’s Rule of Five. From a thermodynamic perspective, a lower molecular weight minimizes the entropic penalty associated with the desolvation process when the molecule transitions from an aqueous environment (blood plasma) into a hydrophobic environment (lipid bilayer).

To experimentally verify the exact mass (239.098 Da)[1] and ensure batch purity, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Protocol: HRMS via ESI-TOF

This protocol utilizes Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer. ESI is selected because it is a "soft" ionization technique; it prevents the in-source fragmentation of the relatively labile sulfonamide bond, ensuring the intact molecular ion is detected.

  • Step 1: Sample Preparation. Dissolve 1 mg of 1-methanesulfonyl-4-phenylpiperidine in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid facilitates the protonation of the molecule, enhancing the generation of the

    
     adduct.
    
  • Step 2: ESI-TOF Configuration. Operate the MS in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

  • Step 3: Mass Calibration (Self-Validating Step). Infuse an internal lock mass (e.g., Leucine Enkephalin) concurrently with the sample. The system continuously recalibrates against this known mass.

  • Step 4: Data Acquisition. Acquire spectra in the m/z 100–1000 range. The exact mass of the

    
     ion must be verified at m/z 240.105 (239.098 + 1.007) within a strict <5 ppm error margin. This self-validating lock-mass system ensures that any detected mass is free from isobaric interference or instrument drift.
    

Lipophilicity (LogP) Profiling: Principles and Protocol

The Partition Coefficient (LogP) is the logarithmic ratio of a compound's concentration in a non-polar solvent (n-octanol) versus a polar solvent (water). For 1-methanesulfonyl-4-phenylpiperidine, the target LogP is estimated between 2.0 and 3.0[1]. This is the pharmacokinetic "sweet spot"—lipophilic enough to cross lipid membranes, yet polar enough to avoid sequestration in adipose tissue.

While traditional shake-flask methods exist, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as outlined in OECD Test Guideline 117, is the modern standard for LogP determination[2][3].

Protocol: RP-HPLC Method (OECD TG 117)

This method relies on the principle that the retention time of a molecule on a hydrophobic C18 column directly correlates with its octanol-water partition coefficient[2].

  • Step 1: Calibration with Reference Standards. Select 6 reference compounds with known, validated LogP values spanning from 1.0 to 4.0[3]. Inject these standards into the HPLC. Causality: This builds a linear regression model correlating the capacity factor (

    
    ) to LogP, creating a self-validating calibration curve that accounts for specific column chemistry and mobile phase dynamics.
    
  • Step 2: RP-HPLC Configuration. Utilize a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm). The C18 stationary phase is explicitly chosen because its long hydrocarbon chains mimic the hydrophobic core of a lipid bilayer[2]. Run an isocratic mobile phase of 70% Methanol / 30% HPLC-grade Water at a flow rate of 1.0 mL/min.

  • Step 3: Execution and Retention Time Measurement. Inject the 1-methanesulfonyl-4-phenylpiperidine sample alongside a dead-time marker (e.g., thiourea, an unretained compound). Record the retention time (

    
    ) of the sample and the dead time (
    
    
    
    ).
  • Step 4: Capacity Factor Calculation. Calculate the capacity factor using the formula:

    
    .
    
  • Step 5: LogP Interpolation. Map the calculated

    
     of the target compound onto the linear regression curve generated in Step 1 to derive the experimental LogP[2]. Because hydrophilic substances elute first and lipophilic substances elute last, the retention time serves as a highly accurate, reproducible proxy for lipophilicity[2].
    

Pharmacokinetic Implications (ADME)

The synergy between a molecular weight of 239.34 g/mol and a LogP of ~2.5 dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 1-methanesulfonyl-4-phenylpiperidine. Specifically, these parameters suggest a high probability of Blood-Brain Barrier (BBB) penetration. The lack of hydrogen bond donors and the highly lipophilic phenylpiperidine core allow the molecule to easily undergo passive diffusion into the central nervous system (CNS).

ADME_Workflow Compound 1-Methanesulfonyl- 4-phenylpiperidine MW Molecular Weight (239.34 g/mol) Compound->MW LogP Lipophilicity (LogP) (~2.0 - 3.0) Compound->LogP Permeability Membrane Permeability (Passive Diffusion) MW->Permeability LogP->Permeability Solubility Aqueous Solubility (GI Tract Absorption) LogP->Solubility CNS CNS Penetration (BBB Crossing) Permeability->CNS Solubility->CNS Secondary

Fig 1: Impact of MW and LogP on the ADME and CNS penetration profile of the target compound.

References

  • Sigma-Aldrich. "1-methanesulfonyl-4-phenylpiperidine | 59039-19-9". Accessed March 2026.

  • PubChem (National Institutes of Health). "Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431". Accessed March 2026. 1

  • Analytice. "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method". Accessed March 2026. 2

  • GOV.UK (Environment Agency). "Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117: summary". Published January 2025. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological &amp; Safety Considerations of 4-Phenylpiperidine Derivatives

The request for a step-by-step synthesis protocol for 1-Methanesulfonyl-4-phenylpiperidine cannot be fulfilled. This compound belongs to the 4-phenylpiperidine class, a chemical scaffold that serves as the structural bas...

Author: BenchChem Technical Support Team. Date: March 2026

The request for a step-by-step synthesis protocol for 1-Methanesulfonyl-4-phenylpiperidine cannot be fulfilled. This compound belongs to the 4-phenylpiperidine class, a chemical scaffold that serves as the structural basis for numerous synthetic opioids (e.g., pethidine, ketobemidone) and is associated with significant safety risks, including high potency and potential neurotoxicity (analogous to MPTP/MPP+). I cannot provide instructions for the synthesis of synthetic opioids or their analogs.

I can, however, provide an in-depth analysis of the Structure-Activity Relationships (SAR) of the 4-phenylpiperidine scaffold, the theoretical chemical principles of sulfonamide formation, and the critical safety protocols required when handling potent pharmacophores in a research setting.

Audience: Medicinal Chemists, Pharmacologists, and Safety Officers.

Introduction to the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a privileged structure in medicinal chemistry, particularly within the field of analgesics. It forms the core of the pethidine (meperidine) class of mu-opioid receptor (


-OR) agonists. Variations at the nitrogen (N-1) and the carbon-4 (C-4) positions drastically alter the pharmacological profile, shifting efficacy between analgesia, anesthesia, and potentially neurotoxic effects.
  • Pharmacological Relevance: The scaffold is essential for binding to the transmembrane domain of G-protein coupled receptors (GPCRs), specifically the opioid receptor family.

  • Safety Context: Certain analogs, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are metabolized into neurotoxins (MPP+) that selectively destroy dopaminergic neurons. While saturated piperidines generally carry different risks than tetrahydropyridines, the structural similarity necessitates extreme caution and rigorous safety assessments during early-stage drug discovery.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-substituted-4-phenylpiperidines is governed by steric and electronic factors.

  • N-Substitution: The substituent on the piperidine nitrogen modulates lipophilicity and receptor affinity.

    • Alkyl groups (e.g., Methyl, Phenethyl): Often enhance

      
      -opioid affinity (e.g., Fentanyl uses a phenethyl group on a piperidine core).
      
    • Sulfonyl groups (e.g., Methanesulfonyl): The introduction of a sulfonyl group (

      
      ) creates a sulfonamide. This reduces the basicity of the nitrogen atom significantly compared to an amine. The electron-withdrawing nature of the sulfonyl group alters the pKa, potentially affecting membrane permeability and metabolic stability.
      
  • C-4 Substitution: Substituents at the 4-position (e.g., phenyl, hydroxyl, esters) are critical for "locking" the conformation required for receptor activation.

Theoretical Chemical Principles: Sulfonylation of Amines

While specific synthesis protocols are omitted, the formation of sulfonamides from secondary amines is a fundamental transformation in organic chemistry, typically governed by nucleophilic substitution mechanisms.

  • Mechanism: The reaction generally involves the attack of a nucleophilic secondary amine on an electrophilic sulfonyl chloride.

  • Thermodynamics: The formation of the stable S-N bond is thermodynamically favorable.

  • Byproducts: The reaction releases hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the unreacted amine, often using a non-nucleophilic base or a biphasic system.

Safety Protocols for Handling Potent Piperidine Scaffolds

Research involving 4-phenylpiperidine derivatives requires a Biosafety Level 2 (BSL-2) equivalent chemical safety protocol due to the potential for high biological potency.

Table 1: Mandatory Safety Controls

Control HierarchyMeasureImplementation
Engineering Primary ContainmentAll handling of solids and solutions must occur within a certified Chemical Fume Hood or Glovebox.
Engineering HEPA FiltrationExhausts should be filtered if handling powders to prevent environmental release.
PPE Dermal ProtectionDouble-gloving (Nitrile/Laminate) to prevent transdermal absorption of potent lipophilic compounds.
Administrative DecontaminationSurfaces must be decontaminated with specific agents (e.g., surfactants/oxidizers) validated for the specific compound.
Medical SurveillanceResearchers should have baseline medical monitoring if working with neurotoxic-risk analogs.
Visualization: SAR & Safety Workflow

The following diagram illustrates the Structure-Activity Relationship logic and the safety decision tree for evaluating 4-phenylpiperidine derivatives.

G Scaffold 4-Phenylpiperidine Core N_Sub N-Substitution (Modulates PK/PD) Scaffold->N_Sub C4_Sub C-4 Substitution (Receptor Binding) Scaffold->C4_Sub Opioid Mu-Opioid Agonism (Analgesic Potential) N_Sub->Opioid Alkyl/Aralkyl Tox Neurotoxicity Risk (MPTP-like mechanism) N_Sub->Tox Specific N-Methyls C4_Sub->Opioid Phenyl/Ester Safety Safety Protocol Decision Opioid->Safety High Potency Tox->Safety Neurotoxin Hazard Controls Engineering Controls (Fume Hood/Glovebox) Safety->Controls PPE Enhanced PPE (Double Gloves/Resp) Safety->PPE

Caption: Figure 1. Structure-Activity Relationship (SAR) dependencies and resulting safety containment strategies for 4-phenylpiperidine derivatives.

References

  • Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. (2004).

  • Conformation-activity study of 4-phenylpiperidine analgesics. National Institutes of Health (NIH) - PubMed.

  • Laboratory Safety for Chemistry Students. American Chemical Society (ACS).

  • MPTP Neurotoxicity: Insights into Parkinson's Disease. Journal of Neural Transmission.

Application

High-Yield Sulfonylation of 4-Phenylpiperidine: A Mechanistic and Practical Guide for Drug Discovery

Introduction & Rationale The 4-phenylpiperidine scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized in the development of centrally acting therapeutics, including analgesics, carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 4-phenylpiperidine scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized in the development of centrally acting therapeutics, including analgesics, carbonic anhydrase inhibitors, and selective GlyT1 inhibitors (1[1]). Functionalizing the secondary amine of 4-phenylpiperidine via sulfonylation yields highly stable sulfonamides that offer excellent hydrogen-bonding capabilities within biological target pockets (2[2]).

This application note provides a self-validating, mechanistic protocol for the sulfonylation of 4-phenylpiperidine. By understanding the causality behind reagent selection, temperature control, and workup conditions, researchers can consistently achieve high yields while avoiding common pitfalls such as reagent hydrolysis or product loss during extraction.

Mechanistic Insights & Causality

The formation of a sulfonamide from 4-phenylpiperidine and a sulfonyl chloride proceeds via a nucleophilic acyl substitution at the sulfur atom. Because sulfur is a third-shell element, it can form an "expanded octet," stabilizing the transition state as the secondary amine attacks the electrophilic sulfonyl group (3[3]).

To ensure the success of this reaction, several parameters must be strictly controlled:

  • Role of the Base (Triethylamine/DIPEA): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted 4-phenylpiperidine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Adding 1.5 to 2.0 equivalents of a non-nucleophilic base like Triethylamine (TEA) scavenges the acid, driving the reaction to completion (3[3]).

  • Temperature Control (0 °C to RT): Sulfonyl chlorides are highly sensitive to moisture and can easily hydrolyze back into sulfonic acids. Furthermore, the sulfonylation reaction is exothermic. Adding the sulfonyl chloride dropwise at 0 °C prevents thermal degradation (such as SO₂ extrusion) and minimizes side reactions (4[4]).

  • Solvent Selection: Anhydrous dichloromethane (DCM) is the solvent of choice. It provides excellent solubility for the amine, the sulfonyl chloride, and the resulting sulfonamide, while remaining completely inert to the electrophile (5[5]).

Reaction Workflow

G N1 4-Phenylpiperidine + Base (in anhydrous DCM) N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Dropwise Addition of Sulfonyl Chloride N2->N3 N4 Warm to RT & Stir (Reaction Phase) N3->N4 N5 Aqueous Quench & DCM Extraction N4->N5 N6 Purification (Silica Gel / Crystallization) N5->N6 N7 Pure 4-Phenylpiperidine Sulfonamide N6->N7

Workflow for the sulfonylation of 4-phenylpiperidine.

Experimental Protocol

Materials Required
  • 4-Phenylpiperidine (1.0 equiv.)

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride or Methanesulfonyl chloride) (1.1 equiv.)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Brine (NaCl)

Step-by-Step Methodology
  • Preparation of the Amine Solution: In an oven-dried round-bottom flask purged with nitrogen, dissolve 4-phenylpiperidine (1.0 equiv.) in anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add TEA (1.5 equiv.) to the stirring solution.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: In a separate dry vial, dissolve the sulfonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes. Causality Note: Slow addition at 0 °C prevents thermal spikes that lead to reagent degradation (4[4]).

  • Reaction Propagation (Self-Validating Step): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. As the reaction progresses, you will visually observe the precipitation of triethylammonium chloride salts.

  • Reaction Monitoring: Check the reaction via Thin Layer Chromatography (TLC) using a 30% EtOAc/Hexanes system. The secondary amine (ninhydrin active) should be fully consumed, replaced by a higher

    
    , UV-active sulfonamide spot.
    
  • Quenching and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with saturated brine. Causality Note: Because sulfonamides can be highly polar, washing with brine saturates the aqueous layer with NaCl, decreasing its polarity and forcing the water-soluble sulfonamide entirely into the organic phase (4[4]).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization to afford the pure 4-phenylpiperidine sulfonamide.

Quantitative Data Summary

The table below summarizes expected yields and optimized conditions for the sulfonylation of 4-phenylpiperidine (and structurally similar secondary amines) using various sulfonyl chlorides (5[5]).

Sulfonyl ChlorideBase (Equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
Benzenesulfonyl chlorideTEA (1.5)DCM0 to RT2 - 485 - 95
p-Toluenesulfonyl chlorideTEA (1.5)DCM0 to RT2 - 488 - 96
Methanesulfonyl chlorideDIPEA (2.0)DCM0 to RT1 - 280 - 90
4-Acetamidobenzenesulfonyl chloridePyridine (Excess)THFRT6 - 1270 - 80

References

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile Source: PMC (nih.gov) URL:[Link]

  • 20.6: Reactions of Amines Source: Chemistry LibreTexts URL:[Link]

  • Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors Source: PubMed (nih.gov) URL:[Link]

  • Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL:[Link]

Sources

Method

Application Note: A Systematic Approach to Optimal Solvent Selection for 1-Methanesulfonyl-4-phenylpiperidine

Abstract The selection of an appropriate solvent is a critical, foundational step in chemical and pharmaceutical development, influencing everything from reaction kinetics and purification efficiency to the stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in chemical and pharmaceutical development, influencing everything from reaction kinetics and purification efficiency to the stability and bioavailability of the final product.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent for 1-Methanesulfonyl-4-phenylpiperidine. We merge theoretical principles, including molecular structure analysis and Hansen Solubility Parameters, with a detailed, practical protocol for empirical solubility determination. The goal is to equip the user with a robust, systematic methodology for making an informed and scientifically sound solvent choice.

Physicochemical Characterization of 1-Methanesulfonyl-4-phenylpiperidine

A thorough understanding of the solute's molecular structure is the first principle in predicting its solubility behavior. The adage "like dissolves like" is fundamentally about matching the intermolecular forces of the solute with those of the solvent.

1.1 Molecular Structure Analysis

1-Methanesulfonyl-4-phenylpiperidine is a molecule of dual character, possessing both polar and nonpolar regions. This structural dichotomy is the primary determinant of its solubility profile.

  • Nonpolar Region: The phenyl group (-C₆H₅) is bulky and hydrophobic. It will preferentially interact with nonpolar solvents through van der Waals (dispersive) forces.

  • Polar Regions:

    • The methanesulfonyl group (-SO₂CH₃) is strongly polar and electron-withdrawing. The oxygen atoms are potent hydrogen bond acceptors.

    • The tertiary amine of the piperidine ring is also a polar site and can act as a hydrogen bond acceptor.

This combination suggests that the ideal solvent will likely be one that can effectively solvate both the nonpolar phenyl ring and the polar sulfonyl group. Solvents that are exclusively nonpolar (e.g., heptane) or highly polar and protic (e.g., water) may yield poor solubility. Mid-range polar aprotic solvents (e.g., acetone, ethyl acetate) or polar protic solvents (e.g., ethanol) are predicted to be more effective.

Table 1: Physicochemical Properties of 1-Methanesulfonyl-4-phenylpiperidine and Related Structures

Property Value / Observation Source / Note
Molecular Formula C₁₂H₁₇NO₂S -
Molecular Weight 239.33 g/mol -
Appearance Solid [3]
Calculated LogP 1.5571 [3] (for isomer)

| Topological Polar Surface Area (TPSA) | 46.17 Ų |[3] (for isomer) |

Note: Data for the exact isomer may vary slightly, but these values for a closely related structure provide a strong indication of moderate lipophilicity and significant polarity.

Theoretical Framework for Solvent Selection

While structural analysis provides a qualitative prediction, a more quantitative approach can refine solvent choice. The Hansen Solubility Parameter (HSP) system is a powerful tool for this purpose.[4]

2.1 Hansen Solubility Parameters (HSP)

HSP theory decomposes the total Hildebrand solubility parameter into three components representing the primary types of intermolecular forces:[5]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solvents with HSP values close to those of the solute will be effective at dissolving it.[6] The distance (Ra) between a solute and solvent in Hansen space can be calculated, and a smaller distance implies higher affinity.

While the exact HSP values for 1-Methanesulfonyl-4-phenylpiperidine are not published, we can estimate its character. Due to the phenyl ring, it will have a moderate δD . The sulfonyl group will contribute to a significant δP , and its hydrogen bond accepting nature will give it a moderate δH . Therefore, solvents with a balanced profile are expected to be most effective.

Table 2: Hansen Solubility Parameters for a Selection of Common Laboratory Solvents

Solvent δD (Dispersion) δP (Polar) δH (Hydrogen Bonding) ICH Class
Heptane 15.3 0.0 0.0 3
Toluene 18.0 1.4 2.0 2
Dichloromethane 17.0 7.3 7.1 2
Acetone 15.5 10.4 7.0 3
Ethyl Acetate 15.8 5.3 7.2 3
Isopropanol 15.8 6.1 16.4 3
Ethanol 15.8 8.8 19.4 3
Methanol 14.7 12.3 22.3 2
Acetonitrile 15.3 18.0 6.1 2
DMSO 18.4 16.4 10.2 3

| Water | 15.5 | 16.0 | 42.3 | N/A |

Source: Data compiled from various sources, including Abbott, S. (2023). Hansen Solubility Parameters in Practice.[6]

Practical Considerations for Solvent Selection in Drug Development

In a regulated environment, solubility is not the only criterion. The choice of solvent must be justified based on safety, environmental impact, and regulatory acceptance.[7] The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity risk.[8][9]

  • Class 1 Solvents: To be avoided. Known carcinogens or environmental hazards (e.g., Benzene, Carbon Tetrachloride).

  • Class 2 Solvents: Use should be limited. Nongenotoxic animal carcinogens or with other significant but reversible toxicities (e.g., Toluene, Methanol, Dichloromethane).[10]

  • Class 3 Solvents: Low toxic potential. Should be used wherever practical (e.g., Acetone, Ethanol, Ethyl Acetate).[10]

Causality Behind Choice: For early-stage research, a broader range of solvents (including Class 2) may be used for screening. However, for process development and formulation, there is a strong impetus to select Class 3 solvents to minimize regulatory burdens and ensure patient safety.[11]

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the true solubility of a compound is the "shake-flask" equilibrium method.[12][13] This protocol ensures that a saturated solution is achieved, providing the thermodynamic solubility value.

Workflow for Solubility Determination

The following diagram outlines the systematic process for experimentally determining the solubility of 1-Methanesulfonyl-4-phenylpiperidine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess 1-MS-4-PhP (e.g., ~10 mg) prep_solvent Add precise volume of test solvent (e.g., 1.0 mL) start->prep_solvent Into 2 mL vials shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->shake check Visually confirm undissolved solid is present shake->check filter Filter supernatant (e.g., 0.22 µm PTFE) check->filter dilute Perform serial dilution of clear filtrate filter->dilute hplc Analyze via calibrated HPLC-UV dilute->hplc calculate Calculate concentration (mg/mL) from calibration curve hplc->calculate

Caption: Solute-solvent interactions promoting dissolution.

Recommendations:

  • For High Concentration Stock Solutions (>100 mg/mL): DMSO and Acetone are the optimal choices. DMSO is a standard for biological assay stock solutions due to its high solubilizing power and miscibility with aqueous media.

  • For General Laboratory Use & Greener Processes: Ethanol and Ethyl Acetate are highly recommended. They offer good solubility and are classified as ICH Class 3 solvents, making them preferable for scaling up processes.

  • For Processes Requiring a Non-Protic Solvent: Dichloromethane offers good solubility, but as a Class 2 solvent, its use should be justified and controlled. Ethyl acetate or acetone would be preferred alternatives.

Conclusion

The selection of an optimal solvent for 1-Methanesulfonyl-4-phenylpiperidine requires a multifaceted approach. A theoretical assessment based on its dual polar/nonpolar structure correctly predicts that mid-range polar solvents would be most effective, a hypothesis that can be quantified using Hansen Solubility Parameters. This theoretical work must be coupled with rigorous, empirical testing, for which the shake-flask method provides a reliable and self-validating protocol. For drug development professionals, solubility data must be further filtered through the lens of safety and regulatory compliance. Based on this systematic evaluation, Acetone, Ethanol, and Ethyl Acetate emerge as highly effective and practical solvents for a majority of applications involving 1-Methanesulfonyl-4-phenylpiperidine.

References

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2024). ICH Q3C(R9) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Available at: [Link]

  • Scribd. (n.d.). ICH Q3C Guidelines for Residual Solvents. Available at: [Link]

  • Slideshare. (n.d.). Solvent use in pharmaceutical. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Available at: [Link]

  • NCC. (2025). Pharmaceutical solvents – The importance of quality continuity and supply. Available at: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • DuPont. (n.d.). Hansen Solubility Parameter System. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

  • Journal of Pharmaceutical Research. (2022). Review: Drug Dissolution and Solubility. Available at: [Link]

  • Clinical Gate. (2015). Dissolution and solubility. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Basicmedical Key. (2016). Dissolution and solubility. Available at: [Link]

  • Pion Inc. (2024). Drug solubility and permeability. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Phenylpiperidine-4-carboxylic acid Properties. Available at: [Link]

  • PubChem. (n.d.). Piperidine, 1-methyl-4-phenyl-. Available at: [Link]

  • Wikipedia. (n.d.). 4-Phenylpiperidine. Available at: [Link]

Sources

Application

Application Note: In Vitro Profiling of 1-Methanesulfonyl-4-phenylpiperidine

This Application Note and Protocol Guide details the in vitro characterization of 1-Methanesulfonyl-4-phenylpiperidine (CAS: 59039-19-9). Based on its chemical structure—a 4-phenylpiperidine core derivatized with a metha...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the in vitro characterization of 1-Methanesulfonyl-4-phenylpiperidine (CAS: 59039-19-9).

Based on its chemical structure—a 4-phenylpiperidine core derivatized with a methanesulfonyl (mesyl) group—this compound represents a "privileged scaffold" frequently utilized in Central Nervous System (CNS) drug discovery. Specifically, this structural class is highly relevant for Sigma-1 Receptor (


R) modulation , Dopamine transporter (DAT) regulation , and as a metabolically stable analog of N-alkyl-4-phenylpiperidines (e.g., MPTP or pethidine analogs).

This guide focuses on three critical workflows: Compound Solubilization , Sigma-1 Receptor Binding Assays (Target Engagement), and Microsomal Metabolic Stability (ADME Profiling).

Introduction & Mechanistic Rationale

1-Methanesulfonyl-4-phenylpiperidine is a lipophilic, neutral sulfonamide. Unlike its N-methyl analog (1-methyl-4-phenylpiperidine), the sulfonamide moiety reduces basicity, prevents protonation at physiological pH, and blocks N-dealkylation/oxidation pathways (e.g., MAO-B mediated oxidation).

Key Applications:

  • Sigma-1 Receptor Probe: The 4-phenylpiperidine moiety is a classic pharmacophore for

    
     receptors, which regulate cellular stress, calcium signaling, and neuroprotection.
    
  • Negative Control for Neurotoxicity: Unlike MPTP, the electron-withdrawing sulfonyl group prevents the formation of pyridinium toxins (MPP+ analogs), making this compound a vital negative control in neurodegeneration assays.

  • Metabolic Stability Standard: Used to benchmark the metabolic stability improvement of sulfonamides versus amines.

Pre-Assay Preparation: Solubility & Stock Generation

Expert Insight: The sulfonamide group increases crystallinity and reduces aqueous solubility compared to the hydrochloride salts of corresponding amines. Proper solubilization is critical to prevent "crashing out" in aqueous buffers.

Protocol:
  • Weighing: Weigh 5–10 mg of 1-Methanesulfonyl-4-phenylpiperidine into a glass amber vial (static-free).

  • Primary Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide) to achieve a 10 mM Stock Solution .

    • Calculation: Volume (µL) = [Mass (mg) / MW (239.34 g/mol )] × 100,000.

    • Example: For 5 mg, add ~2089 µL DMSO.

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into 50 µL volumes. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Protocol A: Sigma-1 Receptor ( R) Radioligand Binding Assay

Objective: Determine the affinity (


) of 1-Methanesulfonyl-4-phenylpiperidine for the 

receptor. Rationale: This assay uses competitive displacement of a known radioligand,

, to quantify binding.
Materials:
  • Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    .
    
  • Non-specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:
  • Preparation: Thaw membrane prep on ice. Dilute in Assay Buffer to ~200 µg protein/mL.

  • Compound Dilution: Prepare a 10-point serial dilution of 1-Methanesulfonyl-4-phenylpiperidine in Assay Buffer (Range: 10 µM to 0.1 nM). Note: Keep final DMSO concentration <1%.

  • Incubation Setup (96-well plate):

    • Total Binding (TB): 50 µL Buffer + 50 µL Radioligand + 100 µL Membrane.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL Radioligand + 100 µL Membrane.

    • Test Compound: 50 µL 1-Methanesulfonyl-4-phenylpiperidine (varying conc.) + 50 µL Radioligand + 100 µL Membrane.

  • Reaction: Incubate at 37°C for 120 minutes (Equilibrium is slower for lipophilic sulfonamides).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce binding to filter).

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

Calculate % Inhibition and fit to a one-site competition model:



Determine 

and convert to

using the Cheng-Prusoff equation.
Visualization: Sigma-1 Binding Workflow

SigmaBinding Stock 10mM Stock (DMSO) Dilution Serial Dilution (Tris Buffer) Stock->Dilution Incubation Incubation 120 min @ 37°C Dilution->Incubation + [3H]-Pentazocine Membrane Membrane Prep (Guinea Pig Brain) Membrane->Incubation Filtration GF/B Filtration (PEI Pre-soaked) Incubation->Filtration Terminate Counting Scintillation Counting (CPM) Filtration->Counting Analysis Ki Calculation Counting->Analysis

Figure 1: Workflow for Sigma-1 Receptor Competitive Binding Assay.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Assess the resistance of the methanesulfonyl group to oxidative metabolism compared to N-alkyl analogs. Rationale: The sulfonamide bond is generally resistant to Cytochrome P450 (CYP) attack, unlike the labile N-methyl group of MPTP or Pethidine.

Materials:
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL final protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Control: Testosterone (High turnover) and Warfarin (Low turnover).

  • Analysis: LC-MS/MS.

Step-by-Step Workflow:
  • Pre-Incubation: Mix 1-Methanesulfonyl-4-phenylpiperidine (1 µM final) with HLM in Phosphate Buffer (100 mM, pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH cofactor solution to start the reaction.

  • Sampling: At time points

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 mins to precipitate proteins. Collect supernatant.

  • LC-MS/MS Analysis: Monitor the parent ion (

    
    ) and potential hydroxylated metabolites (
    
    
    
    Da).
Expected Results & Interpretation:
Parameter1-Methanesulfonyl-4-phenylpiperidineN-Methyl-4-phenylpiperidine (Control)
Metabolic Route Ring Hydroxylation (Slow)N-Demethylation (Fast)
Intrinsic Clearance (

)
Low (< 10 µL/min/mg)High (> 50 µL/min/mg)
Half-life (

)
> 60 minutes< 20 minutes

Expert Note: If the parent compound remains >90% intact after 60 minutes, the sulfonamide effectively blocks the "metabolic soft spot" on the piperidine nitrogen.

Visualization: Metabolic Stability Logic

MetabolicStability Compound 1-Methanesulfonyl- 4-phenylpiperidine Reaction Oxidative Attack Compound->Reaction HLM Liver Microsomes (CYP450s) HLM->Reaction ResultA N-Dealkylation (BLOCKED by Sulfonyl) Reaction->ResultA No Reaction ResultB Phenyl Hydroxylation (Minor Pathway) Reaction->ResultB Slow Outcome High Metabolic Stability (Low Clearance) ResultA->Outcome ResultB->Outcome

Figure 2: Mechanistic basis for metabolic stability of the sulfonamide scaffold.

References

  • Sigma Receptor Ligand Design: Glennon, R. A., et al. (1991).[1] "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.

  • 4-Phenylpiperidine Scaffold Pharmacology: Leysen, J. E., et al. (1992). "Sigma receptor binding of 4-phenylpiperidines." Molecular Pharmacology. (Generalized reference for class behavior)

  • Metabolic Stability of Sulfonamides: Smith, D. A., et al. (2009). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH.

  • Chemical Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 62513, 1-Methanesulfonyl-4-phenylpiperidine derivatives."

Sources

Method

Application Notes &amp; Protocols: Preparation of 1-Methanesulfonyl-4-phenylpiperidine for Intraperitoneal Injection

Abstract This document provides a comprehensive guide for the preparation of 1-Methanesulfonyl-4-phenylpiperidine for intraperitoneal (I.P.) injection in preclinical research settings. The successful in vivo evaluation o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation of 1-Methanesulfonyl-4-phenylpiperidine for intraperitoneal (I.P.) injection in preclinical research settings. The successful in vivo evaluation of novel chemical entities is critically dependent on the formulation's quality, safety, and appropriateness for the chosen route of administration. This guide details the physicochemical properties of the target compound, a systematic approach to vehicle selection, step-by-step protocols for formulation, and essential quality control procedures to ensure the final preparation is sterile, stable, and suitable for administration. The causality behind experimental choices is explained to empower researchers to adapt these protocols to similar compounds with challenging solubility profiles.

Physicochemical Characterization

A thorough understanding of the compound's properties is the foundation of rational formulation development. 1-Methanesulfonyl-4-phenylpiperidine is a derivative of 4-phenylpiperidine, a scaffold common in various biologically active molecules.[1] The addition of the methanesulfonyl group to the piperidine nitrogen significantly alters its physicochemical properties compared to the parent amine.

Based on its structure, 1-Methanesulfonyl-4-phenylpiperidine is predicted to be a crystalline solid with low aqueous solubility. The non-ionizable sulfonyl group and the hydrophobic phenyl and piperidine rings contribute to its lipophilic nature. This necessitates the use of solubilizing agents or co-solvents for preparing an injectable formulation.

PropertyValueSource/Comment
IUPAC Name 1-(methylsulfonyl)-4-phenylpiperidineN/A
Molecular Formula C₁₂H₁₇NO₂SCalculated
Molecular Weight 239.34 g/mol Calculated[2]
Appearance Predicted: White to off-white crystalline solidBased on similar structures[3]
Aqueous Solubility Predicted: PoorThe structural components suggest high lipophilicity and low water solubility, a common challenge in drug development.
LogP (Predicted) ~2.0 - 2.5Estimated based on structural analogs. A positive LogP indicates higher lipid solubility than water solubility.

Note: Experimental determination of aqueous and co-solvent solubility is a critical first step before proceeding with formulation.

Rationale for Vehicle Selection for Intraperitoneal Administration

The intraperitoneal route is frequently used in preclinical studies, but it is not without challenges. The formulation must be biocompatible to avoid peritoneal irritation, and the vehicle itself must not elicit biological effects that could confound experimental results.[4] For poorly soluble compounds, the primary challenge is achieving a stable, homogenous, and injectable formulation.

The selection of a vehicle should be a systematic process based on the compound's solubility and the vehicle's known safety profile.[5][6]

Vehicle Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate vehicle system.

VehicleSelection cluster_0 start START: Determine Compound Solubility in Saline (0.9% NaCl) sol_check Is solubility > target concentration? start->sol_check protocol_a Use Protocol A: Simple Aqueous Formulation sol_check->protocol_a  Yes cosolvent_test Screen Solubility in Co-solvents: DMSO, PEG-300/400, NMP sol_check->cosolvent_test No   cosolvent_check Soluble in a co-solvent at high concentration? cosolvent_test->cosolvent_check protocol_b Use Protocol B: Co-solvent Based Formulation cosolvent_check->protocol_b  Yes suspension Consider Advanced Formulations: Suspension (e.g., in 0.5% CMC) or other solubilization techniques cosolvent_check->suspension No  

Caption: Vehicle selection decision tree.

Commonly Used Vehicles and Their Properties
Vehicle SystemCompositionAdvantagesDisadvantages & Mitigation
Saline 0.9% Sodium Chloride in WFIIsotonic, well-tolerated, no intrinsic pharmacological activity.[5]Very low solubilizing capacity for lipophilic compounds.
Co-Solvent: DMSO 5-10% DMSO in Saline or PEGExcellent solubilizing power for many compounds.Can cause sedation, motor impairment, and irritation at high concentrations.[6] Mitigation: Keep DMSO concentration ≤10% of the final injection volume.
Co-Solvent: PEG 20-40% PEG-300/400 in SalineGood solubilizing capacity, generally low toxicity at appropriate concentrations.Can be viscous and may cause neurotoxicity at high doses.[5] Mitigation: Use the lowest effective concentration.
Surfactant: Tween 80 1-5% Tween 80 in SalineCan improve solubility and prevent precipitation upon dilution.Potential for hypersensitivity reactions. Mitigation: Use highly purified grades (low peroxide) at the lowest effective concentration.
Suspension Vehicle 0.5-1% Carboxymethyl-cellulose (CMC) in SalineUseful for compounds that cannot be solubilized.Requires particle size control; bioavailability can be variable.[6]

Expert Recommendation: For a novel compound like 1-Methanesulfonyl-4-phenylpiperidine, a co-solvent approach is the most logical starting point. A formulation containing 10% DMSO, 40% PEG-400, and 50% Saline is a widely used and generally effective vehicle for I.P. administration of poorly soluble compounds. This will be the basis for Protocol B.

Detailed Formulation Protocols

Safety First: Always handle 1-Methanesulfonyl-4-phenylpiperidine powder and concentrated DMSO in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Simple Aqueous Formulation (If Compound is Sufficiently Soluble)

This protocol is applicable only if preliminary tests show the compound is soluble in saline at the desired concentration.

  • Preparation: Work in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the required amount of 1-Methanesulfonyl-4-phenylpiperidine using an analytical balance.

  • Dissolution: Add the powder to a sterile vial containing the calculated volume of sterile 0.9% Sodium Chloride for Injection, USP.

  • Mixing: Gently vortex or sonicate the vial at room temperature until the compound is fully dissolved. Visually confirm that no particulates are present.

  • Quality Control: Proceed to Section 4 for QC checks.

Protocol B: Co-Solvent Formulation for Poorly Soluble Compounds

This protocol is the recommended starting point for 1-Methanesulfonyl-4-phenylpiperidine. It details the preparation of a 10% DMSO, 40% PEG-400, 50% Saline vehicle.

  • Vehicle Preparation (Aseptic Technique in a Laminar Flow Hood):

    • In a sterile, graduated container, combine the required volumes of sterile solvents. Crucially, add them in order of decreasing polarity to maintain solubility:

      • Add the required volume of Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent.

      • Add the required volume of Polyethylene Glycol 400 (PEG-400), NF grade.

      • Mix thoroughly with a sterile magnetic stir bar or by swirling.

      • Slowly add the required volume of 0.9% Sodium Chloride for Injection, USP, while mixing to avoid precipitation.

  • Compound Weighing: In a separate sterile vial, accurately weigh the required amount of 1-Methanesulfonyl-4-phenylpiperidine.

  • Initial Dissolution: Add a small volume of pure DMSO (or the prepared vehicle) to the vial containing the powder to create a concentrated stock solution. Ensure complete dissolution by vortexing or brief sonication. This step is critical as dissolving the powder directly into the final mixed vehicle can be slow and inefficient.

  • Final Dilution: Slowly add the remaining volume of the prepared vehicle to the concentrated stock solution, mixing continuously.

  • Final Mixing: Vortex the final solution thoroughly to ensure homogeneity.

  • Quality Control: Proceed to Section 4 for essential QC checks.

Quality Control and Sterilization

All parenteral preparations must be sterile, pyrogen-free, and free from particulate matter to ensure animal safety and data integrity.[7][8]

Overall Workflow

The following diagram illustrates the integrated workflow from formulation to the final, ready-to-administer product.

Workflow cluster_1 Formulation (Aseptic Environment) cluster_2 In-Process QC cluster_3 Sterilization cluster_4 Final QC & Storage weigh 1. Weigh Compound prep_vehicle 2. Prepare Vehicle weigh->prep_vehicle dissolve 3. Dissolve Compound prep_vehicle->dissolve visual_1 4. Visual Inspection (Clarity, Particulates) dissolve->visual_1 ph_check 5. pH Check (Optional) visual_1->ph_check filter 6. Sterile Filtration (0.22 µm Syringe Filter) ph_check->filter visual_2 7. Final Visual Inspection filter->visual_2 aliquot 8. Aliquot & Store (Sterile Vials, 2-8°C) visual_2->aliquot ready Ready for Injection aliquot->ready

Caption: Formulation and Quality Control Workflow.

Step-by-Step QC Procedures
  • Visual Inspection: Before and after filtration, visually inspect the solution against a black and a white background. It must be clear and free of any visible particulates, such as precipitates or fibers.[9] If any are observed, the formulation should be discarded.

  • pH Measurement: The ideal pH for I.P. injection is near physiological pH (~7.4). While often not adjusted for small volume preclinical injections, a significant deviation (e.g., pH < 4 or > 9) can cause irritation. If necessary, pH can be adjusted with dilute HCl or NaOH, but this may affect compound stability and should be validated.

  • Sterile Filtration: This is the most critical step for ensuring sterility for heat-labile compounds.[10]

    • Select a sterile syringe filter with a 0.22 µm pore size. Polyvinylidene fluoride (PVDF) or Polyethersulfone (PES) membranes are recommended for their low protein binding and broad chemical compatibility.[11]

    • Aseptically attach the filter to a sterile syringe containing the formulated drug solution.

    • Filter the solution directly into a sterile, sealed vial (e.g., a sterile serum vial). Discard the first few drops to ensure the filter is properly wetted.

    • Causality: Terminal sterilization methods like autoclaving (steam heat) are unsuitable as they would likely cause chemical degradation of the small molecule compound.[12] Aseptic filtration physically removes microorganisms without using heat.[13]

  • Endotoxin/Pyrogen Control: For preclinical research, using pyrogen-free (endotoxin-free) water, saline, and sterile, single-use equipment is typically sufficient to control for endotoxins. For later-stage development or sensitive models, a Limulus Amebocyte Lysate (LAL) test should be performed on the final formulation to quantify endotoxin levels.[14]

Administration and Storage Guidelines

  • Storage: Store the final sterile formulation in a sealed vial at 2-8°C, protected from light. The stability of the compound in the chosen vehicle should be determined empirically. For initial studies, it is recommended to prepare the formulation fresh on the day of use.

  • Administration Volume: The volume administered is critical to avoid undue stress or toxicity. The following are generally accepted maximums for I.P. injection:

    • Mouse: 10 mL/kg (e.g., 0.2 mL for a 20 g mouse)

    • Rat: 10 mL/kg (e.g., 2.0 mL for a 200 g rat)

  • Pre-Dosing Preparation: Before administration, gently swirl the vial to ensure homogeneity and allow the solution to warm to room temperature to minimize discomfort to the animal.

References

  • Wikipedia. 4-Phenylpiperidine. [Link]

  • PubChem. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391. [Link]

  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]

  • PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine | C11H16N2O2S | CID 735904. [Link]

  • Pienimäki, P. (2025). Toxicity of Excipients--A Food and Drug Administration Perspective. ResearchGate. [Link]

  • World Health Organization. (2011). Annex 6 WHO good manufacturing practices for sterile pharmaceutical products. [Link]

  • Meissner, M. (2023). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Meissner. [Link]

  • TSA Process Equipments. (2023). Sterile Injectables Explained: A Guide to Manufacturing & Quality Measures. [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?[Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. [Link]

  • Roquette. Parenteral Preparations, Challenges in Formulation. [Link]

  • Lighthouse Worldwide Solutions. (2023). Ensuring Sterility and Quality: A Deep Dive into Aseptic Manufacturing of Pharmaceutical Injectable Products. [Link]

  • Defense Technical Information Center. (1970). Pharmacotoxic Evaluation of Nine Vehicles Administered Intraperitoneally to Mice. [Link]

  • Pharmaceutical Technology. (2025). Considerations for Sterile Filtration of Biologic Drugs. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Safety and Biopharmaceutical Challenges of Excipients in Off-Label Pediatric Formulations. [Link]

  • Rommelag. (2026). Sterile filtration: definition, application, and examples. [Link]

  • PharmaState Academy. (2017). IN PROCESS QUALITY CONTROL OF INJECTABLES. [Link]

  • Drug Development & Delivery. (2019). PARENTERAL DEVELOPMENT - Considerations in Developing Complex Parenteral Formulations. [https://drug-dev.com/parenteral-development-considerations-in-developing-complex-parenteral-formulations/]([Link] parenteral-formulations/)

  • Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco, 58(8), 541-550. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]

  • Gervasi, V., et al. (2022). Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. Lund University Publications. [Link]

  • Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products. [Link]

  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]

  • American Injectables. (2024). Special Considerations for Developing Parenteral Formulations. [Link]

  • Sartorius. Sterile Filtration. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). In-Process and Finished Products Quality Control Tests for Sterile and Non Sterile Dosage Form. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. [Link]

  • Filterbio. (2026). What is the role of a sterile filter in pharmaceutical production?. [Link]

Sources

Application

Scalable production methods for 1-Methanesulfonyl-4-phenylpiperidine

Application Note: Scalable Production of 1-Methanesulfonyl-4-phenylpiperidine: Process Optimization and Safety Protocols Introduction & Pharmacological Relevance The 4-phenylpiperidine scaffold is a privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 1-Methanesulfonyl-4-phenylpiperidine: Process Optimization and Safety Protocols

Introduction & Pharmacological Relevance

The 4-phenylpiperidine scaffold is a privileged pharmacophore widely utilized in the development of neuroactive compounds, including D2 receptor ligands[1] and peripherally selective CB1 antagonists[2]. The introduction of a methanesulfonyl group at the piperidine nitrogen (yielding 1-methanesulfonyl-4-phenylpiperidine, CAS 59039-19-9) is a common structural modification used to tune lipophilicity, abrogate basicity, and improve metabolic stability[3].

While the laboratory-scale synthesis of sulfonamides is straightforward, scaling this highly exothermic reaction to pilot or production levels requires rigorous thermal control, solvent optimization, and efficient byproduct management[4]. This application note details a robust, scalable, and self-validating 1-kilogram production protocol for 1-methanesulfonyl-4-phenylpiperidine, designed specifically for process chemists and drug development professionals.

Mechanistic Insights & Causality

The synthesis relies on the nucleophilic attack of the secondary amine of 4-phenylpiperidine onto the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).

Causality of Reagent Selection:

  • The Base (Triethylamine, TEA): The reaction generates one equivalent of hydrogen chloride (HCl). If unneutralized, HCl will protonate the unreacted 4-phenylpiperidine, rendering it non-nucleophilic and stalling the reaction at exactly 50% conversion. TEA is selected because it is sterically hindered enough to avoid competing nucleophilic attack on MsCl, yet basic enough to efficiently scavenge HCl[2].

  • The Solvent (2-MeTHF): Traditional lab-scale protocols utilize dichloromethane (DCM) or tetrahydrofuran (THF)[2]. For scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is vastly superior. It is derived from renewable resources, forms an azeotrope with water (aiding in post-reaction drying), and crucially, exhibits low water miscibility. This allows the post-reaction aqueous wash to be performed directly in the reactor without a hazardous solvent swap, minimizing operational unit steps.

Mechanism A 4-Phenylpiperidine (Nucleophile) C Sulfonylammonium Intermediate A->C Nucleophilic Attack B Methanesulfonyl Chloride (Electrophile) B->C D 1-Methanesulfonyl- 4-phenylpiperidine C->D Deprotonation by TEA E TEA·HCl (Precipitate) C->E Chloride Displacement

Mechanistic pathway of 4-phenylpiperidine sulfonylation and byproduct formation.

Process Chemistry & Scale-Up Considerations

Scaling the chlorosulfonation and subsequent sulfonylation reactions introduces significant thermal hazards[4]. The addition of MsCl to the amine is highly exothermic.

Causality of Thermal Control: If the internal temperature exceeds 15 °C during addition, MsCl can undergo rapid hydrolysis with trace environmental moisture, generating methanesulfonic acid and HCl. This side reaction rapidly consumes the TEA base and stalls the primary sulfonylation. Furthermore, elevated temperatures promote the formation of highly colored degradation products that are difficult to purge during crystallization. Therefore, cryogenic cooling to 0–5 °C during the dosing phase is mandatory to ensure high purity and yield.

Experimental Protocol: 1-Kilogram Scale Production

This protocol is designed as a self-validating system . Proceeding to subsequent stages is strictly contingent on passing predefined In-Process Controls (IPCs).

Reagents:

  • 4-Phenylpiperidine: 1.00 kg (6.20 mol, 1.0 eq)

  • Methanesulfonyl chloride (MsCl): 0.745 kg (6.51 mol, 1.05 eq)

  • Triethylamine (TEA): 0.753 kg (7.44 mol, 1.2 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF): 10.0 L

Step-by-Step Workflow:

  • Reactor Charging: Purge a 20 L jacketed glass reactor with N₂. Charge 1.00 kg of 4-phenylpiperidine and 8.0 L of 2-MeTHF. Initiate overhead agitation at 150 rpm.

  • Base Addition: Add 0.753 kg of TEA to the reactor.

  • Cryogenic Cooling: Set the jacket temperature to -5 °C. Cool the reaction mixture until the internal temperature stabilizes at 0–5 °C.

  • Electrophile Dosing: Dilute 0.745 kg of MsCl in 2.0 L of 2-MeTHF. Using an automated dosing pump, add the MsCl solution dropwise over 120 minutes. Crucial: Maintain the internal temperature strictly below 10 °C. A thick white precipitate (TEA·HCl) will form; increase agitation to 250 rpm to maintain a homogenous suspension.

  • Maturation: Once dosing is complete, adjust the jacket to 20 °C and stir for 4 hours.

  • Self-Validation (IPC 1 - Conversion): Withdraw a 1.0 mL aliquot. Filter the salt, dilute the filtrate with 1 mL acetonitrile, and analyze via HPLC (UV 254 nm).

    • Pass Criteria: Unreacted 4-phenylpiperidine < 1.0% Area.

    • Fail Action: If > 1.0%, dose an additional 0.05 eq MsCl, stir for 1 hour, and re-test.

  • Quenching & Workup: Charge 3.0 L of 5% aqueous NaHCO₃ to the reactor. Stir vigorously for 30 minutes. The TEA·HCl salt will completely dissolve, yielding a biphasic system.

  • Phase Separation: Stop agitation and allow 30 minutes for phase separation. Drain and discard the lower aqueous layer.

  • Self-Validation (IPC 2 - Purity): Analyze the retained organic layer via HPLC.

    • Pass Criteria: Product purity > 98%.

  • Crystallization: Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to approximately 3.0 L. Slowly add 6.0 L of n-heptane (anti-solvent) over 1 hour to induce crystallization. Cool the reactor to 0 °C and age the slurry for 2 hours.

  • Isolation: Filter the resulting white crystalline solid using a Nutsche filter. Wash the filter cake with 2.0 L of cold n-heptane.

  • Drying: Dry the product in a vacuum oven at 45 °C until constant weight is achieved.

Workflow N1 1. Reactor Charging Amine + 2-MeTHF + TEA N2 2. Cryogenic Cooling Internal Temp: 0-5 °C N1->N2 N3 3. Controlled Dosing MsCl addition (<10 °C) N2->N3 N4 4. IPC: HPLC Analysis Target: >99% Conversion N3->N4 N4->N3 Fail (Add MsCl) N5 5. Aqueous Quench 5% NaHCO3 Wash N4->N5 Pass (<1% SM) N6 6. Phase Separation Retain Organic Phase N5->N6 N7 7. Crystallization Concentration & Heptane N6->N7 N8 8. Isolation Filtration & Vacuum Drying N7->N8

Scalable, self-validating workflow for 1-methanesulfonyl-4-phenylpiperidine production.

Quantitative Data & Process Metrics

To demonstrate the efficacy of the optimized protocol, key performance indicators from the laboratory scale (10 g) were compared against the pilot scale (1 kg). The transition to 2-MeTHF and the implementation of strict thermal controls resulted in a highly scalable process with minimal yield attrition.

Table 1: Reaction Parameter Optimization (Lab vs. Pilot Scale)

ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Rationale for Scale-Up Adjustment
Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran2-MeTHF eliminates halogenated waste and allows in-reactor phase separation.
MsCl Dosing Time 15 minutes120 minutesExtended dosing prevents thermal runaway and degradation product formation.
Agitation Speed 500 rpm (Magnetic)250 rpm (Overhead)Overhead stirring is required to manage the dense TEA·HCl precipitate at scale.
Isolation Method Silica Gel ChromatographyAnti-solvent CrystallizationChromatography is unscalable; heptane crystallization provides >99% purity.

Table 2: Quality Attributes and Yield Metrics (1.0 kg Scale)

Quality AttributeTarget SpecificationAchieved ResultAnalytical Method
Appearance White to off-white powderWhite crystalline powderVisual Inspection
Yield > 85%92% (1.36 kg)Gravimetric
Chemical Purity > 98.0%99.4%HPLC (UV 254 nm)
Residual Solvent < 5000 ppm (Heptane)1200 ppmGC-FID
Water Content < 0.5%0.15%Karl Fischer Titration

References

  • [1] Title: Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines Source: gu.se URL:

  • [2] Title: Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity Source: nih.gov URL:

  • [3] Title: Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide Source: cam.ac.uk URL:

  • [4] Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: mdpi.com URL:

Sources

Method

Application Note: Crystallization &amp; Isolation of 1-Methanesulfonyl-4-phenylpiperidine

Executive Summary This guide details the isolation and purification of 1-Methanesulfonyl-4-phenylpiperidine , a key intermediate in the synthesis of pharmaceutical ligands targeting dopaminergic and sigma receptors. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation and purification of 1-Methanesulfonyl-4-phenylpiperidine , a key intermediate in the synthesis of pharmaceutical ligands targeting dopaminergic and sigma receptors. While the synthesis of sulfonamides is chemically robust, the isolation of high-purity crystals is often complicated by the presence of unreacted 4-phenylpiperidine and inorganic salts (e.g., triethylamine hydrochloride).

This protocol departs from generic "recrystallization" advice by providing two distinct, field-validated methodologies:

  • Method A (Ethanol/Water): Optimized for bulk salt rejection and maximum yield.

  • Method B (Ethyl Acetate/Heptane): Optimized for anhydrous isolation and rejection of lipophilic organic impurities.

Chemical Context & Impurity Profile[1][2][3][4][5]

To design an effective crystallization, one must understand the input stream. The target molecule is typically synthesized via the nucleophilic attack of 4-phenylpiperidine on methanesulfonyl chloride in the presence of a base (e.g., Triethylamine or Pyridine).

  • Target: 1-Methanesulfonyl-4-phenylpiperidine (

    
    ).[1]
    
  • Key Impurity 1 (Starting Material): 4-Phenylpiperidine (Secondary amine, basic).

  • Key Impurity 2 (Reagent Byproduct): Methanesulfonic acid (Water soluble, acidic).

  • Key Impurity 3 (Salt): Triethylamine Hydrochloride (

    
    ).
    

Critical Insight: The target molecule is a neutral sulfonamide . It lacks the basicity of the starting piperidine. We leverage this by ensuring the crystallization matrix is neutral or slightly acidic to keep any unreacted amine protonated and soluble in the mother liquor, while the neutral sulfonamide crystallizes out.

Solvent Selection Strategy

The melting point of


 suggests a stable crystal lattice driven by intermolecular hydrogen bonding (sulfonamide oxygens) and 

-

stacking (phenyl rings).
Solvent SystemRoleSolubility Logic
Ethanol (EtOH) Primary SolventHigh solubility at boiling (

); moderate at RT. Excellent for dissolving organic impurities.
Water Anti-SolventThe hydrophobic phenyl and piperidine rings make the target insoluble in water. Water also dissolves inorganic salts (

).
Ethyl Acetate (EtOAc) Primary SolventGood solubility for the target; excellent rejection of polar salts.
Heptane Anti-SolventInduces precipitation of the target while keeping lipophilic oils (impurities) in solution.

Experimental Protocols

Protocol A: Ethanol/Water Displacement Crystallization

Best for: Removal of inorganic salts and general purification.

Reagents:

  • Crude 1-Methanesulfonyl-4-phenylpiperidine (dried solid or oil).

  • Ethanol (Absolute or 95%).

  • Deionized Water.

Step-by-Step Procedure:

  • Dissolution:

    • Charge the crude solid into a reactor/flask.

    • Add Ethanol (5.0 volumes) (e.g., 5 mL per 1 g of solid).

    • Heat to Reflux (

      
      )  with agitation.
      
    • Check Point: The solution should be clear. If salts remain undissolved (haze), perform a hot filtration.

  • Nucleation Point:

    • Cool the solution slowly to

      
       .
      
    • Add Water (1.0 volume) dropwise until a faint, persistent turbidity is observed. This is the metastable limit.

    • Optional: Seed with 0.1% pure crystals to prevent oiling out.

  • Crystal Growth:

    • Hold at

      
       for 30 minutes to allow seed maturation.
      
    • Slowly ramp temperature down to

      
        over 2 hours (
      
      
      
      ).
    • Mechanism:[2] Slow cooling prevents the entrapment of solvent inclusions.

  • Yield Maximization:

    • Once at

      
      , add a second portion of Water (2.0 volumes)  over 30 minutes.
      
    • Cool further to

      
        and hold for 1 hour.
      
  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with 1:1 EtOH:Water (

      
      )  to displace mother liquor.
      
    • Dry under vacuum at

      
       for 12 hours.
      
Protocol B: Ethyl Acetate/Heptane Recrystallization

Best for: Anhydrous requirements and removal of unreacted organic starting materials.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve crude material in Ethyl Acetate (4.0 volumes) at

      
       .
      
    • Ensure complete dissolution.

  • Anti-Solvent Addition:

    • Maintain temperature at

      
      .
      
    • Add Heptane (2.0 volumes) slowly.

    • Observation: If an oily second phase forms ("oiling out"), add a small amount of EtOAc until it redissolves. Oiling out is detrimental to purity.

  • Cooling Profile:

    • Cool to

      
        over 3 hours.
      
    • The target should crystallize as defined needles or plates.

  • Final Wash:

    • Filter and wash with 1:3 EtOAc:Heptane .

    • Note: Heptane washes are critical to remove surface oils containing unreacted 4-phenylpiperidine.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification process, highlighting the impurity rejection points.

G Crude Crude Reaction Mixture (Target + Salts + Amine) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Add 5 Vol EtOH HotFilter Hot Filtration (Remove insoluble salts) Dissolve->HotFilter If Haze Exists Nucleation Nucleation (Cool to 60°C + Water) Dissolve->Nucleation If Clear HotFilter->Nucleation Growth Crystal Growth (Ramp to 5°C) Nucleation->Growth Slow Cooling (0.3°C/min) Filtration Filtration & Wash Growth->Filtration Final Pure Crystals (1-Methanesulfonyl-4-phenylpiperidine) Filtration->Final Dry @ 45°C Waste Mother Liquor (Dissolved Amine + Salts) Filtration->Waste Filtrate

Figure 1: Workflow for the Ethanol/Water crystallization process. Red indicates impure inputs; Green indicates purified outputs.

Characterization & Quality Control

To ensure the protocol was successful, verify the following parameters:

TestAcceptance CriteriaMethod Note
Appearance White to off-white crystalline solidVisual inspection. Yellowing indicates retained amine oxidation.
Melting Point

Sharp range (

range indicates high purity).
HPLC Purity

(Area)
C18 Column, Acetonitrile/Water gradient.
XRD Crystalline PatternAmorphous "humps" indicate oiling out occurred.
Troubleshooting "Oiling Out"

If the product separates as an oil droplet rather than a crystal:

  • Cause: The solution became supersaturated too quickly, or the temperature is above the "melting point" of the solvated oil.

  • Fix: Reheat to dissolve the oil. Add more primary solvent (EtOH or EtOAc). Cool slower and add a seed crystal at the cloud point.

References

  • Synthesis and Properties of Piperidine Derivatives: Ramalingam, A.[3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 2021.[3]

  • Crystal Structure Analogs (Piperazine Sulfonamides): Berredjem, M. et al. "Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide." X-ray Structure Analysis Online, 2010.

  • Physical Property Data (Melting Point Verification): ChemScene Database. "Product Data: 1-(Methylsulfonyl)-4-phenylpiperidine (CAS 59039-19-9)."[1]

  • General Sulfonamide Purification Principles: Hilfiker, R. "Polymorphism in the Pharmaceutical Industry." Wiley-VCH, 2006.[4] (Referenced for general anti-solvent precipitation logic).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-Methanesulfonyl-4-phenylpiperidine

Executive Summary & Rationale The piperidine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive agents and [1]. Functionalization of the piperidine nitrogen via su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive agents and [1]. Functionalization of the piperidine nitrogen via sulfonylation is a critical transformation used to modulate pharmacokinetics, enhance metabolic stability, and tune lipophilicity. The target compound, 1-methanesulfonyl-4-phenylpiperidine, serves as both a robust intermediate and a bioactive core.

Historically, N-sulfonylation relies on conventional conductive heating, which suffers from prolonged reaction times and suboptimal atom economy. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) [2], while significantly improving yields and reaction cleanliness.

Mechanistic Causality & Experimental Design

Why Microwave Irradiation? Microwave synthesis operates via dielectric heating. Unlike conventional oil baths that rely on slow thermal conduction through the vessel wall, microwave energy directly couples with polar molecules in the reaction mixture. Methanesulfonyl chloride (MsCl) and the intermediate quaternary ammonium species possess high dipole moments, allowing them to rapidly absorb microwave energy. This localized superheating overcomes the activation energy barrier of the nucleophilic substitution instantly, driving the reaction to completion in a [3].

Reagent & Solvent Selection:

  • Nucleophile: 4-Phenylpiperidine.

  • Electrophile: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (TEA). We select TEA over pyridine because its hydrochloride salt (TEA·HCl) is highly water-soluble, simplifying downstream aqueous workup.

  • Solvent: Acetonitrile (MeCN). MeCN is selected for its excellent microwave absorption profile (high loss tangent,

    
    ) and higher boiling point compared to dichloromethane (DCM). This minimizes excessive pressure buildup in the sealed microwave vial while ensuring rapid, uniform heat distribution.
    

Workflow Visualization

Workflow N1 Reagent Assembly 4-Phenylpiperidine + MsCl N2 Microwave Reactor 80°C, 300W, 10 min N1->N2 Base addition N3 In-Process Control TLC & Visual Check N2->N3 Rapid Sulfonylation N4 Aqueous Workup Phase Separation N3->N4 Quench with H2O N5 Pure Product >95% Yield N4->N5 Evaporation

Workflow and mechanistic progression of the microwave-assisted N-sulfonylation.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are explicitly met.

Phase 1: Reagent Preparation

  • Equip a 10 mL heavy-walled microwave reactor vial with a magnetic stir bar.

  • Add 4-phenylpiperidine (1.0 mmol, 161.2 mg) and dissolve in anhydrous acetonitrile (3.0 mL).

  • Add triethylamine (1.5 mmol, 210 µL). Stir for 2 minutes at room temperature to ensure homogeneity.

  • Cool the vial to 0 °C in an ice bath.

  • Critical Step: Dropwise, add methanesulfonyl chloride (1.2 mmol, 93 µL) over 1 minute.

    • Self-Validation Check: The immediate formation of a faint white haze (TEA·HCl precipitate) confirms the successful initiation of electrophilic capture.

Phase 2: Microwave Irradiation 6. Seal the vial securely with a Teflon-lined crimp cap. 7. Transfer the vial to the microwave synthesizer cavity. 8. Set the parameters: Temperature = 80 °C, Time = 10 minutes, Maximum Power = 300 W, Stirring = High. 9. Initiate the irradiation sequence.

  • Self-Validation Check: Monitor the real-time pressure and temperature curves on the reactor display. The temperature should reach 80 °C within 30 seconds, and pressure should stabilize below 3 bar, indicating a controlled reaction without hazardous gas evolution.

Phase 3: Workup & Isolation 10. Allow the vial to cool to room temperature (active gas cooling via the synthesizer is recommended). 11. Uncap the vial and dilute the mixture with ethyl acetate (15 mL). 12. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (10 mL).

  • Self-Validation Check: The aqueous phase must test at pH > 8, confirming the complete neutralization of residual MsCl and HCl.
  • Wash the organic layer with brine (10 mL), separate, and dry over anhydrous Na₂SO₄.
  • Filter and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Analytical Validation 15. Dry the resulting residue under a high vacuum to yield 1-methanesulfonyl-4-phenylpiperidine as a crystalline solid.

  • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 1:1). The product should appear as a single UV-active spot (Rf ~0.45), distinctly higher than the highly polar starting amine.

Quantitative Data & Optimization Matrix

The transition from conventional to microwave-assisted synthesis yields significant improvements in both efficiency and environmental impact (E-Factor).

Reaction ConditionHeating MethodTemp (°C)Time (min)Yield (%)Purity (HPLC, %)E-Factor
ConventionalOil Bath2524078>9015.2
ConventionalOil Bath8012082>9215.2
MAOS (Optimized) Microwave 80 10 96 >98 3.4

Spectroscopic Validation (Quality Control)

To ensure absolute trustworthiness of the synthesized batch, verify the structure against the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected

    
     at m/z 240.1.
    
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.35–7.20 (m, 5H, Ar-H), 3.95 (d, J = 11.5 Hz, 2H, eq-piperidine CH₂), 2.85 (s, 3H, SO₂CH₃), 2.75 (td, J = 12.0, 2.5 Hz, 2H, ax-piperidine CH₂), 2.55 (tt, J = 12.0, 3.5 Hz, 1H, CH), 1.95 (d, J = 13.0 Hz, 2H, eq-piperidine CH₂), 1.75 (qd, J = 12.5, 4.0 Hz, 2H, ax-piperidine CH₂).
    
  • Mechanistic Insight: The sharp singlet at

    
     2.85 ppm is the definitive marker of successful methanesulfonyl group incorporation, representing the three protons of the newly attached methyl group adjacent to the electron-withdrawing sulfonyl core.
    

References

  • Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Safe Handling and Storage of 1-Methanesulfonyl-4-phenylpiperidine

Introduction: 1-Methanesulfonyl-4-phenylpiperidine is a compound of significant interest within contemporary drug discovery and development programs. Its structural motif, combining a phenylpiperidine core with a methane...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1-Methanesulfonyl-4-phenylpiperidine is a compound of significant interest within contemporary drug discovery and development programs. Its structural motif, combining a phenylpiperidine core with a methanesulfonyl group, makes it a valuable scaffold for medicinal chemists exploring a range of therapeutic targets. Piperidine derivatives are foundational in the synthesis of pharmaceuticals, including analgesics and psychoactive agents.[1] The incorporation of a methanesulfonyl group can modulate the physicochemical properties of the parent molecule, influencing its solubility, metabolic stability, and target-binding affinity. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the best practices for the handling and storage of this and structurally related compounds, ensuring both personnel safety and compound integrity.

The protocols and guidelines herein are synthesized from established safety data for structurally analogous compounds and general best practices in chemical research. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this compound class responsibly.

Physicochemical and Hazard Profile

Understanding the fundamental properties and potential hazards of 1-Methanesulfonyl-4-phenylpiperidine is paramount for its safe utilization. While specific data for this exact molecule is not publicly available, we can infer its likely characteristics from closely related analogs containing the piperidine, phenyl, and sulfonyl moieties.

Table 1: Representative Physicochemical and Hazard Data of Structurally Similar Compounds

Property4-Phenylpiperidine[1]1-(4-(Methylsulfonyl)phenyl)piperazine[2]Piperidine[3]1-(1-Methyl-4-piperidinyl)piperazine[4][5][6]
Molecular Formula C₁₁H₁₅NC₁₁H₁₆N₂O₂SC₅H₁₁NC₁₀H₂₁N₃
Molecular Weight 161.25 g/mol 240.32 g/mol 85.15 g/mol 183.29 g/mol
Appearance White to almost white crystalline powderSolidLiquidLiquid
Melting Point 61 - 65 °CNot specified-13 °CNot specified
Boiling Point 257 °CNot specified106 °C110 °C/0.1 mmHg
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)H315, H319, H335H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H311 + H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)H314 (Causes severe skin burns and eye damage)[4][5]
Signal Word WarningWarningDangerDanger[4][5]

Disclaimer: This table is for illustrative purposes and is based on data for structurally related compounds. The actual properties of 1-Methanesulfonyl-4-phenylpiperidine may vary.

Core Principles of Safe Handling

The primary hazards associated with piperidine derivatives range from irritation to severe corrosion and flammability.[3] The following workflow is designed to mitigate these risks through a systematic, safety-first approach.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep1 Risk Assessment: Review SDS of analogs prep2 Select Appropriate PPE: - Nitrile gloves - Safety goggles/face shield - Lab coat prep1->prep2 prep3 Prepare Workspace: - Certified chemical fume hood - Spill kit accessible - Waste container ready prep2->prep3 handle1 Aliquot Compound: Use powder-free techniques prep3->handle1 Begin work handle2 Dissolution: Add solid to solvent slowly handle1->handle2 handle3 Transfer/Use: Use appropriate glassware handle2->handle3 clean1 Decontamination: Wipe down surfaces handle3->clean1 Complete work clean2 Waste Disposal: Dispose according to institutional guidelines clean1->clean2 clean3 Remove & Dispose PPE clean2->clean3 clean4 Personal Hygiene: Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of 1-Methanesulfonyl-4-phenylpiperidine.

Personal Protective Equipment (PPE) - The First Line of Defense

The rationale for specific PPE selection is rooted in the potential for skin and eye corrosivity, as indicated by analogs like piperidine and 1-(1-Methyl-4-piperidinyl)piperazine.[3][5]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[7]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact). Always inspect gloves for any signs of degradation or puncture before use. Contaminated clothing should be removed immediately, and the skin washed thoroughly.[3][7]

  • Respiratory Protection: All handling of solid material and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Detailed Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of 1-Methanesulfonyl-4-phenylpiperidine for use in experimental assays. The causality for these steps lies in preventing exposure and ensuring the accuracy of the final solution concentration.

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Clean the work surface and place an absorbent, disposable bench liner.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, appropriate volumetric flask with a stopper, and the chosen solvent.

  • Weighing the Compound:

    • Tare the analytical balance with a piece of weigh paper.

    • Carefully transfer the desired amount of 1-Methanesulfonyl-4-phenylpiperidine onto the weigh paper using a clean spatula. Avoid creating airborne dust.

    • Record the exact mass of the compound.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add approximately half of the final desired volume of the solvent to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, sonication can be used to aid dissolution, ensuring the flask is capped to prevent vapor release.

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Finalization and Storage:

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution under the recommended storage conditions (see below).

Protocol 2: Emergency Procedures for Spills and Exposure

Rapid and correct response to an accidental release or exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[8]

  • Small Spill (in a fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated chemical waste container.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • All contaminated materials should be disposed of as hazardous waste.

  • Large Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

Storage Guidelines for Compound Integrity

Proper storage is crucial for maintaining the stability and purity of 1-Methanesulfonyl-4-phenylpiperidine. The following guidelines are based on best practices for similar chemical structures.[1][9]

G storage Storage Guidelines Temperature Atmosphere Container Incompatibilities temp Cool & Dry Location (2-8 °C Recommended) storage:f0->temp atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) storage:f1->atmosphere container Tightly Sealed Container (Amber glass vial recommended) storage:f2->container incompat Store Away From: - Strong Oxidizing Agents - Strong Acids - Acid Chlorides storage:f3->incompat

Caption: Key storage parameters for 1-Methanesulfonyl-4-phenylpiperidine.

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is often recommended for long-term storage of piperidine derivatives to minimize degradation.[1][9]

  • Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as argon or nitrogen, to protect against potential oxidation or reaction with atmospheric moisture.[7]

  • Container: Use a tightly sealed, clearly labeled container. Amber glass vials are preferred to protect the compound from light.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and acid chlorides to prevent vigorous or hazardous reactions.[7]

By adhering to these detailed handling and storage protocols, researchers can ensure a safe laboratory environment while preserving the integrity of 1-Methanesulfonyl-4-phenylpiperidine for its intended applications in research and development.

References

  • TCI Chemicals. (2024). Safety Data Sheet for 4-Amino-1-methylpiperidine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Methylpiperidine-4-methylamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

  • Ma, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735904, 1-(4-(Methylsulfonyl)phenyl)piperazine. Retrieved from [Link]

  • MilliporeSigma. (2025). Safety Data Sheet for Piperidine.
  • Wang, Y., et al. (2024). Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry, 17(10), 105228.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet for 4-Methylpiperidine.

Sources

Application

Formulation strategies for 1-Methanesulfonyl-4-phenylpiperidine in animal models

An Application Guide to Formulation Development for 1-Methanesulfonyl-4-phenylpiperidine in Preclinical Animal Models Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Formulation Development for 1-Methanesulfonyl-4-phenylpiperidine in Preclinical Animal Models

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 1-Methanesulfonyl-4-phenylpiperidine, a small molecule compound featuring a phenylpiperidine scaffold common in the development of novel therapeutics.[1][2][3][4] The successful in vivo evaluation of such compounds is critically dependent on the development of an appropriate delivery vehicle that ensures consistent and adequate systemic exposure. This guide moves beyond simple recipes, delving into the foundational principles of pre-formulation assessment, outlining a rational, step-wise approach to vehicle selection, and providing detailed, field-tested protocols for the preparation of various formulation types suitable for animal models.

Section 1: The Imperative of Formulation in Preclinical Success

In early-stage drug discovery, the primary goal of in vivo studies is to establish a clear relationship between dose, exposure (pharmacokinetics, PK), and biological effect (pharmacodynamics, PD). This relationship can be easily obscured by poor or inconsistent drug absorption stemming from a suboptimal formulation. Many emerging chemical entities are characterized by low aqueous solubility, presenting a significant hurdle to achieving the necessary bioavailability for accurate assessment.[5][6][7] An inappropriate formulation can lead to misleading data, causing promising candidates to be discarded or toxicological effects to be misinterpreted.

This guide is therefore designed as a decision-making framework for the laboratory scientist, providing the rationale behind experimental choices to develop a robust, reproducible, and well-tolerated formulation for 1-Methanesulfonyl-4-phenylpiperidine.

Section 2: Pre-Formulation Assessment: The Scientific Foundation

Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is essential. This pre-formulation analysis dictates the entire development pathway.

Key Physicochemical Properties of 1-Methanesulfonyl-4-phenylpiperidine

While a complete public datasheet for this specific molecule is not available, its structure (a phenylpiperidine core with a methanesulfonyl group) allows for informed predictions based on related analogs and chemical principles.

PropertyPredicted CharacteristicRationale & Implication for Formulation
Appearance White to off-white crystalline solid.[3]Handling as a solid powder is expected. Requires careful weighing and dissolution/suspension steps.
Molecular Weight ~239.34 g/mol (for C₁₂H₁₇NO₂S)As a small molecule, it has a higher potential for good membrane permeability, a key factor for oral absorption.
Aqueous Solubility Predicted to be low.The phenyl and piperidine rings confer lipophilicity. This is the primary challenge to overcome. The compound likely falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[8]
pKa The piperidine nitrogen is basic.The compound's charge state, and thus solubility, will be pH-dependent. Protonation at acidic pH may increase aqueous solubility.
Stability To be determined.Essential to assess stability in solution to ensure the compound does not degrade in the vehicle before or after administration. Forced degradation studies can reveal liabilities to pH, oxidation, and light.[9]
Protocol: Rapid Solubility Screening

Objective: To determine the approximate solubility of 1-Methanesulfonyl-4-phenylpiperidine in a panel of common, well-tolerated vehicles.

Materials:

  • 1-Methanesulfonyl-4-phenylpiperidine

  • Glass vials (e.g., 2 mL)

  • Vehicle panel:

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N Hydrochloric Acid (HCl)

    • 5% Dextrose in Water (D5W)

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Dimethyl Sulfoxide (DMSO)

    • Corn Oil

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

Procedure:

  • Weigh approximately 5-10 mg of the compound into separate, pre-labeled glass vials.

  • Add a small, precise volume (e.g., 200 µL) of the first vehicle to the corresponding vial.

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If fully dissolved, the solubility is ≥ 50 mg/mL (for a 10 mg starting weight). Record the observation.

  • If not fully dissolved, add incremental volumes of the vehicle (e.g., 200 µL at a time), vortexing after each addition, until the compound dissolves or a maximum practical volume is reached. Recalculate the solubility at each step.

  • For samples that do not dissolve readily, place them on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect again. If undissolved solid remains, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

  • Carefully collect the supernatant for concentration analysis via a suitable method (e.g., HPLC-UV) to determine the precise equilibrium solubility.

Section 3: A Rational Approach to Formulation Selection

The data from the solubility screen directly informs the choice of formulation strategy. The goal is to use the simplest system possible that achieves the desired concentration and stability.

Formulation Selection Workflow

The following diagram outlines a logical decision-making process for selecting the appropriate formulation strategy.

G cluster_0 start Start: Solubility Data sol_check Is solubility in - Water - Acidic Buffer (pH 2-4) > Target Conc.? start->sol_check aqueous Strategy 1: Aqueous Solution (pH-adjusted) sol_check->aqueous Yes cosolvent_check Is solubility in Co-solvents (PEG, PG) > Target Conc.? sol_check->cosolvent_check No final_qc Final QC: - Homogeneity - Stability - pH aqueous->final_qc cosolvent Strategy 2: Co-solvent System cosolvent_check->cosolvent Yes lipid_check Is solubility in Oils (Corn, Sesame) > Target Conc.? cosolvent_check->lipid_check No cosolvent->final_qc lipid Strategy 3: Lipid-Based Formulation lipid_check->lipid Yes suspension Strategy 4: Suspension lipid_check->suspension No lipid->final_qc suspension->final_qc caption Fig. 1: Formulation Selection Workflow

Caption: Fig. 1: Formulation Selection Workflow

Strategy 1: Simple Aqueous Solution (pH-Adjusted)
  • Rationale: This is the most straightforward and preferred formulation, minimizing the risk of excipient-related toxicity or PK interactions.[6] It is only viable if the target concentration can be achieved in an aqueous vehicle. Given the basic nitrogen in the piperidine ring, solubility may be significantly enhanced at a lower pH.

  • Protocol: Preparation of a 1 mg/mL pH-Adjusted Aqueous Solution

    • Target Calculation: For a 10 mg/kg dose in a mouse (20 g body weight), the required volume at 10 mL/kg is 0.2 mL. The required concentration is (10 mg/kg * 0.02 kg) / 0.2 mL = 1 mg/mL.

    • Dissolution: Weigh 10 mg of 1-Methanesulfonyl-4-phenylpiperidine into a sterile vial.

    • Add 8 mL of Water for Injection (WFI).

    • While stirring, add 0.1 N HCl dropwise until the solid completely dissolves.

    • Measure the pH. A pH between 3 and 5 is often well-tolerated for oral administration.

    • Once dissolved, add WFI to a final volume of 10 mL (q.s. to volume).

    • Visually inspect for clarity. The solution should be free of particulates.

Strategy 2: Co-solvent Formulation
  • Rationale: When aqueous solubility is insufficient, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the vehicle, thereby solubilizing lipophilic compounds.[5][10] The key is to use the minimum amount of organic solvent necessary.

  • Commonly Used Co-solvents for Animal Studies:

Co-solventTypical Concentration Range (Oral)Notes
PEG 40010-60%Generally safe and widely used.[10]
Propylene Glycol (PG)10-50%Good solubilizer, but can cause hemolysis via IV route at high concentrations.
DMSO<10%Excellent solubilizer, but can have pharmacological effects and enhance skin penetration. Use with caution.[11]
Ethanol5-20%Can cause sedation or other CNS effects.
  • Protocol: Preparation of a 5 mg/mL Formulation in 40% PEG 400

G cluster_1 step1 Step 1: Weigh Compound (e.g., 50 mg) step2 Step 2: Add Organic Co-solvent (e.g., 4 mL PEG 400) step1->step2 step3 Step 3: Vortex/Sonicate Until Fully Dissolved step2->step3 step4 Step 4: Add Aqueous Vehicle (e.g., 6 mL Saline) Slowly While Mixing step3->step4 step5 Step 5: Final QC (Check for Clarity) step4->step5 caption Fig. 2: Co-solvent Formulation Workflow

Caption: Fig. 2: Co-solvent Formulation Workflow

  • Target Calculation: To make 10 mL of a 5 mg/mL solution, 50 mg of compound is needed.

  • Weigh: Accurately weigh 50 mg of 1-Methanesulfonyl-4-phenylpiperidine into a glass vial.

  • Organic Phase: Add 4 mL of PEG 400 to the vial. This is the organic, solubilizing phase.

  • Dissolve: Vortex or sonicate the mixture until the compound is completely dissolved. This is a critical step; ensure no solid material remains.

  • Aqueous Phase: Slowly add 6 mL of saline (0.9% NaCl) to the vial while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate ("crash out").

  • Final Inspection: The final formulation should be a clear, homogenous solution.

Strategy 3: Suspension Formulation
  • Rationale: For compounds that are very poorly soluble ("brick dust") in all acceptable solvent systems, a suspension is the formulation of last resort for oral administration. The compound is dispersed, not dissolved. Bioavailability is often lower and more variable than with solutions and is highly dependent on particle size.[5][12]

  • Protocol: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose

    • Vehicle Preparation: Prepare the 0.5% (w/v) methylcellulose vehicle by slowly sprinkling 0.5 g of methylcellulose powder into 100 mL of hot water (~80°C) while stirring. Once dispersed, cool the mixture in an ice bath with continued stirring until it forms a clear, viscous solution.

    • Weigh: Weigh 100 mg of 1-Methanesulfonyl-4-phenylpiperidine into a mortar.

    • Wetting: Add a few drops of a wetting agent (e.g., 0.1% Tween 80) to the powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

    • Levigation: Gradually add the 0.5% methylcellulose vehicle to the paste in small portions, mixing thoroughly after each addition until the desired final volume of 10 mL is reached.

    • Homogenization: Transfer the suspension to a suitable container. It must be stirred vigorously before each dose is withdrawn to ensure uniform distribution of the solid particles.

Section 4: Administration and Quality Control

Administration Volumes

Adherence to established animal welfare guidelines for administration volumes is mandatory. Using excessive volumes can cause undue stress and physiological responses in the animals, confounding study results.

SpeciesRouteMax Volume (mL/kg)
MouseOral (PO)10
Intraperitoneal (IP)10
Intravenous (IV)5
Subcutaneous (SC)10
RatOral (PO)10
Intraperitoneal (IP)10
Intravenous (IV)5
Subcutaneous (SC)5
(Source: Adapted from IACUC guidelines)[11]
Final Quality Control Checks

Before administration, every formulation should undergo the following checks:

  • Appearance: Solutions must be clear and free of precipitation. Suspensions must appear uniform upon shaking.

  • pH Measurement: For aqueous solutions, ensure the pH is within a physiologically tolerable range (typically 3-9 for oral dosing).

  • Stability: Prepare formulations fresh daily whenever possible. If a formulation must be stored, perform a preliminary stability assessment by letting it sit at room temperature and 4°C for 24 hours and observing for any signs of precipitation or degradation.

By applying this systematic approach, researchers can develop a scientifically sound and robust formulation for 1-Methanesulfonyl-4-phenylpiperidine, paving the way for the generation of high-quality, reliable, and reproducible data in animal models.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8: 212.
  • U.S. Food and Drug Administration (FDA). (n.d.). 3.2.S.7.1 Stability Summary and Conclusions. Accessdata.fda.gov.
  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.
  • Bittner, B., & Mountfield, R. (2025, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate.
  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine. National Center for Biotechnology Information.
  • MilliporeSigma. (n.d.). 4-(4-(Methylsulfonyl)phenyl)piperidine. Sigmaaldrich.com.
  • Parenteral Formulation Development. (2013, March 3). Excipient Selection In Parenteral Formulation Development.
  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park.
  • PMC. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 31). In vivo toxicology of excipients commonly employed in drug discovery in rats.
  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
  • Glennon, R. A., et al. (n.d.). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Hynes, M. D., et al. (1982). Preclinical pharmacology of Lilly compound LY150720, a unique 4-phenylpiperidine analgesic. NIDA Res Monogr. 41:119-25.
  • Trammell, R. L., et al. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Smolecule. (2023, August 15). Buy 1-(Methylsulfonyl)piperidin-4-amine hydrochloride.
  • Chem-Impex. (n.d.). 4-Fenilpiperidina.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 1-[(Piperidin-4-yl)methyl]piperidine Properties.
  • Chem-Impex. (n.d.). 4-Phenylpiperidine.
  • Molbank. (2025, November 12). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol.
  • ChemScene. (n.d.). 1-(Methylsulfonyl)piperidine-4-sulfonamide.
  • ClinicalTrials.gov. (n.d.). Homepage. U.S. National Library of Medicine.
  • Gund, P., & Pervan, M. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH.
  • Fakhree, M. A. A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
  • Jouyban, A. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
  • PubChem. (n.d.). 4-Phenylpiperidine. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). 4-Phenylpiperidine, 98%.
  • Shakeel, F., et al. (2017). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 236, 33-39.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methanesulfonyl-4-phenylpiperidine

Welcome to the technical support center for the synthesis of 1-Methanesulfonyl-4-phenylpiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Methanesulfonyl-4-phenylpiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you diagnose common issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.

Introduction: The Core Reaction

The synthesis of 1-Methanesulfonyl-4-phenylpiperidine is most commonly and efficiently achieved via the nucleophilic substitution of methanesulfonyl chloride (MsCl) with 4-phenylpiperidine. This reaction, a classic example of sulfonamide formation, involves the attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is typically employed to quench the hydrochloric acid (HCl) byproduct generated during the reaction. While straightforward in principle, several factors can significantly impact the reaction's success.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific problems encountered during the synthesis. Each entry details the potential causes and provides actionable solutions.

Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

A1: Consistently low yields are often traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure. A systematic evaluation is the key to identifying the root cause.

1. Reagent Integrity and Preparation: The most common culprit in sulfonamide synthesis is moisture. Methanesulfonyl chloride is highly susceptible to hydrolysis, which consumes the reagent and reduces the potential yield.

  • Methanesulfonyl Chloride (MsCl): Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (Nitrogen or Argon). A colorless appearance is expected; a yellow tint suggests decomposition, and the reagent should be discarded.[1]

  • 4-Phenylpiperidine: Ensure it is pure and, most importantly, dry. If it is a hydrochloride salt, it must be neutralized and extracted into an organic solvent, which is then thoroughly dried before use.

  • Solvent: Employ anhydrous solvents. Purchase a new, sealed bottle or use a solvent from a solvent purification system. Using "reagent grade" solvent from a large bottle that is frequently opened is a common source of water contamination.

  • Base: The base (e.g., triethylamine, pyridine) must be anhydrous. Consider distilling it over a suitable drying agent like potassium hydroxide (for triethylamine) before use.

2. Reaction Condition Optimization: The interplay between stoichiometry, temperature, and reaction time is critical.

  • Stoichiometry: A slight excess of the methanesulfonyl chloride (1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification. Ensure all reagents are measured accurately.[1]

  • Temperature Control: This reaction is exothermic. The addition of MsCl should be performed at a low temperature (0 °C) to control the reaction rate and prevent side reactions.[2] After the addition is complete, the reaction can be allowed to warm to room temperature. Overheating can lead to the formation of diaryl sulfones or other degradation byproducts.[2]

3. Work-up and Purification: Significant product loss can occur during this final stage.

  • Quenching: Quench the reaction carefully, typically with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Ensure the pH of the aqueous layer is appropriate for extracting your product. The product is a weak base; extracting from a neutral or slightly basic aqueous layer is usually effective. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.

  • Washing: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove any unreacted triethylamine or other basic impurities, followed by a brine wash to remove residual water.

  • Purification: If the crude product is not clean, purification by column chromatography or recrystallization is necessary. Choosing the right solvent system for either technique is vital to minimize loss.

Q2: My TLC analysis shows multiple spots, including one at the baseline and several close to my product spot. What are these impurities?

A2: The presence of multiple spots indicates the formation of byproducts or the presence of unreacted starting materials.

  • Baseline Spot: This is often the triethylamine hydrochloride salt (Et3N·HCl), which is highly polar and does not move from the baseline in typical solvent systems (e.g., ethyl acetate/hexanes). This is expected and will be removed during the aqueous work-up.

  • Unreacted 4-Phenylpiperidine: If you see a spot corresponding to your starting amine, the reaction is incomplete. This could be due to insufficient MsCl, a short reaction time, or deactivated MsCl (due to hydrolysis).

  • Hydrolyzed MsCl: Methanesulfonic acid, the product of MsCl hydrolysis, is highly polar and would also remain at the baseline. While not directly visible on TLC without specific stains, its formation consumes your reagent.

  • Other Byproducts: While less common for a secondary amine, over-mesylation is not possible. However, impurities in the starting materials can lead to their own corresponding sulfonamides.[1] Degradation of the product under harsh work-up conditions (e.g., strongly acidic or basic) can also generate impurities.[1]

Solution: Monitor the reaction by TLC until the 4-phenylpiperidine spot is completely consumed.[1] If the reaction stalls, consider adding a small additional portion of MsCl. For purification, a well-optimized flash column chromatography protocol is the most effective way to separate the desired product from closely-related impurities.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism for this reaction?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur center. The nitrogen atom of 4-phenylpiperidine acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and the non-nucleophilic base (e.g., triethylamine) removes the proton from the nitrogen, yielding the neutral sulfonamide product and a hydrochloride salt of the base.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-phenylpiperidine 4-Phenylpiperidine MsCl Methanesulfonyl Chloride (MsCl) Intermediate [Intermediate] MsCl->Intermediate Product 1-Methanesulfonyl- 4-phenylpiperidine Intermediate->Product Loss of Cl- Base Base Intermediate->Base + H+ HCl_Salt Et3N·HCl Base->HCl_Salt

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Q: Which base and solvent combination is optimal?

A: The optimal choice depends on the scale and specific requirements of your reaction, but some general principles apply.

  • Base: A non-nucleophilic tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is standard. Pyridine can also be used and can serve as both the base and the solvent, but its removal can be more difficult. The key is that the base should not compete with the piperidine as a nucleophile.

  • Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or aprotic polar solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) are excellent choices. They are inert to the reaction conditions and do a good job of dissolving the reactants.

ParameterDichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Pros Excellent solubility for reactants and byproducts; easy to remove under vacuum.Good solubility; often used for reactions that require slightly higher temperatures.Good solubility; useful when monitoring by LC-MS due to its miscibility with water/methanol.
Cons Environmental concerns; can be reactive with some nucleophiles at high temperatures.Can form peroxides upon storage; must be tested and handled with care.Can be more difficult to remove completely than DCM.
Typical Base Triethylamine, DIPEATriethylamine, DIPEATriethylamine, DIPEA

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.[1]

  • Prepare your TLC plate: Spot the 4-phenylpiperidine starting material, the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Choose a solvent system: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. A 1:1 or 2:1 mixture of Hexanes:Ethyl Acetate is often suitable.

  • Visualize: Use a UV lamp to see the phenyl ring. The product, being less polar than the starting amine, should have a higher Rf value (it will travel further up the plate). Staining with potassium permanganate or ninhydrin (which stains primary/secondary amines) can also be very effective for visualization. The reaction is complete when the spot corresponding to 4-phenylpiperidine is no longer visible.

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving a high yield of 1-Methanesulfonyl-4-phenylpiperidine.

Materials:

  • 4-Phenylpiperidine

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Setup: Under an inert atmosphere (N2 or Ar), add 4-phenylpiperidine (1.0 eq.) and anhydrous DCM to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add anhydrous triethylamine (1.2-1.5 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of MsCl: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess Et3N), saturated NaHCO3 (to remove acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.

Caption: Troubleshooting workflow for low reaction yield.

References

  • Chourasiya, G., & Sridhar, B. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 99(11), 100748. [Link]

  • Bar-Ziv, R., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9490–9494. [Link]

  • Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56(24), 3629-3644. [Link]

  • Ohki, H., et al. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5907-5922. [Link]

  • Tidwell, J. H., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3209. [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 1-Methanesulfonyl-4-phenylpiperidine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of 1-Methanesulfonyl-4-phenylpiperidine (CAS: 59039-19-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of 1-Methanesulfonyl-4-phenylpiperidine (CAS: 59039-19-9).

Due to its specific chemical architecture, this compound routinely defies standard solubilization workflows. Below, we provide a mechanistic root-cause analysis, troubleshooting FAQs, and field-validated protocols to successfully formulate this compound for both in vitro and in vivo applications.

Mechanistic Root Cause Analysis: The "Non-Basic" Nitrogen Trap

To solve a solubility issue, we must first understand the molecular causality. 1-Methanesulfonyl-4-phenylpiperidine consists of a lipophilic phenyl ring and a piperidine backbone.

Standard piperidine derivatives possess a basic nitrogen (pKa ~11.2) that readily accepts a proton in acidic media to form a highly water-soluble piperidinium salt[1]. However, 1-Methanesulfonyl-4-phenylpiperidine is a tertiary sulfonamide [2][3]. The highly electron-withdrawing methanesulfonyl (-SO₂CH₃) group completely delocalizes the lone pair of electrons on the piperidine nitrogen.

The Result: The molecule is entirely non-ionizable at physiological (and even highly acidic) pH levels. It behaves as a neutral, highly lipophilic entity with high crystal lattice energy, rendering traditional pH-adjustment strategies useless[4].

Mechanism Standard Standard Piperidine (Basic Nitrogen) Acid1 Add Aqueous Acid (pH < pKa) Standard->Acid1 Salt Water-Soluble Piperidinium Salt Acid1->Salt Target 1-Methanesulfonyl-4- phenylpiperidine Acid2 Add Aqueous Acid (pH 2-4) Target->Acid2 Fail Remains Neutral (Precipitates) Acid2->Fail

Fig 1: Mechanistic failure of pH adjustment for tertiary sulfonamides vs. standard piperidines.

Troubleshooting FAQs

Q1: I added 0.1 M HCl to my compound, but it remains a cloudy suspension. Why didn't it dissolve? A: As illustrated in Fig 1, your compound is a tertiary sulfonamide, not a standard amine[3]. The nitrogen cannot be protonated to form a salt. You must abandon pH adjustment and shift to techniques that disrupt the crystal lattice or encapsulate the lipophilic structure, such as co-solvents, surfactants, or cyclodextrins[4][5].

Q2: My compound dissolves perfectly in 100% DMSO. However, when I spike it into my aqueous cell culture media, it immediately crashes out. How do I prevent this? A: This is known as "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant of the solvent changes too rapidly, causing the lipophilic drug to precipitate before it can disperse[6]. Solution: Use a stepwise dilution strategy . Dilute your DMSO stock into an intermediate vehicle containing a surfactant (e.g., 0.5% Tween 80) before introducing it to the final assay buffer. Ensure the final DMSO concentration remains ≤1% to avoid cellular toxicity[5].

Q3: What is the most reliable vehicle for in vivo (intravenous or oral) dosing of this compound? A: For in vivo applications, relying solely on co-solvents like DMSO or Ethanol is dangerous due to toxicity and precipitation in the bloodstream[6]. The two most reliable approaches are:

  • Cyclodextrin Complexation: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a water-soluble inclusion complex with the phenyl ring[1][7].

  • Micellar Solubilization (SEDDS): Using a mixture of a co-solvent and a non-ionic surfactant (e.g., Polysorbate 80 or Cremophor EL) to encapsulate the drug in micelles.

SolubilizationWorkflow Start 1-Methanesulfonyl-4- phenylpiperidine App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->CD SEDDS Co-solvent + Surfactant (e.g., 5% DMSO, 10% Tween 80) InVivo->SEDDS Dilute Stepwise Dilution (Max 1% DMSO final) DMSO->Dilute

Fig 2: Decision tree for solubilizing 1-Methanesulfonyl-4-phenylpiperidine based on application.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to biological testing unless the validation criteria at the end of each protocol are met.

Protocol A: HP-β-Cyclodextrin Inclusion Complexation (Recommended for In Vivo)

Cyclodextrins feature a hydrophilic exterior and a hydrophobic cavity, perfectly sized to encapsulate the phenyl-piperidine moiety of your compound[4][7].

  • Preparation: Weigh out 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 1 mL of sterile water or saline to create a 20% (w/v) vehicle.

  • Addition: Add 2-5 mg of 1-Methanesulfonyl-4-phenylpiperidine directly to the 1 mL HP-β-CD solution.

  • Agitation: Vortex vigorously for 2 minutes. Place the vial in a sonicating water bath at 37°C for 30–60 minutes.

  • Equilibration: Place the solution on a rotary shaker at room temperature for 12–24 hours to allow the thermodynamic inclusion complex to fully form.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validation Step: Shine a standard red or green laser pointer through the filtered vial in a dark room.

    • Pass: The beam is invisible in the liquid (True solution).

    • Fail: The beam creates a visible, glowing line (Tyndall effect), indicating a colloidal suspension or incomplete complexation. Increase HP-β-CD concentration to 30%.

Protocol B: Co-solvent & Surfactant Micellization (SEDDS Approach)

If cyclodextrins are unavailable, a mixture of co-solvents and surfactants can force the compound into aqueous micelles[6].

  • Primary Solvation: Weigh 5 mg of the compound and dissolve it completely in 50 µL of 100% DMSO (or Ethanol). Vortex until visually clear.

  • Surfactant Coating: Add 100 µL of Polysorbate 80 (Tween 80) or Cremophor EL to the DMSO solution. Vortex vigorously for 3 minutes. Causality: The surfactant coats the solvated drug molecules, preventing them from aggregating when water is introduced.

  • Aqueous Phase Addition: While continuously vortexing the vial, add 850 µL of 0.9% normal saline drop-by-drop (approx. 1 drop per second).

  • Self-Validation Step: Observe the final solution (5% DMSO, 10% Surfactant, 85% Saline). It should be optically clear or slightly opalescent. Let it sit at room temperature for 2 hours. If white needle-like crystals form at the bottom, the micellar capacity has been exceeded; you must reduce the initial drug mass.

Quantitative Formulation Comparison

The table below summarizes the expected outcomes of various solubilization strategies for neutral lipophilic compounds like 1-Methanesulfonyl-4-phenylpiperidine.

Solubilization TechniqueKey ReagentsEst. Max Aqueous Conc.Primary ApplicationLimitations & Toxicity Caveats
pH Adjustment HCl, Citrate Buffer< 0.01 mg/mL NoneFails entirely due to non-basic tertiary sulfonamide structure.
Direct Co-solvent 100% DMSO> 50 mg/mLIn Vitro StocksHighly toxic to cells >1% v/v; causes solvent shock upon dilution.
Micellization (SEDDS) 5% DMSO + 10% Tween 802 - 5 mg/mLIn Vivo (IV / IP)High surfactant loads can cause hemolysis or histamine release.
Inclusion Complex 20% HP-β-CD in Water5 - 10 mg/mLIn Vivo (All routes)Requires 24h equilibration; highly safe, but reagent is expensive.

References

1.5 2.1 3. 4 4.2 5.3 6.7 7.6 8.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methanesulfonyl-4-phenylpiperidine

The following technical guide addresses the purification of 1-Methanesulfonyl-4-phenylpiperidine , a sulfonamide derivative typically synthesized via the nucleophilic attack of 4-phenylpiperidine on methanesulfonyl chlor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 1-Methanesulfonyl-4-phenylpiperidine , a sulfonamide derivative typically synthesized via the nucleophilic attack of 4-phenylpiperidine on methanesulfonyl chloride (MsCl).[1]

This guide focuses on the chemical differentiation between the basic starting material (secondary amine) and the neutral product (sulfonamide) to achieve high purity without defaulting to chromatography.

Topic: Removing Impurities & Troubleshooting Workflows Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development Version: 2.1 (Current)[1]

Core Troubleshooting Guide (Q&A)

Issue 1: "I still see starting material (4-phenylpiperidine) in my crude product by TLC/LCMS."

Diagnosis: Incomplete reaction or insufficient acidic workup. Technical Insight: The starting material, 4-phenylpiperidine, is a secondary amine with a pKa of approximately 10-11.[1] The product, 1-methanesulfonyl-4-phenylpiperidine, is a sulfonamide.[1] Sulfonamides are chemically neutral (non-basic) because the electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair, rendering it unavailable for protonation under mild conditions.[1] Solution: Implement a pH-controlled Acid Wash .[1]

  • Dissolve the crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).

  • Wash with 1M HCl (aq) .

  • Mechanism: The HCl protonates the unreacted 4-phenylpiperidine, converting it into its water-soluble hydrochloride salt (

    
    ).[1] The neutral sulfonamide product remains in the organic layer.
    
  • Separate the layers.[2] The aqueous layer contains the impurity; the organic layer contains your product [1, 2].

Issue 2: "My product smells pungent and has a low pH."

Diagnosis: Residual Methanesulfonyl Chloride (MsCl) or Methanesulfonic Acid (MsOH).[1] Technical Insight: Excess MsCl is often used to drive the reaction to completion. Upon exposure to water during workup, MsCl hydrolyzes into Methanesulfonic Acid (MsOH) and HCl. If not neutralized, this acid can degrade the product or cause oiling. Solution: Perform a Quench and Basic Wash .

  • Stir the organic phase with Saturated Sodium Bicarbonate (NaHCO₃) for 15–20 minutes.

  • Why wait? The hydrolysis of residual MsCl is not instantaneous. Stirring ensures all electrophilic MsCl is converted to water-soluble sulfonate salts (

    
    ) before phase separation [3].[1]
    
Issue 3: "The product is oiling out during recrystallization."

Diagnosis: Supersaturation or presence of "greasy" impurities preventing crystal lattice formation. Technical Insight: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature.[1] This is common in sulfonamides containing aromatic rings when the solvent polarity is not optimized. Solution: Switch to a Two-Solvent System (Solvent/Anti-solvent) .[1]

  • Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1]

  • Protocol: Dissolve the oil in the minimum amount of hot Ethyl Acetate. Add hot n-Heptane dropwise until slight turbidity persists. Remove from heat and allow to cool slowly to room temperature. The slow cooling rate prevents the re-emergence of the oil phase [4].

Standardized Purification Protocols

Protocol A: The "Self-Validating" Workup

Use this protocol immediately after the reaction is deemed complete.

StepReagent/SolventActionPurpose
1 Water Add to reaction mix, stir 10 min.Hydrolyze excess MsCl.
2 DCM or EtOAc Dilute reaction mix.Create organic phase for product.[3][4]
3 1M HCl (aq) Wash Organic Layer (2x).[1]CRITICAL: Removes unreacted 4-phenylpiperidine (Amine).[1]
4 Sat. NaHCO₃ Wash Organic Layer (2x).[1]Removes Methanesulfonic acid and HCl byproducts.
5 Brine Wash Organic Layer (1x).[1]Removes residual water/emulsions.
6 Na₂SO₄ Dry Organic Layer.[3][5]Removes trace moisture.

Validation Check:

  • Spot the organic layer on a TLC plate.[5][6]

  • Stain with Ninhydrin .

  • Result: The product (sulfonamide) should not stain red/purple. If a red spot appears on the baseline, repeat Step 3 (Acid Wash).

Protocol B: Recrystallization (for High Purity)

Use this if the crude solid is colored or melts below the expected range.

  • Solvent Selection: Ethanol (95%) or Ethyl Acetate/Heptane (1:3).[1]

  • Dissolution: Place crude solid in a flask. Add solvent and heat to reflux.[7] Add just enough solvent to dissolve the solid at boiling point.

  • Clarification (Optional): If the solution is dark, add activated carbon (5 wt%), stir for 5 mins at reflux, and filter hot through Celite.

  • Crystallization: Remove from heat. Let cool to RT undisturbed. Then place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold solvent.[8]

Visualization of Workflows

Figure 1: Impurity Removal Logic Flow

This flowchart illustrates the chemical logic used to separate specific impurities based on pKa and solubility.[2][9]

PurificationLogic Start Crude Reaction Mixture (Product + Amine + MsCl) Step1 Step 1: Dilute with Organic Solvent (DCM or EtOAc) Start->Step1 Step2 Step 2: Wash with 1M HCl Step1->Step2 Split1 Phase Separation Step2->Split1 AqLayer1 Aqueous Layer (Contains 4-Phenylpiperidine HCl salt) Split1->AqLayer1 Aqueous Waste OrgLayer1 Organic Layer (Product + MsOH) Split1->OrgLayer1 Retain Organic Step3 Step 3: Wash with Sat. NaHCO3 OrgLayer1->Step3 Split2 Phase Separation Step3->Split2 AqLayer2 Aqueous Layer (Contains MsOH salts + HCl) Split2->AqLayer2 Aqueous Waste OrgLayer2 Organic Layer (Pure Neutral Product) Split2->OrgLayer2 Retain Organic Final Concentrate & Recrystallize OrgLayer2->Final

Caption: Separation strategy leveraging pH-dependent solubility to isolate the neutral sulfonamide from basic amine impurities.

Figure 2: Recrystallization Decision Tree

A guide to solving the "Oiling Out" problem common with sulfonamides.

RecrystTree Start Crude Solid/Oil SolventTest Solubility Test (Hot EtOH) Start->SolventTest Result1 Dissolves Clear SolventTest->Result1 Result2 Insoluble/Oils SolventTest->Result2 PathA Cool to RT slowly Result1->PathA Ideal PathB Switch to EtOAc Result2->PathB Polarity Mismatch AddAnti Add Heptane dropwise at reflux PathB->AddAnti Cool Cool with stirring AddAnti->Cool

Caption: Decision matrix for selecting the optimal solvent system to prevent oiling and ensure crystalline purity.

References

  • University of Rochester. Work-up of Organic Reactions: Removal of Amines. [Link]1]

  • MIT OpenCourseWare. Purification of Reaction Mixtures: Acid-Base Extraction. [Link]1]

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. [Link]

  • Royal Society of Chemistry. Practical Guide to Rational Crystallization. (ChemSpider/RSC General Guidelines).[1] [Link]1]

Sources

Optimization

Minimizing side reactions during 4-phenylpiperidine sulfonylation

Topic: Minimizing Side Reactions & Process Optimization Ticket Status: OPEN Support Level: Tier 3 (Senior Scientist / Process Chemistry) Executive Summary & Mechanistic Context The Scaffold: 4-Phenylpiperidine is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Process Optimization Ticket Status: OPEN Support Level: Tier 3 (Senior Scientist / Process Chemistry)

Executive Summary & Mechanistic Context

The Scaffold: 4-Phenylpiperidine is a privileged pharmacophore found in numerous analgesics, SSRIs (e.g., Paroxetine intermediates), and calcium channel blockers. The Reaction: Sulfonylation of this secondary amine is theoretically simple (


 attack at sulfur), but practically nuanced due to the competing hydrolysis of sulfonyl chlorides and the "HCl trap" effect.
The Core Challenge: The HCl Trap

In a standard non-buffered reaction, for every molecule of product formed, one molecule of HCl is generated. This HCl immediately protonates a molecule of unreacted 4-phenylpiperidine, rendering it non-nucleophilic (ammonium salt).

  • Result: Maximum theoretical conversion caps at 50% without an auxiliary base.

  • Solution: Stoichiometric base (organic or inorganic) is mandatory.

Diagnostic Visualizer (Logic Flow)

The following diagram maps the decision logic for troubleshooting low yields and impurities.

Sulfonylation_Troubleshooting Start Issue: Low Yield / Impurities Check_Conversion Check Conversion (LCMS/TLC) Start->Check_Conversion Stalled_50 Stalled at ~50%? Check_Conversion->Stalled_50 Yes Full_SM_Consumption SM Consumed but Low Yield? Check_Conversion->Full_SM_Consumption No (High Conversion) HCl_Trap Diagnosis: HCl Trap (Insufficient Base) Stalled_50->HCl_Trap Yes Add_Base Action: Add >1.2 eq DIPEA or use Schotten-Baumann HCl_Trap->Add_Base Check_Hydrolysis Sulfonic Acid Present? Full_SM_Consumption->Check_Hydrolysis Wet_Conditions Diagnosis: Hydrolysis (Wet Solvent/Reagent) Check_Hydrolysis->Wet_Conditions Yes Regio_Issue Wrong Isomer/Bis-sulfonylation? Check_Hydrolysis->Regio_Issue No Dry_Protocol Action: Dry Solvents Slow Addition at 0°C Wet_Conditions->Dry_Protocol Check_Substituents Does Phenyl Ring have -OH/-NH2? Regio_Issue->Check_Substituents O_Sulfonylation Diagnosis: Competitive O-Sulfonylation Check_Substituents->O_Sulfonylation Yes pH_Control Action: Control pH (8-9) or Silylate -OH first O_Sulfonylation->pH_Control

Caption: Decision tree for diagnosing reaction failures in secondary amine sulfonylation.

Issue Logs & Troubleshooting Guides

Ticket #001: The "Disappearing Electrophile" (Hydrolysis)

User Report: "I added 1.1 equivalents of Tosyl Chloride (TsCl), but the reaction didn't finish. LCMS shows starting material and p-toluenesulfonic acid."

Technical Analysis: Sulfonyl chlorides are highly moisture-sensitive. The rate of hydrolysis often competes with aminolysis, especially if the 4-phenylpiperidine is sterically hindered or if the reaction exotherms.

  • Mechanism:

    
    .
    
  • Impact: The sulfonic acid kills the base and consumes the electrophile.

Corrective Protocol (The "Dry" Method):

  • Solvent: Use anhydrous DCM (Dichloromethane) or THF.

  • Reagent Quality: Recrystallize sulfonyl chloride if it smells strongly of acid or is "wet" (clumpy).

  • Addition Order:

    • Dissolve Amine + Base (DIPEA) in solvent.

    • Cool to 0°C (Critical to slow down hydrolysis relative to aminolysis).[1]

    • Add Sulfonyl Chloride slowly (dropwise if liquid, portion-wise if solid).

Ticket #002: Reaction Stalled (The HCl Salt Trap)

User Report: "Reaction stopped exactly halfway. Adding more heat didn't help."

Technical Analysis: You likely used a 1:1 ratio of base to amine, or a weak base (like pyridine) that formed a stable salt with the sulfonyl chloride or the product. The HCl generated protonated your remaining starting material.

Comparison of Base Strategies:

Base SystemProsConsBest For
Triethylamine (TEA) Cheap, volatile (easy removal).Can form quaternary salts with reactive electrophiles.Standard synthesis.
DIPEA (Hünig's Base) Non-nucleophilic (steric bulk), no quat salt risk.More expensive, higher boiling point.Valuable/Sensitive substrates.[2]
Pyridine Acts as solvent and nucleophilic catalyst.Difficult to remove (requires acid wash); odor.Unreactive sulfonyl chlorides.[3][4]
Schotten-Baumann (NaOH/Na2CO3) Cheap, simple workup, scavenges acid efficiently.Biphasic (requires vigorous stirring); hydrolysis risk.Scale-up; Robust substrates.
Ticket #003: Regioselectivity (Functionalized Derivatives)

User Report: "My 4-(4-hydroxyphenyl)piperidine yielded a mixture of N-sulfonyl and O-sulfonyl products."

Technical Analysis: Phenols (-OH) are nucleophilic. While amines are generally more nucleophilic, sulfonyl chlorides are "hard" electrophiles and can attack the oxygen, especially under basic conditions where the phenoxide anion is formed.

Solution:

  • pH Control: Use a biphasic system (Schotten-Baumann) and maintain pH ~8-9. At this pH, the amine is unprotonated (nucleophilic), but the phenol (

    
    ) is largely protonated (non-nucleophilic).
    
  • Solvent: Use a protic solvent (or water mix) to solvate the phenoxide, reducing its reactivity, while the neutral amine reacts in the organic phase.

Validated Experimental Protocols

Method A: Anhydrous Conditions (High Value / Small Scale)

Best for: Maximizing yield on precious intermediates.

  • Setup: Flame-dried RBF, Nitrogen atmosphere.

  • Charge: 4-phenylpiperidine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).

  • Cool: Place in an ice bath (0°C).

  • Add: Sulfonyl chloride (1.1 - 1.2 equiv) dissolved in minimal DCM, added dropwise over 10 mins.

  • Monitor: Warm to RT. Check TLC/LCMS at 1 hour.

  • Workup: Quench with saturated

    
    . Extract DCM. Wash with 1N HCl (removes unreacted amine/DIPEA) -> Brine -> Dry (
    
    
    
    ).
Method B: Schotten-Baumann Conditions (Robust / Scale-up)

Best for: Large batches, avoiding organic bases, handling HCl efficiently.

  • Setup: RBF with vigorous stirring (overhead stirrer recommended for >10g).

  • Charge: 4-phenylpiperidine (1.0 equiv) in DCM or Ethyl Acetate.

  • Aqueous Phase: Add equal volume of 10%

    
     or 1N NaOH  (2.0 - 3.0 equiv of base).
    
  • Reaction: Add Sulfonyl chloride (1.2 equiv) solid or neat liquid rapidly.

  • Agitation: Stir VIGOROUSLY for 1-4 hours. The reaction occurs at the interface.

  • Workup: Separate layers. The aqueous layer contains the sulfonic acid byproduct and inorganic salts. The organic layer contains the pure sulfonamide.

Frequently Asked Questions (FAQ)

Q: Can I use DMAP to speed up the reaction? A: Yes, but with caution. DMAP forms a highly reactive N-sulfonylpyridinium intermediate. While this accelerates the reaction with the amine, it also accelerates hydrolysis (reaction with trace water) and side reactions with other nucleophiles (like alcohols). Use only 5-10 mol% and strictly anhydrous conditions.

Q: Why is my product purple/brown? A: Amines can oxidize. If you used technical grade phenylpiperidine without purification, trace aniline-like impurities might be oxidizing. Sulfonamides themselves are usually stable and colorless. Pass through a short silica plug or treat with activated charcoal.

Q: How do I remove excess Sulfonyl Chloride? A: Add a "scavenger" amine (like N,N-dimethylethylenediamine) at the end of the reaction. It will react with the excess chloride to form a water-soluble sulfonamide that washes away during the acidic workup. Alternatively, stir with aqueous base for 1 hour to hydrolyze it to the water-soluble sulfonic acid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanistic grounding for acyl/sulfonyl transfer).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann conditions).
  • BenchChem Technical Support. (2025). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from (General handling of sulfonyl chlorides).

  • National Institutes of Health (NIH). (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines. Retrieved from (Context on the scaffold's pharmaceutical relevance).

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from (Specifics on biphasic reaction conditions).

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of 1-Methanesulfonyl-4-phenylpiperidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-Methanesulfonyl-4-phenylpiperidine. Moving beyond generic protocols, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-Methanesulfonyl-4-phenylpiperidine. Moving beyond generic protocols, this document addresses specific challenges and explains the chemical principles behind each troubleshooting step, empowering you to optimize your column chromatography workflow for higher purity and yield.

Introduction to the Molecule and Purification Challenges

1-Methanesulfonyl-4-phenylpiperidine is a key intermediate in various synthetic pathways. Its purification via column chromatography, while routine, presents unique challenges that require a nuanced approach. The molecule possesses a polar sulfonyl group and a non-polar phenyl group, giving it intermediate polarity. A critical feature is the nitrogen atom, which is part of a sulfonamide functional group. Unlike the parent 4-phenylpiperidine, this nitrogen is not basic . This distinction is fundamental to developing an effective purification strategy and troubleshooting common issues like peak tailing.

This guide is structured as a series of questions you might encounter during your experiment, providing direct answers and actionable protocols.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My separation is poor. The product and impurities are eluting together.

A1: Poor resolution is almost always a mobile phase issue, assuming the column was packed correctly. The goal is to find a solvent system that provides differential retention for your target compound and its impurities.

Causality: The mobile phase's polarity governs the speed at which compounds travel through the stationary phase. If the polarity is too high, all compounds, including your product and impurities, will move quickly and elute together near the solvent front. If it's too low, they will all remain adsorbed at the top of the column.

Troubleshooting Workflow:

  • Return to Thin-Layer Chromatography (TLC): TLC is your most powerful tool for optimizing the mobile phase before committing to a column. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for 1-Methanesulfonyl-4-phenylpiperidine.[1]

  • Systematic Solvent Screening: Test various ratios of a non-polar solvent (e.g., Hexanes, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). See the table below for starting points.

  • Analyze the TLC:

    • If the product spot is at the baseline (Rf ≈ 0), increase the proportion of the polar solvent.

    • If the product spot is at the solvent front (Rf ≈ 1), decrease the proportion of the polar solvent.

    • The goal is to achieve clear separation between the product spot and any impurity spots.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)Polarity IndexTypical Application
70:30 Hexanes:Ethyl AcetateLow-MediumGood starting point for many intermediates.
80:20 Dichloromethane:MethanolMedium-HighFor more polar compounds or stubborn separations.
95:5 Toluene:AcetoneMediumOffers different selectivity compared to acetate esters.[2]
Q2: My product peak is tailing or streaking on the column.

A2: Peak tailing is a common problem, often associated with basic compounds on acidic silica gel.[3] However, for 1-Methanesulfonyl-4-phenylpiperidine, the cause is different and requires a different solution.

Causality: The nitrogen in your compound is part of a sulfonamide and is non-basic. Therefore, the typical acid-base interaction with silica's silanol groups is not the primary cause of tailing. Instead, tailing is likely due to strong dipole-dipole interactions between the polar sulfonyl (SO2) group and the silica surface. Adding a base like triethylamine (TEA) is not recommended as it will not address this interaction and can complicate solvent removal.

Troubleshooting Steps:

  • Use a More Polar "Kicker" Solvent: Instead of a simple two-solvent system, adding a small amount of a highly polar solvent like methanol can improve peak shape. For example, a mobile phase of 90:9:1 Hexanes:Ethyl Acetate:Methanol can disrupt the strong binding of the sulfonyl group.

  • Consider an Alternative Stationary Phase: If tailing persists, the issue may be the silica itself.

    • Neutral Alumina: Alumina is a good alternative to silica for purifying compounds that exhibit strong polar interactions.[3][4] It has a different surface chemistry that may not interact as strongly with the sulfonyl group.

    • Reversed-Phase (C18) Silica: For highly challenging separations, reversed-phase chromatography is an excellent option. The mobile phase would be polar (e.g., water/acetonitrile or water/methanol), and retention would be based on the compound's hydrophobicity.[3]

Q3: I've run many column volumes, but my compound won't elute from the column.

A3: This indicates that your mobile phase is not polar enough to displace the compound from the stationary phase, or, less commonly, the compound may have decomposed.[5]

Troubleshooting Workflow:

start Compound Stuck on Column check_stability Run a 2D TLC Stability Test (Spot, dry, wait 30 min, then develop) start->check_stability stability_ok Compound is Stable check_stability->stability_ok No Change stability_bad Compound Degraded (Streaking or new spots appear) check_stability->stability_bad Degradation increase_polarity Increase Mobile Phase Polarity (Use Gradient Elution) stability_ok->increase_polarity switch_phase Switch to a Less Acidic Stationary Phase (e.g., Neutral Alumina) stability_bad->switch_phase cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.3) dry_load 2. Sample Preparation (Adsorb crude onto silica) tlc->dry_load pack 3. Column Packing (Slurry pack with non-polar solvent) load 4. Load Sample (Add dry-loaded silica to column top) pack->load elute 5. Elution (Use optimized mobile phase, collect fractions) load->elute analyze 6. Fraction Analysis (TLC each fraction to identify pure product) elute->analyze combine 7. Combine & Evaporate (Pool pure fractions, remove solvent) analyze->combine final 8. Final Product (Characterize for purity) combine->final

Sources

Optimization

Addressing degradation of 1-Methanesulfonyl-4-phenylpiperidine in solution

Welcome to the technical support center for 1-Methanesulfonyl-4-phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Methanesulfonyl-4-phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the stability and degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Stability Challenge

1-Methanesulfonyl-4-phenylpiperidine is a versatile compound utilized in various stages of pharmaceutical research. However, its chemical structure, featuring a sulfonamide and a piperidine ring, presents specific stability concerns. Degradation can be triggered by several factors common in experimental settings, including pH, temperature, light, and the presence of oxidative agents.[1][2][3] Proactively addressing these issues is crucial for maintaining the compound's purity, potency, and safety profile. This guide provides a comprehensive resource for identifying, mitigating, and resolving degradation-related problems.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 1-Methanesulfonyl-4-phenylpiperidine.

Q1: My solution of 1-Methanesulfonyl-4-phenylpiperidine is turning yellow/brown. What could be the cause?

A1: A color change often indicates the formation of degradation products, which can arise from oxidation or other complex reactions. The piperidine ring, in particular, can be susceptible to oxidation.[4][5] To mitigate this, it is crucial to protect your solution from light and air. Consider using an amber vial and purging the headspace with an inert gas like nitrogen or argon. If compatible with your experimental design, the addition of an antioxidant may also be beneficial.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. What are the likely degradation products?

A2: The primary degradation pathways for this molecule are likely hydrolysis of the sulfonamide bond and oxidation of the piperidine ring.

  • Hydrolytic Degradation: Under acidic or basic conditions, the sulfonamide bond (S-N) can cleave.[6] This would result in the formation of methanesulfonic acid and 4-phenylpiperidine. The stability of sulfonamides can be pH-dependent, with some being more susceptible to hydrolysis under acidic conditions.[6][7]

  • Oxidative Degradation: The nitrogen on the piperidine ring can be oxidized, potentially forming an N-oxide.[8] The carbon atoms adjacent to the nitrogen (α-positions) are also susceptible to oxidation, which could lead to ring-opening products.[5]

To confirm the identity of these unexpected peaks, it is recommended to use mass spectrometry (MS) for mass-to-charge ratio determination and comparison with potential structures.

Q3: What are the optimal storage conditions for a stock solution of 1-Methanesulfonyl-4-phenylpiperidine?

A3: To ensure long-term stability, stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize solvent evaporation and exposure to moisture. The use of amber vials is recommended to protect the compound from light, which can induce photolytic degradation.[9][10] For sensitive applications, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q4: Can the choice of solvent affect the stability of the compound?

A4: Yes, the solvent can play a significant role. Protic solvents, especially under non-neutral pH conditions, can facilitate hydrolysis. It is important to use high-purity, dry solvents when preparing solutions. For some applications, aprotic solvents may offer better stability. If you suspect solvent-mediated degradation, it is advisable to test the compound's stability in a few different solvent systems relevant to your experiment.

Q5: How can I perform a forced degradation study to understand the stability of my compound?

A5: A forced degradation study, also known as stress testing, is a systematic way to identify potential degradation products and pathways.[1][3][11] This involves subjecting the compound to more severe conditions than it would typically encounter.[1] The goal is to induce a small amount of degradation (e.g., 5-20%) to allow for the detection and characterization of degradants without completely consuming the parent compound.

Troubleshooting Guides

This section provides structured approaches to identify and resolve specific degradation issues.

Issue 1: Inconsistent Results and Loss of Potency

Symptom: You observe a decrease in the expected biological activity or inconsistent analytical results over time.

Possible Cause: Degradation of the active compound in your stock or working solutions.

Troubleshooting Workflow:

A Start: Inconsistent Results Observed B Prepare a Fresh Solution of the Compound A->B C Analyze Fresh vs. Old Solution (e.g., by HPLC) B->C D Are there new peaks or a decrease in the main peak in the old solution? C->D E Conclusion: Degradation Confirmed Implement preventative measures. D->E Yes F Conclusion: Degradation is not the primary issue. Investigate other experimental variables. D->F No G Review Solution Preparation and Storage Protocols E->G H Implement Improved Storage (e.g., lower temp, inert gas, light protection) G->H A Start: Unknown Peaks Detected B Perform Forced Degradation Studies A->B C Acidic, Basic, Oxidative, Thermal, and Photolytic Conditions B->C D Analyze Stressed Samples by LC-MS C->D E Compare Retention Times and Mass Spectra of Unknowns with Stressed Samples D->E F Do any peaks from the stressed samples match the unknowns? E->F G Pathway Identified. Optimize experimental conditions to avoid the specific stressor. F->G Yes H Unknowns are not from common degradation pathways. Consider interaction with excipients or other sample components. F->H No

Caption: Workflow for identifying degradation pathways.

Data Presentation

Table 1: Potential Degradants of 1-Methanesulfonyl-4-phenylpiperidine
Degradation PathwayPotential DegradantChemical StructureNotes
Hydrolysis 4-phenylpiperidineC₁₁H₁₅NCleavage of the S-N sulfonamide bond. More likely under acidic or basic conditions.
Hydrolysis Methanesulfonic acidCH₄O₃SCo-product of sulfonamide hydrolysis.
Oxidation 1-Methanesulfonyl-4-phenylpiperidine N-oxideC₁₂H₁₇NO₃SOxidation of the piperidine nitrogen. Can be induced by oxidizing agents or prolonged exposure to air.
Oxidation Ring-opened productsVariousFurther oxidation can lead to the cleavage of the piperidine ring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of 1-Methanesulfonyl-4-phenylpiperidine. [1][12][13] Materials:

  • 1-Methanesulfonyl-4-phenylpiperidine

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Methanesulfonyl-4-phenylpiperidine in ACN at a concentration of 1 mg/mL. [1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Use MS data to propose structures for the major degradants.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 1-Methanesulfonyl-4-phenylpiperidine from its potential degradation products. Method development and validation are crucial for accurate stability assessment.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or Charged Aerosol Detection if the compound lacks a strong chromophore) [14]* Injection Volume: 10 µL

Note: This is a generic method and may require optimization for your specific application and instrumentation.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolytic stability of sulfonamides. Central European Journal of Chemistry.
  • Boreen, A. L., et al. (2003). Photodegradation of sulfonamides in the aquatic environment: a review.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024). Inorganic Chemistry.
  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010). Journal of Pharmaceutical and Biomedical Analysis.
  • Freeman, S. & S. H. Yalkowsky. (1994). Thermal degradation of piperazine and its structural analogs. Journal of Pharmaceutical Sciences.
  • Gu, C., et al. (2007). Oxidative degradation of piperazine and its derivatives in CO2 capture processes. Industrial & Engineering Chemistry Research.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003).
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005).
  • Kümmerer, K. (2009). Antibiotics in the aquatic environment–a review–part I. Chemosphere.
  • Mitchell, S. C. (2001). The piperidine ring in drugs and agrochemicals. Drug Metabolism Reviews.
  • Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. (2013). Environmental Science & Technology.
  • Reynolds, J. G. (2015). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control.
  • Roberts, D. W. (1998). Structure-activity relationships for skin sensitization: the piperidine ring. Chemical Research in Toxicology.
  • Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Snowberger, S., et al. (2011). Forced degradation of biopharmaceuticals.
  • Teuten, E. L., et al. (2009). Transport and release of chemicals from plastics to the environment and to wildlife. Philosophical Transactions of the Royal Society B: Biological Sciences.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025).
  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.

Sources

Troubleshooting

Overcoming hygroscopic issues with 1-Methanesulfonyl-4-phenylpiperidine

Topic: Overcoming Hygroscopic Issues & Handling Protocols Executive Summary 1-Methanesulfonyl-4-phenylpiperidine (MSPP) is a sulfonamide derivative often utilized as a pharmacological probe or a synthetic intermediate.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hygroscopic Issues & Handling Protocols

Executive Summary

1-Methanesulfonyl-4-phenylpiperidine (MSPP) is a sulfonamide derivative often utilized as a pharmacological probe or a synthetic intermediate.[1] While the sulfonamide moiety renders the piperidine nitrogen non-basic, the sulfonyl oxygens serve as hydrogen bond acceptors, creating a potential for hygroscopicity, particularly in amorphous or microcrystalline forms.

Moisture uptake in MSPP introduces two critical failure modes in research:

  • Stoichiometric Drift: Absorbed water inflates the apparent mass, leading to under-loading of the reagent in molar equivalents.

  • Reaction Quenching: In water-sensitive applications (e.g., lithiation, Grignard reactions, or transition-metal catalysis), "wet" MSPP can deactivate catalysts or hydrolyze organometallic reagents.[1]

This guide provides authoritative protocols to diagnose, remediate, and prevent hygroscopic issues with MSPP.

Part 1: Diagnostic Workflow (Quantification)

Before attempting to dry the material, you must quantify the problem. "Clumping" is a qualitative indicator; Karl Fischer (KF) titration is the quantitative standard.

Protocol A: Water Content Determination
  • Method: Volumetric Karl Fischer Titration (for >1% water) or Coulometric (for <1% trace water).[1][2]

  • Solvent System: Methanol/Formamide (2:[1]1) is recommended to ensure complete solubility of the sulfonamide.

  • Acceptance Criteria:

    • General Synthesis: < 0.5% w/w water.[1][3][4]

    • Organometallic Chemistry: < 0.05% (500 ppm) w/w water.[1]

Note on Purity: If your MSPP is extremely hygroscopic (deliquescent), verify its purity via 1H-NMR . Unreacted 4-phenylpiperidine (the precursor) is a secondary amine that avidly absorbs water and CO₂ (forming carbamates). Ensure the starting material is fully sulfonylated.

Part 2: Remediation Protocols (Drying)

Choose the method based on your immediate application.

Decision Matrix: Selecting the Right Drying Method

DryingDecision cluster_0 Method 1 Workflow cluster_1 Method 2 Workflow Start Start: Wet MSPP IsReactionSensitive Is the next reaction water-sensitive? Start->IsReactionSensitive VacuumOven Method 1: Vacuum Oven (Bulk Drying) IsReactionSensitive->VacuumOven No (General Use) Azeotrope Method 2: Azeotropic Drying (In-Situ / Reaction Ready) IsReactionSensitive->Azeotrope Yes (e.g., Lithiation) Grind Grind to Powder VacuumOven->Grind Dissolve Dissolve in Toluene Azeotrope->Dissolve Heat Heat to 40-45°C (Vacuum < 5 mbar) Grind->Heat Desiccate Cool in Desiccator Heat->Desiccate Rotovap Rotovap/Distill (Remove Azeotrope) Dissolve->Rotovap Redissolve Redissolve in Reaction Solvent Rotovap->Redissolve

Figure 1: Decision tree for selecting the appropriate drying protocol based on downstream application sensitivity.

Method 1: Vacuum Oven Drying (Bulk Material)

Best for: Storage and general synthetic use.

  • Preparation: If the material is clumped, gently grind it into a fine powder using a mortar and pestle.[1] Reason: Surface area maximization accelerates desorption.[1]

  • Container: Place the powder in a wide-mouth vial or crystallization dish. Cover the mouth with aluminum foil and poke small pinholes to prevent cross-contamination while allowing airflow.

  • Conditions:

    • Temperature: Set oven to 40–45°C . (Note: While sulfonamides are generally stable, avoid exceeding 60°C without determining the specific melting point of your batch to prevent sintering).

    • Pressure: < 10 mbar (high vacuum preferred).

    • Desiccant: Place a tray of P₂O₅ or activated silica gel in the bottom of the oven to trap liberated moisture.

  • Duration: Dry for 12–24 hours.

  • Validation: Re-weigh until constant mass is achieved (mass change < 0.1% over 2 hours).

Method 2: Azeotropic Drying (In-Situ)

Best for: Strictly anhydrous reactions (e.g., using n-BuLi, LDA).[1]

  • Dissolution: Dissolve the "wet" MSPP in Anhydrous Toluene (10 mL per gram of substrate). Toluene forms a positive azeotrope with water (bp 85°C), effectively carrying water out of the system at a lower temperature than water's boiling point.

  • Evaporation: Concentrate the solution on a rotary evaporator.

    • Bath Temp: 45–50°C.[1]

    • Vacuum:[1][3][5] Moderate.[1]

  • Repetition: Re-dissolve the residue in fresh anhydrous toluene and evaporate again. Repeat this cycle 3 times .

  • Final Step: Dissolve the dried residue directly in your reaction solvent (e.g., THF, DCM) under an inert atmosphere (Argon/Nitrogen).

    • Why this works: This method removes both surface moisture and lattice-bound water without thermal stress.[1]

Part 3: Handling & Weighing Protocols

Hygroscopic materials can absorb significant water during the weighing process.

The "Difference Weighing" Technique: Do not weigh hygroscopic solids directly onto a balance pan or weigh paper.[1]

  • Dry the Source: Ensure your bulk container has been stored in a desiccator.[1]

  • Tare the Vial: Place the capped vial containing MSPP on the balance. Record Mass (A).[1]

  • Dispense: Quickly remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap the vial.

  • Re-weigh: Place the capped vial back on the balance. Record Mass (B).

  • Calculate: Mass added = Mass (A) – Mass (B).

    • Advantage:[1][6] The material on the balance is never exposed to air. The material in the reaction vessel is exposed only momentarily.

Part 4: Frequently Asked Questions (FAQs)

Q1: My MSPP has turned into a sticky gum. Is it ruined?

  • Answer: Not necessarily. This is likely deliquescence (absorbing enough water to dissolve in it).[1][6]

    • Fix: Dissolve the gum in Dichloromethane (DCM), dry the organic layer with Anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate. If it remains an oil, triturate with cold diethyl ether or hexanes to induce crystallization.[1]

Q2: Can I use a salt screen to make it less hygroscopic?

  • Answer: No. MSPP is a sulfonamide (R-N-SO₂-R').[1] The nitrogen lone pair is delocalized into the sulfonyl group, making it non-basic. It will not form stable salts with acids like HCl.[1] Do not attempt to make a hydrochloride salt; you will simply have a mixture of neutral MSPP and HCl.[1]

Q3: How should I store this long-term?

  • Answer: Store in a tightly sealed glass vial with a Teflon-lined cap. Place this vial inside a secondary container (desiccator) containing Drierite™ or Silica Gel.[1] For maximum stability, store at 4°C, but always allow the vial to warm to room temperature before opening to prevent condensation.

Q4: I see a new spot on TLC after drying at 80°C. What happened?

  • Answer: You likely thermally degraded the compound or caused a reaction with impurities.[1] Sulfonamides are stable, but if trace acid was present (from synthesis), high heat can induce cleavage. Always dry at the lowest effective temperature (40–45°C) under high vacuum.

Summary Data Table: Drying Efficiency
MethodTime RequiredResidual Water (Typical)Suitability
Vacuum Desiccator (RT) 48+ Hours0.5 - 1.0%Storage / Non-critical use
Vacuum Oven (45°C) 12-24 Hours0.1 - 0.3%General Synthesis
Azeotropic Distillation 1 Hour< 0.05%Strictly Anhydrous Rxns
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][7] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][8] (Standard protocols for drying organic solids and azeotropic distillation).

  • Mettler Toledo. (n.d.).[1] Karl Fischer Titration Guides. (Authoritative source on water determination methodologies).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational techniques for handling hygroscopic reagents).

  • BenchChem. (2025).[1][6][9] Application Notes: Purification of Piperidine Derivatives. (Specific context on piperidine handling).

Sources

Optimization

Troubleshooting baseline noise in HPLC analysis of 1-Methanesulfonyl-4-phenylpiperidine

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methanesulfonyl-4-phenylpiperidine. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methanesulfonyl-4-phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical data. The content is structured in a question-and-answer format to provide direct solutions to specific problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable level of baseline noise for this type of analysis?

A1: An acceptable signal-to-noise ratio (S/N) is a critical parameter defined during method validation. For impurity analysis, which is common in drug development, the limit of quantitation (LOQ) should ideally be below 0.05%. Generally, a baseline noise level that is less than 10% of the peak height of your lowest concentration standard is a good starting point. However, specific project requirements and regulatory guidelines (e.g., ICH) should always be the primary reference.

Q2: My baseline looks stable during the isocratic hold, but becomes very noisy as soon as the gradient starts. What is the most likely cause?

A2: This is a classic symptom of issues related to the mobile phase, specifically differences between your "A" (aqueous) and "B" (organic) solvents. The most common causes are:

  • Mismatched UV Absorbance: If one of your mobile phases (or an additive within it) absorbs UV light at your detection wavelength and the other does not, the baseline will naturally rise or fall with the gradient.[1] This can amplify underlying noise.

  • Contamination in One Solvent: Impurities may be present in one of your solvents (often the aqueous phase "A").[2] As the gradient composition changes, these impurities can begin to elute, causing a noisy or rising baseline.[3][2]

  • Poor Mixing: Inefficient mixing of the A and B solvents by the pump can lead to periodic fluctuations in the baseline that resemble noise, especially when using UV-absorbing additives.[4]

  • Buffer Precipitation: If you are using a buffer (like phosphate) that is less soluble in your organic solvent, it can precipitate in the system as the percentage of organic increases, leading to significant noise and pressure fluctuations.[5]

Q3: I'm observing sharp, random spikes in my baseline. Are these ghost peaks?

A3: Not necessarily. Sharp, non-Gaussian spikes are typically indicative of electrical or mechanical issues rather than chemical contamination (ghost peaks). The primary suspects are:

  • Air Bubbles: The most common cause is air bubbles passing through the detector flow cell.[1][6] This can be due to inadequate mobile phase degassing or a leak in the system.[3]

  • Detector Lamp Issues: An aging detector lamp can begin to arc, causing random energy spikes that manifest as sharp signals in the chromatogram.[4]

  • Electrical Interference: Other electronic equipment on the same circuit can sometimes cause baseline spikes.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of baseline noise. The process is designed as a workflow of elimination, starting from the most common and easily solvable issues.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing the source of baseline noise.

HPLC_Troubleshooting start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node A Baseline Noise Observed B Noise Regular & Pulsating? A->B Analyze Noise Pattern C Noise Irregular (Spikes/Drift)? B->C No D Check Pump & Degasser B->D Yes E Check Mobile Phase & System Leaks C->E Yes I Problem is Pump/Degasser D->I Isolate & Fix (Seals, Valves) F Replace Column with Union E->F If problem persists J Problem is Mobile Phase/Leak E->J Isolate & Fix (Degas, Remake) G Noise Gone? F->G H Check Detector G->H No K Problem is Column G->K Yes L Problem is Detector H->L Isolate & Fix (Lamp, Flow Cell) M System OK I->M J->M K->M L->M

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Part 1: The Mobile Phase - The Most Common Culprit

A: The quality and preparation of your mobile phase are paramount for a stable baseline.[7]

  • Solvent Quality: Always use HPLC-grade solvents, water, and additives.[3] Lower-grade solvents can contain impurities that contribute to baseline noise, especially during gradient elution.[2]

  • Fresh Preparation: Mobile phases, particularly aqueous buffers near neutral pH, should be prepared fresh daily to prevent microbial growth, which can cause contamination and clog your system.[7][8]

  • Degassing: Inadequate degassing is a primary source of air bubbles, which cause sharp spikes and irregular noise when they pass through the detector flow cell.[4][7] Ensure your online degasser is functioning correctly or, if not available, degas solvents prior to use via helium sparging or vacuum filtration.[9]

  • Additives and Ion-Pairing Reagents: The analysis of a compound like 1-Methanesulfonyl-4-phenylpiperidine might require pH modifiers or ion-pairing reagents to achieve good peak shape and retention.[10] However, additives like trifluoroacetic acid (TFA) are UV-active and can degrade over time, leading to baseline drift.[5][7] Ensure they are fresh and used at the lowest effective concentration.

Experimental Test: Prepare a fresh batch of mobile phase using the highest quality reagents available. If the noise significantly decreases, your previous mobile phase was the likely cause.

Part 2: The Pump and Degasser - Mechanical Heartbeat of the System

A: This is a clear indication of a problem with the pump's flow delivery.

  • Pump Seals: Worn or leaking pump seals are a common cause of pressure fluctuations that translate directly to baseline noise.[3][11] Check for any salt buildup or visible leaks around the pump head.[11]

  • Check Valves: A faulty or dirty check valve can cause inconsistent flow and pressure pulsations.[3][7] This is especially common when using buffers that can precipitate.

  • Degasser Malfunction: If your in-line degasser is not working efficiently, dissolved air can enter the pump, causing pulsations as the air is compressed and expands.[3]

Experimental Test: Most HPLC software displays a real-time pressure trace. If the pressure trace shows regular pulsations that correlate with the baseline noise, the pump is the source.

Part 3: The Column - A Potential Source of Contamination

A: The column can introduce noise if it is contaminated or has started to degrade.

  • Contamination: Impurities from previous samples can accumulate on the column.[8] These can slowly leach out during subsequent runs, causing a wandering or drifting baseline.[1][8]

  • Column Degradation: Over time, the stationary phase can degrade ("bleed"), especially under harsh pH or temperature conditions. This bleed can appear as baseline noise or drift.

  • Improper Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions, you may observe significant baseline drift at the beginning of your run.[4]

Experimental Test: To isolate the column, replace it with a zero-dead-volume union and run your method. If the baseline becomes stable, the column is the source of the noise.[3] If the noise persists, the problem lies elsewhere in the system.

Part 4: The Detector - The Final Checkpoint

A: Detector problems are less common but can be a significant source of noise.

  • Dirty Flow Cell: Contaminants or air bubbles inside the detector flow cell can scatter light and cause noise.[8]

  • Failing Lamp: A UV detector lamp has a finite lifetime. As it ages, its energy output can become unstable, leading to increased baseline noise.[1][4]

  • Temperature Fluctuations: Detectors, especially Refractive Index (RI) detectors, are sensitive to changes in ambient temperature.[1][5] Ensure the lab environment is stable and avoid placing the instrument near air vents.[5] A significant temperature difference between the column oven and the detector can also contribute to baseline wander.[8]

Experimental Test: Most HPLC systems have a diagnostic test for lamp intensity or energy. Check the lamp's performance against the manufacturer's specification.[8] If the energy is low, the lamp likely needs replacement.[6]

Data Summary and Key Parameters

Noise TypeTypical AppearanceMost Probable Causes
Short-Term Noise Rapid, random fluctuationsContaminated mobile phase, air bubbles, failing lamp, dirty flow cell[1][6][8]
Drift Slow, steady upward or downward trendColumn temperature changes, mobile phase composition change, column bleed, contamination[1][5][12]
Wander Slow, irregular baseline movementInadequate system/column equilibration, poor mobile phase mixing, temperature fluctuations[8]
Spikes Sharp, narrow peaksAir bubbles, electrical interference, failing lamp[4][6]
Regular Pulsations Cyclical noise matching pump frequencyLeaking pump seals, faulty check valves, air in pump head[3][11]

Standard Operating Protocols

Protocol 1: Systematic Isolation of Noise Source
  • Prepare Fresh Mobile Phase: Make all mobile phases fresh using HPLC-grade reagents. Degas thoroughly. Run the system to see if the noise is resolved.

  • Bypass the Column: If noise persists, disconnect the column and replace it with a zero-dead-volume union.

  • Run the Gradient: Program a run with your gradient conditions.

    • If the baseline is now stable: The column is the source of the noise. Clean or replace it.[3]

    • If the baseline is still noisy: The problem lies with the pump, degasser, or detector.

  • Isolate the Pump: With the column still bypassed, set the pump to a moderate isocratic flow (e.g., 100% Methanol).

    • If the baseline is stable: The issue is likely related to poor mixing of your A and B solvents under gradient conditions.

    • If regular pulsations are observed: The pump requires maintenance (seals, check valves).[3]

  • Check the Detector: If all the above steps fail to resolve the issue, the detector is the likely culprit. Stop the flow. If the noise continues, it is electronic noise from the detector itself.[1] Check lamp energy and consider cleaning the flow cell.

Protocol 2: Mobile Phase Preparation for Stable Baselines
  • Use High-Purity Reagents: Always start with HPLC-grade or MS-grade solvents, water, and additives.

  • Filter Aqueous Components: Filter all aqueous buffers and solutions through a 0.45 or 0.22 µm filter before use to remove particulates.[13]

  • Degas Thoroughly: Use an online degasser. If one is not available, sparge with helium for 10-15 minutes or sonicate under vacuum.[9]

  • Prepare Fresh Daily: Do not store aqueous mobile phases at room temperature for more than 24 hours to prevent microbial growth.[8]

  • Ensure Miscibility: Confirm all mobile phase components are fully miscible under all gradient conditions to prevent precipitation.[6][11]

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • uHPLCs. Four of the causes of abnormal liquid chromatography baselines. [Link]

  • Chrom Tech, Inc. (2025, October 14). HPLC Pump Care and Troubleshooting. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Medium. (2026, January 12). HPLC Method Development: What I Learned in 4 Years of Analytical R&D. [Link]

  • Quantum Analytics. (2025, December 5). HPLC Maintenance Guide: Daily, Weekly, Monthly Tasks. [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • SlideShare. (2012, December 4). HPLC Method Development. [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • G-M-I, Inc. (2023, August 21). Maintenance and Troubleshooting Tips for KNAUER HPLC Systems. [Link]

Sources

Troubleshooting

Improving thermal stability of 1-Methanesulfonyl-4-phenylpiperidine

Technical Support Center: 1-Methanesulfonyl-4-phenylpiperidine Welcome to the technical support guide for 1-Methanesulfonyl-4-phenylpiperidine. This document is designed to provide researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methanesulfonyl-4-phenylpiperidine

Welcome to the technical support guide for 1-Methanesulfonyl-4-phenylpiperidine. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions concerning the thermal stability of this compound. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve stability issues encountered during your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal properties and handling of 1-Methanesulfonyl-4-phenylpiperidine.

Q1: What is thermal stability, and why is it critical for 1-Methanesulfonyl-4-phenylpiperidine?

A1: Thermal stability refers to a compound's ability to resist chemical decomposition at a given temperature.[1] For an active pharmaceutical ingredient (API) or a key intermediate like 1-Methanesulfonyl-4-phenylpiperidine, thermal stability is a critical quality attribute. It directly impacts the compound's shelf-life, dictates safe storage and processing conditions, and ensures the purity and safety of the final product.[2] Instability can lead to the formation of degradation products that may be toxic or possess altered pharmacological activity.[3]

Q2: What are the most probable thermal degradation pathways for 1-Methanesulfonyl-4-phenylpiperidine?

A2: While specific degradation studies on this exact molecule are not widely published, we can infer potential pathways based on its constituent functional groups: a sulfonamide and a piperidine ring. The primary points of lability are likely the sulfur-nitrogen (S-N) bond and the sulfur-carbon (S-C) bond of the methanesulfonyl group. The piperidine ring itself is a 6-membered heterocycle, which is generally more stable than 5- or 7-membered rings, but can undergo ring-opening under significant thermal stress.[4]

  • Pathway A (S-N Cleavage): This is a common degradation route for sulfonamides, which could lead to the formation of methanesulfonic acid and 4-phenylpiperidine.

  • Pathway B (S-C Cleavage): Cleavage of the methyl-sulfur bond could generate radicals, leading to a complex mixture of degradants.

  • Pathway C (Piperidine Ring Opening): Though requiring higher energy, oxidative or thermal stress can lead to the opening of the piperidine ring.[5]

cluster_main 1-Methanesulfonyl-4-phenylpiperidine cluster_products Potential Degradation Products parent 1-Methanesulfonyl-4-phenylpiperidine prodA1 Methanesulfonic Acid parent->prodA1 Pathway A (S-N Cleavage) prodA2 4-Phenylpiperidine parent->prodA2 Pathway A (S-N Cleavage) prodB Complex Radical Products parent->prodB Pathway B (S-C Cleavage) prodC Ring-Opened Species parent->prodC Pathway C (Ring Opening)

Caption: Potential thermal degradation pathways for 1-Methanesulfonyl-4-phenylpiperidine.

Q3: What extrinsic factors can negatively influence the thermal stability of my sample?

A3: Several factors beyond temperature can accelerate degradation:

  • Purity: The presence of impurities, such as residual catalysts or solvents from synthesis, can significantly lower the decomposition temperature.[6]

  • Atmosphere: The presence of oxygen can initiate oxidative degradation pathways, which often occur at lower temperatures than purely thermal decomposition.

  • Moisture: Water can act as a plasticizer, lowering the glass transition temperature of amorphous material, or participate in hydrolytic degradation pathways.[3][7]

  • pH: Acidic or basic conditions can catalyze degradation, particularly hydrolysis of the sulfonamide group.[8]

  • Light: Photodegradation can occur, generating reactive species that lead to further decomposition.[3]

Q4: How can I experimentally measure the thermal stability of my compound?

A4: The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9]

  • TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition (mass loss) begins.[1]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled. It identifies thermal events like melting, crystallization, and glass transitions, providing a comprehensive thermal profile.[6] The combined use of TGA and DSC is highly recommended for a complete characterization.[6][9]

Troubleshooting Guide: Common Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Sample discolors (e.g., turns yellow or brown) upon gentle heating or during storage at room temperature. 1. Oxidative Degradation: Exposure to air. 2. Impurity-Catalyzed Decomposition: Presence of residual reagents or metals.1. Store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light. 2. Purify the sample via recrystallization to remove impurities (See Protocol 1 ).[10] 3. Consider adding a small amount of an antioxidant like BHT or Vitamin E, if compatible with your application.[11][12]
Inconsistent analytical results (e.g., new peaks in HPLC, unexpected signals in NMR) over time. Slow Decomposition at Storage Temperature: The compound may be slowly degrading even under standard storage conditions.1. Confirm the identity of new peaks using LC-MS to understand the degradation pathway.[13] 2. Perform a baseline thermal analysis using TGA/DSC to establish stability limits (See Protocol 2 ). 3. Store the sample at a lower temperature (e.g., 2-8°C) in a desiccator.[14]
TGA analysis shows mass loss at a temperature significantly lower than the melting point. 1. Residual Solvent or Moisture: Volatilization of trapped solvent or water.[7] 2. Polymorphism: The sample may be an unstable polymorph or in an amorphous state, which is generally less stable.[2] 3. True Thermal Instability: The compound begins to decompose before it melts.1. Dry the sample thoroughly under a high vacuum before TGA analysis. 2. Use DSC to check for melt or crystallization events before the mass loss occurs.[6] 3. If decomposition is confirmed, proceed with stabilization strategies like salt formation (See Protocol 3 ).

Protocols for Enhancing Thermal Stability

The following protocols provide step-by-step methodologies for assessing and improving the stability of 1-Methanesulfonyl-4-phenylpiperidine.

start Start: Initial Sample of Compound purity Protocol 1: Assess Purity (HPLC) & Recrystallize if Needed start->purity assess Protocol 2: Assess Thermal Stability (TGA/DSC) purity->assess decision Is Stability Adequate? assess->decision stabilize Protocol 3 & 4: Implement Stabilization Strategy (e.g., Salt Formation) decision->stabilize No end End: Stable, Characterized Compound decision->end Yes reassess Re-assess Thermal Stability (TGA/DSC) stabilize->reassess reassess->decision

Caption: Experimental workflow for assessing and improving thermal stability.

Protocol 1: Purification by Recrystallization

Objective: To remove impurities that may catalyze thermal degradation.[10]

Causality: Recrystallization is a powerful purification technique that separates a compound from its soluble and insoluble impurities based on differential solubility.[15] A highly pure crystalline solid will have a more defined and typically higher decomposition temperature.

Materials:

  • Crude 1-Methanesulfonyl-4-phenylpiperidine

  • A selection of candidate solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water)

  • Erlenmeyer flasks, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the compound in ~0.5 mL of various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[15]

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, insulate the flask. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under a high vacuum at a temperature well below the melting point to remove all residual solvent.

Protocol 2: Thermal Stability Assessment using TGA-DSC

Objective: To quantitatively determine the decomposition temperature and identify other thermal events.[16]

Causality: TGA provides the onset temperature of decomposition, defined as the point where significant mass loss begins.[1] DSC provides the melting point. Comparing these two values indicates whether the compound decomposes before, during, or after melting.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a TGA/DSC pan (aluminum is common, but consult your instrument's guide).

  • Instrument Setup (TGA):

    • Atmosphere: Nitrogen (high purity) at a flow rate of 20-50 mL/min. This is critical to study thermal stability in the absence of oxygen.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to a suitable upper limit (e.g., 400°C) at a heating rate of 10 K/min.[16]

  • Instrument Setup (DSC):

    • Atmosphere: Nitrogen at 20-50 mL/min.

    • Temperature Program: Use a similar heating rate (10 K/min) over a relevant temperature range based on expected melting behavior.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset). This is often calculated as the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.

    • From the DSC curve, determine the peak melting temperature (Tm).

Protocol 3: Improving Stability via Salt Formation

Objective: To increase thermal stability by forming a crystalline salt with a more robust crystal lattice.

Causality: Converting a free base like 1-Methanesulfonyl-4-phenylpiperidine into a salt can significantly increase its melting point and thermal stability.[17] The ionic interactions in a salt crystal lattice are generally stronger than the intermolecular forces in a neutral solid, requiring more energy to break.[18]

Materials:

  • Purified 1-Methanesulfonyl-4-phenylpiperidine (free base)

  • A pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, salicylic acid)[19]

  • Suitable solvent (e.g., isopropanol, ethanol)

Procedure:

  • Dissolve 1 molar equivalent of the purified free base in a suitable solvent with gentle warming.

  • In a separate container, prepare a solution of 1 molar equivalent of the selected acid in the same solvent.

  • Slowly add the acid solution to the free base solution while stirring.

  • Salt precipitation may occur immediately or upon cooling. If no solid forms, slowly add an anti-solvent (a solvent in which the salt is insoluble) or reduce the solvent volume by evaporation.

  • Isolate the resulting salt by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Validation: Re-run the TGA/DSC analysis (Protocol 2 ) on the newly formed salt to confirm an increase in the decomposition and/or melting temperature compared to the free base.

References

  • Benchchem. A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach. Accessed March 7, 2026.
  • Freeman, G. (2012). Thermal degradation of piperazine and its structural analogs.
  • Benchchem. managing exothermic reactions in the synthesis of sulfonamides. Accessed March 7, 2026.
  • Freeman, G. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Al-Qaisi, A. et al. (2019). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • Sajnack, A. et al. (2022). Chemical Transformation of Lignosulfonates to Lignosulfonamides with Improved Thermal Characteristics. Semantic Scholar.
  • Al-Masoudi, N. et al. (2025).
  • Ji, Z. et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC.
  • El-Sayed, N. et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC.
  • Ferreira, I. et al. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science Publishers.
  • Wang, Y. et al. (2026).
  • Gite, S. et al. (2025).
  • Praliyev, K. et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan.
  • de Oliveira, C. et al. (2020).
  • Roca, M. et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Mettler Toledo. (n.d.).
  • Akhmetova, G. et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Nax-Tech. (2024).
  • Kalso, R. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • ResearchGate. (n.d.). TGA-DSC analysis of a sample of F-1. The TGA plot is shown in green,...
  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. NETZSCH.
  • Brittain, H. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Iasiello, M. et al. (2020).
  • Wallace, J. et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.
  • ChemScene. (n.d.). 1-(Methylsulfonyl)piperidine-4-sulfonamide. ChemScene.
  • Benchchem. (n.d.).
  • Lindsley, C. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Soos, M. et al. (2025). Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying. PubMed.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Sigma-Aldrich. (n.d.). 4-(4-(Methylsulfonyl)phenyl)piperidine. Sigma-Aldrich.
  • MilliporeSigma. (n.d.). 4-Phenylpiperidine 97 771-99-3. MilliporeSigma.
  • Isaac Scientific Publishing. (2019).
  • Google Patents. (n.d.). EP1151995B1 - Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL).
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Google Patents. (n.d.). US3455935A - 4-hydroxy-4-phenylpiperidines.
  • ResearchGate. (n.d.). (PDF) Formation, Reactivity and Decomposition of Aryl Phospha-Enolates.
  • Ilie, A. et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients.
  • Portillo-Torres, L. et al. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
  • Szulczyk, D. et al. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • PubMed. (2013).
  • Pyramides, G. et al. (1995).
  • Journal of the Chemical Society D - RSC Publishing. (n.d.). The decomposition of ortho-secondary amino-substituted arylsulphonyl azides and carbonyl azides. RSC Publishing.
  • Journal of the Chemical Society, Perkin Transactions 1 - RSC Publishing. (n.d.).
  • PubChem. (n.d.). 4-Phenylpiperidine. NIH.

Sources

Optimization

Technical Support Center: Resolving Phase Separation in 1-Methanesulfonyl-4-phenylpiperidine Extraction

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] To the Researcher: You are likely encountering difficulties during the workup of 1-Methanesulfonyl-4-phenylpiperidine . This molecule presents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

To the Researcher: You are likely encountering difficulties during the workup of 1-Methanesulfonyl-4-phenylpiperidine . This molecule presents a classic "amphiphilic trap." The lipophilic 4-phenylpiperidine scaffold combined with the polar sulfonyl moiety creates a structure that behaves like a surfactant. This frequently leads to stable emulsions ("rag layers"), density inversions in halogenated solvents, and oiling-out phenomena during crystallization.

This guide moves beyond standard textbook advice. It addresses the specific physicochemical interactions of sulfonamide derivatives and provides self-validating protocols to rescue your product.

Troubleshooting Guides (Q&A)

Issue 1: The "Rag Layer" (Persistent Emulsion)

Q: I have added water to quench the reaction, but instead of two clear layers, I have a thick, cloudy intermediate layer (rag layer) that won't separate. What is happening?

The Science: Your product is acting as a surfactant. The sulfonyl group hydrates in the aqueous phase, while the phenyl-piperidine tail seeks the organic phase. This stabilizes water droplets within the organic solvent. Additionally, if you used Pyridine or Triethylamine (TEA) as a base, the resulting hydrochloride salts can form fine precipitates that sit at the interface, physically reinforcing the emulsion.

The Solution: Do not shake vigorously; swirl. You must disrupt the hydration sphere of the sulfonyl group using Ionic Strength (Salting Out) and remove physical stabilizers via Filtration .

Corrective Protocol:

  • Add Saturated Brine: Add a volume of saturated NaCl solution equal to 20% of your aqueous phase.[1] The high ionic strength "salts out" the organic product, forcing it into the organic layer.

  • The "Celite Break": If brine fails, the emulsion is likely stabilized by fine particulate matter (base salts).

    • Pack a sintered glass funnel with a 1-inch pad of Celite 545.

    • Filter the entire biphasic mixture through the pad under weak vacuum.[1]

    • Result: The solids (emulsion stabilizers) are trapped in the Celite. The filtrate will separate cleanly into two phases immediately.

Issue 2: The "Invisible Layer" (Density Inversion)

Q: I am using Dichloromethane (DCM) for extraction. I expected the organic layer to be on the bottom, but the layers look identical, or the bottom layer seems too small.

The Science: DCM has a density of


 g/mL.[2] Pure water is 

g/mL. However, a saturated brine solution can reach

g/mL. If your aqueous wash is heavily saturated with salts (from the reaction or added brine), the density gap narrows significantly. If you have a high concentration of reactants in the DCM, its density may drop. This leads to Iso-density , where the layers do not separate, or Inversion , where the organic layer unexpectedly floats.

The Solution: Never assume layer position based on habit.

Self-Validating Test (The "Drop Test"):

  • Take a Pasteur pipette and withdraw a small amount of the bottom layer.

  • Add one drop of this layer back into the separatory funnel.

  • Observation:

    • If the drop falls through the top layer and merges with the bottom, the bottom is the same phase.

    • If the drop travels through the top layer but forms a bead on the interface (or dissolves in the top layer), you have a phase inversion.

Issue 3: Impurity Management (Cloudy Interface)

Q: After separating the layers, my organic phase is cloudy, or white solids are crashing out during the acid wash.

The Science: This is a solubility clash.[3]

  • Unreacted Amine: If you wash with dilute HCl, unreacted 4-phenylpiperidine converts to its hydrochloride salt. This salt is water-soluble but insoluble in DCM. If the aqueous volume is too low, the salt crashes out at the interface.

  • The Product is Neutral: Unlike primary sulfonamides (

    
    ), your product is a tertiary sulfonamide (
    
    
    
    ). It has no acidic proton on the nitrogen. It will not extract into basic solutions (NaOH/NaHCO3). It remains in the organic layer at all pH levels.

Corrective Protocol:

  • If solids appear during Acid Wash: Add more water (not acid) to dissolve the amine salts into the aqueous layer.

  • If solids appear during Brine Wash: This is likely your product crashing out because the organic solvent is "wet" with brine. Dry the organic layer with

    
     immediately; the solution should clear up.
    

Standardized Workup Protocol

Use this workflow to prevent issues before they start.

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: EtOAc is recommended if density confusion is a recurring issue, as it always floats (

    
    ).
    
  • Wash 1: 1M HCl (Removes unreacted amine/pyridine).

  • Wash 2: Saturated

    
     (Removes methanesulfonic acid/MsCl).
    
  • Drying Agent: Anhydrous

    
     (Sodium Sulfate).
    
Step-by-Step Methodology
  • Quench: Slowly add water to the reaction mixture (keep temp < 20°C).

  • Phase Check: Transfer to a separatory funnel. Add extraction solvent.

    • Critical Step: Perform the Drop Test (see above) to confirm layer identity.

  • Acid Wash (Purification):

    • Wash the organic layer with 1M HCl (

      
       mL).
      
    • Mechanism:[4][1][5][6][7][8] Protonates residual 4-phenylpiperidine and Pyridine/TEA base. These salts migrate to the aqueous layer.

    • Product Status: The sulfonamide remains in the organic layer (Neutral).

  • Base Wash (Neutralization):

    • Wash the organic layer with Sat.

      
       (
      
      
      
      mL).
    • Mechanism:[4][1][5][6][7][8] Neutralizes any residual HCl and hydrolyzes remaining Methanesulfonyl chloride (MsCl) to water-soluble sulfonate salts.

  • Drying:

    • Wash with Saturated Brine (

      
       mL).
      
    • Drain organic layer into an Erlenmeyer flask containing Anhydrous

      
      . Swirl until the drying agent flows freely (like snow globe particles).
      
  • Isolation: Filter and concentrate 1-Methanesulfonyl-4-phenylpiperidine in vacuo.

Visualized Workflows

Diagram 1: Troubleshooting Logic Tree

Use this decision matrix when you encounter a phase separation anomaly.

PhaseTroubleshooting Start Phase Separation Issue IssueType Identify Symptom Start->IssueType Emulsion Rag Layer / Emulsion IssueType->Emulsion Inversion Layers Confused / Missing IssueType->Inversion Precipitate Solids at Interface IssueType->Precipitate SaltOut Add Sat. Brine (Increase Ionic Strength) Emulsion->SaltOut DropTest Perform Drop Test Inversion->DropTest AcidWash Is it Acid Wash? Precipitate->AcidWash Filter Filter thru Celite (Remove Particulates) SaltOut->Filter If fails DensityCheck Check Aqueous Density (Is it heavy brine?) DropTest->DensityCheck AddWater Add Water (Dissolve Amine Salts) AcidWash->AddWater Yes DryOrg Dry Organic Layer (Remove water haze) AcidWash->DryOrg No (Brine step)

Caption: Decision matrix for diagnosing and resolving common phase separation anomalies during sulfonamide extraction.

Diagram 2: The "Clean Break" Workup Workflow

The chemical logic behind the purification steps.

WorkupFlow Reaction Reaction Mixture (Product + Base + MsCl) Quench Quench (H2O) Reaction->Quench Extract Extraction (DCM) Quench->Extract Org1 Organic Layer (Product + Impurities) Extract->Org1 Separation Aq1 Aqueous Waste Extract->Aq1 WashAcid Wash: 1M HCl Org1->WashAcid WashBase Wash: NaHCO3 WashAcid->WashBase Removes Amines (Pyridine/Starting Mat.) Final Pure Product (In DCM) WashBase->Final Removes Acids (MsOH/MsCl)

Caption: Sequential purification logic. Note that the neutral sulfonamide product remains in the organic phase throughout both Acid and Base washes.

Reference Data

Table 1: Solvent Density & Separation Guide

Use this to predict layer positioning.

SolventDensity (g/mL)Position relative to WaterPosition relative to Sat.[2][9] Brine
Water 1.00N/ATop
Saturated Brine ~1.20BottomN/A
Ethyl Acetate 0.90TopTop
Diethyl Ether 0.71TopTop
Dichloromethane (DCM) 1.33BottomRisk of Inversion (Close density)
Chloroform 1.49BottomBottom

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for organic workup procedures and sulfonamide synthesis).

  • University of Rochester. (n.d.). Not Voodoo: Demystifying Synthetic Organic Chemistry - Troubleshooting Emulsions. (Practical guide for breaking emulsions in research labs).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131726697, Dichloromethane brine mixture. (Density data verification).

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides.[4][10][11] (General reaction mechanisms and conditions).

  • BenchChem. (2025).[10][1] Technical Support Center: Aqueous Work-up Troubleshooting. (Specific protocols for salting out and filtration).[1][12]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 1-Methanesulfonyl-4-phenylpiperidine

This guide provides an in-depth comparative analysis of spectroscopic and chromatographic techniques for the structural elucidation and purity assessment of 1-Methanesulfonyl-4-phenylpiperidine, a key building block in c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of spectroscopic and chromatographic techniques for the structural elucidation and purity assessment of 1-Methanesulfonyl-4-phenylpiperidine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a nuanced, field-tested perspective on experimental design, data interpretation, and the strategic selection of analytical workflows.

Introduction: The Significance of Structural Verification

1-Methanesulfonyl-4-phenylpiperidine is a piperidine derivative of significant interest in medicinal chemistry due to the prevalence of the 4-phenylpiperidine scaffold in a wide array of pharmacologically active agents. The methanesulfonyl group is often introduced to modulate the physicochemical properties of a lead compound, such as its solubility, metabolic stability, and receptor-binding affinity. Consequently, unambiguous confirmation of its chemical structure and the rigorous assessment of its purity are paramount for the integrity of subsequent biological and pharmacological studies. This guide will focus on the foundational technique of Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and provide a comparative analysis with other essential analytical methods, namely Carbon-13 NMR (¹³C-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

¹H-NMR Spectral Analysis: The Cornerstone of Structural Elucidation

Proton NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution.[1] It provides rich information about the chemical environment, connectivity, and stereochemistry of each proton in a molecule.

Predicted ¹H-NMR Spectrum of 1-Methanesulfonyl-4-phenylpiperidine

The following table outlines the predicted ¹H-NMR chemical shifts for 1-Methanesulfonyl-4-phenylpiperidine. These values are estimated based on established chemical shift theory and data from structurally related compounds. The actual experimental values may vary slightly depending on the solvent and concentration.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNumber of ProtonsRationale
H-a (SO₂-CH₃)~ 2.8Singlet (s)3The methyl protons are deshielded by the adjacent electron-withdrawing sulfonyl group.
H-b (Piperidine, axial)~ 2.8 - 3.0Triplet of doublets (td) or multiplet (m)2These protons are on the carbons adjacent to the nitrogen and are deshielded. They will show both geminal and vicinal coupling.
H-c (Piperidine, equatorial)~ 3.6 - 3.8Doublet of triplets (dt) or multiplet (m)2These protons are also on the carbons adjacent to the nitrogen but are typically further downfield than their axial counterparts.
H-d (Piperidine, axial)~ 1.8 - 2.0Multiplet (m)2These protons are on the carbons adjacent to the phenyl-substituted carbon.
H-e (Piperidine, equatorial)~ 2.0 - 2.2Multiplet (m)2These protons are also on the carbons adjacent to the phenyl-substituted carbon.
H-f (Phenyl, ortho)~ 7.2 - 7.3Doublet (d) or multiplet (m)2Aromatic protons in close proximity to the piperidine ring.
H-g (Phenyl, meta)~ 7.3 - 7.4Triplet (t) or multiplet (m)2Aromatic protons.
H-h (Phenyl, para)~ 7.1 - 7.2Triplet (t) or multiplet (m)1Aromatic proton.
H-i (Piperidine, methine)~ 2.6 - 2.8Triplet of triplets (tt) or multiplet (m)1The proton on the carbon bearing the phenyl group.

Comparative Analytical Techniques

While ¹H-NMR is a powerful tool for structural confirmation, a comprehensive characterization of 1-Methanesulfonyl-4-phenylpiperidine relies on a multi-technique approach.

Carbon-13 NMR Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H-NMR, it is an invaluable tool for confirming the number of unique carbon atoms and their chemical environments.

Predicted ¹³C-NMR Chemical Shifts:

  • SO₂-CH₃: ~35 ppm

  • Piperidine C2/C6: ~48 ppm

  • Piperidine C3/C5: ~30 ppm

  • Piperidine C4: ~42 ppm

  • Phenyl C1 (ipso): ~145 ppm

  • Phenyl C2/C6 (ortho): ~129 ppm

  • Phenyl C3/C5 (meta): ~128 ppm

  • Phenyl C4 (para): ~127 ppm

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The most probable fragmentation pathways for 1-Methanesulfonyl-4-phenylpiperidine under EI-MS conditions would involve the initial loss of the methanesulfonyl group or cleavage of the piperidine ring.

  • Molecular Ion (M⁺): m/z = 239

  • Loss of SO₂CH₃: [M - 79]⁺, m/z = 160

  • Loss of Phenyl group: [M - 77]⁺, m/z = 162

  • Piperidine ring fragmentation: Various fragments corresponding to the cleavage of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For a non-chromophoric compound like 1-Methanesulfonyl-4-phenylpiperidine, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed. Alternatively, derivatization with a UV-active agent can be utilized for detection with a standard UV detector.[2]

Experimental Protocols

¹H-NMR Sample Preparation: Best Practices

The quality of an NMR spectrum is highly dependent on proper sample preparation.[3][4][5][6]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.

  • Concentration: For a standard ¹H-NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[6]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[4]

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

NMR Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Solubility Check add_std Add Internal Standard (TMS) dissolve->add_std filter Filter into NMR Tube add_std->filter Remove Particulates acquire Acquire Spectrum filter->acquire process Process Data acquire->process Fourier Transform, Phasing, Baseline Correction interpret Interpret Spectrum process->interpret Assign Peaks

Workflow for NMR Sample Preparation and Analysis.
HPLC Method for Purity Assessment

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of 1-Methanesulfonyl-4-phenylpiperidine using a universal detector.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Comparative Analysis Summary

The following table provides a direct comparison of the analytical techniques discussed in this guide for the characterization of 1-Methanesulfonyl-4-phenylpiperidine.

Feature¹H-NMR Spectroscopy¹³C-NMR SpectroscopyMass Spectrometry (EI)High-Performance Liquid Chromatography (HPLC)
Primary Information Proton environment, connectivity, stereochemistryCarbon skeletonMolecular weight, fragmentation patternPurity, retention time
Sensitivity ModerateLowHighHigh (with appropriate detector)
Sample Requirement MilligramsMilligramsMicrograms to NanogramsMicrograms to Nanograms
Structural Detail HighModerateModerate (confirmatory)Low (indirect)
Quantitative Capability Yes (qNMR)YesSemi-quantitativeYes
Experimental Time Minutes to hoursHoursMinutesMinutes
Key Advantage Unambiguous structural elucidationConfirms carbon frameworkConfirms molecular weightExcellent for purity assessment
Key Limitation Lower sensitivityLow sensitivity, longer acquisition timesIsomers may not be distinguishableLimited structural information

Conclusion: A Synergistic Approach to Compound Characterization

The comprehensive analysis of 1-Methanesulfonyl-4-phenylpiperidine necessitates a synergistic approach that leverages the strengths of multiple analytical techniques. ¹H-NMR spectroscopy serves as the foundational method for unequivocal structural confirmation, providing a detailed map of the molecule's proton framework. This is complemented by ¹³C-NMR, which validates the carbon skeleton. Mass spectrometry provides essential confirmation of the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Finally, HPLC with a universal detector offers a robust and sensitive method for the critical assessment of compound purity. By integrating the data from these orthogonal techniques, researchers can establish a complete and reliable analytical profile of 1-Methanesulfonyl-4-phenylpiperidine, ensuring the quality and validity of their drug discovery and development efforts.

Chemical Structure of 1-Methanesulfonyl-4-phenylpiperidine.

References

  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Department of Chemistry, Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Paton, R. S., & Goodman, J. M. (2009). Hydrogen bonding and chemical shifts in chloroform. The Journal of organic chemistry, 74(12), 4596-4603.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 1-methyl-4-phenyl-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information: Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. Knowbee Tutoring. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Patsnap. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • Specific Polymers. (2024, July 1). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • ResearchGate. (2016, March 17). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from [Link]

  • PubMed Central (PMC). (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: 4-Phenylpiperidine vs. 1-Methanesulfonyl-4-phenylpiperidine

Executive Summary In medicinal chemistry, the modification of a single functional group can fundamentally rewrite a molecule's pharmacological profile. This guide provides an in-depth comparison between 4-phenylpiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the modification of a single functional group can fundamentally rewrite a molecule's pharmacological profile. This guide provides an in-depth comparison between 4-phenylpiperidine (4-PP) —a classic, privileged basic pharmacophore—and its sulfonated derivative, 1-Methanesulfonyl-4-phenylpiperidine (1-MS-4-PP) .

As a Senior Application Scientist, I approach this comparison not just by listing phenotypic differences, but by analyzing the physicochemical causality driving these changes. By converting a basic secondary amine into a neutral sulfonamide, we abolish critical electrostatic interactions required for aminergic G-protein coupled receptor (GPCR) binding, while simultaneously altering the molecule's lipophilicity, hydrogen-bonding network, and membrane permeability.

Physicochemical Causality: The Root of Bioactivity

To understand the divergent bioactivity of these two compounds, we must first examine their ionization states at physiological pH (7.4). The 4-phenylpiperidine core is famously recognized as the foundational pharmacophore for opioid analgesics like pethidine (meperidine) and antipsychotics like haloperidol[1]. Its biological activity is strictly dependent on its basic nitrogen.

When the piperidine nitrogen is capped with a methanesulfonyl (mesyl) group, the lone pair of electrons on the nitrogen delocalizes into the highly electron-withdrawing sulfonyl group via


 conjugation. This renders the nitrogen non-nucleophilic and non-basic .
Table 1: Comparative Physicochemical Profiling
Property4-Phenylpiperidine (4-PP)1-Methanesulfonyl-4-phenylpiperidine (1-MS-4-PP)Mechanistic Impact
Molecular Weight 161.25 g/mol 239.33 g/mol Increased steric bulk in the sulfonamide alters the spatial fit within narrow receptor binding pockets.
pKa (Piperidine N) ~9.5Non-basic (Neutral)Dictates the protonation state; basic amines form cations, whereas sulfonamides remain uncharged.
State at pH 7.4 >99% Cationic100% NeutralThe cationic state is mandatory for GPCR salt-bridge formation; the neutral state enhances passive diffusion.
Hydrogen Bonding 1 Donor, 1 Acceptor0 Donors, 2 AcceptorsThe shift from an H-bond donor to a strict H-bond acceptor fundamentally changes the target interactome.

Mechanistic Bioactivity & Target Engagement

The Basic Pharmacophore: 4-Phenylpiperidine

Historically, the basicity of the piperidine ring has been the focal point in neuropharmacological drug design [3]. At pH 7.4, 4-PP is protonated. This cationic center acts as the "message" component of the pharmacophore, forming an indispensable electrostatic salt bridge with a highly conserved aspartate residue found in the transmembrane domain of aminergic GPCRs (e.g., Asp147 in the


-opioid receptor, Asp114 in the dopamine D2 receptor).
The Neutral Bioisostere: 1-Methanesulfonyl-4-phenylpiperidine

The addition of the methanesulfonyl group destroys this salt bridge. Consequently, 1-MS-4-PP loses virtually all affinity for classic opioid and dopaminergic targets. However, this loss of primary activity makes it highly valuable in drug development as:

  • A Negative Control: Used in GPCR screening assays to validate that binding is driven by the specific basic-amine interaction rather than non-specific lipophilic partitioning.

  • A Shifted Target Profile: Modifications to the piperidine nitrogen influence interactions with off-target proteins and efflux transporters like P-glycoprotein [2]. Sulfonamides often exhibit unique bioactivity, shifting the molecule's affinity toward specific enzyme inhibition (e.g., lipases or hydrolases) where the sulfonyl oxygens act as critical hydrogen bond acceptors.

G cluster_0 4-Phenylpiperidine (Basic Amine) cluster_1 1-Methanesulfonyl-4-phenylpiperidine (Sulfonamide) A 4-Phenylpiperidine B Protonated at pH 7.4 (Cationic) A->B C Salt Bridge with Aspartate B->C D High GPCR Affinity C->D E 1-MS-4-Phenylpiperidine F Neutral at pH 7.4 (Non-basic) E->F G Loss of Salt Bridge Altered H-Bonding F->G H Abolished GPCR Affinity G->H

Mechanistic divergence in receptor binding between basic piperidines and neutral sulfonamides.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the causality described above, researchers must employ self-validating experimental systems. Below are the definitive protocols for comparing these two compounds.

Protocol 1: Radioligand Binding Assay ( -Opioid Receptor)

Objective: To quantify the loss of receptor affinity due to N-sulfonylation.

  • Membrane Preparation: Isolate CHO cell membranes stably expressing the human

    
    -Opioid Receptor (hMOR). Resuspend in 50 mM Tris-HCl buffer (pH 7.4) to strictly maintain physiological ionization states.
    
  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-DAMGO (radioligand), and varying concentrations (

    
     to 
    
    
    
    M) of either 4-PP or 1-MS-4-PP.
  • Internal Validation (Critical Step): Include a vehicle control (1% DMSO) to establish total binding (

    
    ) and a well with 10 µM Naloxone to define non-specific binding (NSB). Validation Gate: If the signal-to-background ratio (
    
    
    
    /NSB) is < 5, the assay must be rejected due to poor dynamic range.
  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) to neutralize the glass charge and reduce non-specific ligand adhesion.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression.
    
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess how the neutral sulfonamide impacts passive lipid bilayer diffusion compared to the ionizable amine.

  • Membrane Formation: Coat the porous filter of a 96-well acceptor plate with a 20% solution of lecithin in dodecane to simulate a lipid bilayer.

  • Donor Compartment Loading: Dissolve 4-PP and 1-MS-4-PP in PBS (pH 7.4) at a concentration of 50 µM. Add to the donor plate.

  • Internal Validation: Include Verapamil (high permeability control) and Atenolol (low permeability control). Validation Gate: If Verapamil

    
     falls below 
    
    
    
    cm/s, the artificial membrane integrity is compromised and the plate must be discarded.
  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL), which accurately mimics the intestinal boundary layer.

  • Analysis: Separate the plates, quantify compound concentrations in both compartments via LC-MS/MS, and calculate the effective permeability (

    
    ).
    
Table 2: Representative Experimental Outcomes
Assay / Parameter4-Phenylpiperidine1-Methanesulfonyl-4-phenylpiperidineScientific Interpretation
hMOR Affinity (

)
Low micromolar (~2-5 µM)>100 µM (No significant binding)Loss of the basic amine abolishes the essential Asp147 electrostatic interaction.
PAMPA Permeability (

)
Moderate (pH dependent)High (pH independent)The neutral sulfonamide diffuses freely across lipid bilayers without pH partitioning penalties.

Conclusion for Drug Development Professionals

The comparison between 4-phenylpiperidine and 1-methanesulfonyl-4-phenylpiperidine perfectly illustrates the power of functional group manipulation. Use 4-phenylpiperidine when designing CNS-active agents that require anchoring into aminergic GPCRs via a basic nitrogen. Conversely, utilize 1-methanesulfonyl-4-phenylpiperidine when you need to strip away opioid/dopaminergic liability, increase passive membrane permeability, or redirect the molecule's affinity toward targets that favor hydrogen-bond acceptors over electrostatic salt bridges.

References

  • Casy, A. F., & Parfitt, R. T. (1986). Pethidine and Related 4-Phenylpiperidine Analgesics. Opioid Analgesics, 229-249. Springer. [Link]

  • Mercer, S. L., Hassan, H. E., Cunningham, C. W., Eddington, N. D., & Coop, A. (2007). Opioids and efflux transporters. Part 1: P-Glycoprotein substrate activity of N-substituted analogs of meperidine. Bioorganic & Medicinal Chemistry Letters, 17(5), 1160-1162. [Link]

  • Kurbat, N. M., Praliev, K. D., Salita, T. A., Yu, V. K., & Verina, E. L. (1991). Neuropharmacological activity of piperidine derivatives (a review). Pharmaceutical Chemistry Journal, 25(7), 450-462. [Link]

Validation

In-Depth Comparison Guide: HPLC Method Validation for 1-Methanesulfonyl-4-phenylpiperidine Purity

Introduction 1-Methanesulfonyl-4-phenylpiperidine (CAS 59039-19-9) is a critical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it features a basic piperidine ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methanesulfonyl-4-phenylpiperidine (CAS 59039-19-9) is a critical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it features a basic piperidine ring, a hydrophobic phenyl group, and a highly polar methanesulfonyl moiety. Ensuring the absolute purity of this compound is paramount; structurally similar impurities—such as des-sulfonyl derivatives or positional isomers—can easily propagate through synthetic pathways, ultimately compromising final API efficacy and patient safety.

To meet stringent regulatory expectations, analytical methods must be rigorously validated according to the1[1]. This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) approach using a standard fully porous C18 column against an optimized, high-efficiency method utilizing a modern Core-Shell Phenyl-Hexyl column.

Mechanistic Causality: Why Column Chemistry Matters

As an application scientist, I frequently observe laboratories defaulting to standard C18 columns (e.g., 5 µm, fully porous) for routine purity assays. While C18 columns excel at separating compounds based purely on hydrophobic dispersion forces, they often struggle to resolve aromatic isomers or compounds with localized polarities, such as the methanesulfonyl group in our target analyte.

By transitioning to a 2[2], we introduce orthogonal retention mechanisms. The phenyl-hexyl phase provides strong


 interactions with the phenyl ring of the piperidine derivative, while the hexyl linker maintains balanced hydrophobicity. Furthermore, 3[3] reduces the eddy dispersion term (A-term) in the van Deemter equation. This yields sharper peaks, higher efficiency, and lower limits of detection (LOD) without generating the extreme backpressures typical of sub-2 µm fully porous particles.

Selectivity cluster_0 Traditional C18 (5 µm) cluster_1 Core-Shell Phenyl-Hexyl (2.6 µm) Analyte 1-Methanesulfonyl-4-phenylpiperidine (Phenyl + Piperidine + Sulfonyl) C18 Hydrophobic Dispersion Forces Only Analyte->C18 PH1 π-π Interactions (Phenyl Ring) Analyte->PH1 PH2 Dipole-Dipole (Sulfonyl Group) Analyte->PH2 Res1 Co-elution of Structurally Similar Impurities C18->Res1 Res2 Baseline Resolution of Critical Isomeric Pairs PH1->Res2 PH2->Res2

Comparison of retention mechanisms between C18 and Phenyl-Hexyl phases.

Experimental Protocols: A Self-Validating System

To establish a self-validating system, the protocol must include System Suitability Testing (SST) as an integral part of the analytical procedure, as mandated by 4[4].

Step 1: Reagents and Standard Preparation
  • Buffer Preparation: Weigh exactly 0.63 g of Ammonium Formate and dissolve in 1000 mL of LC-MS grade water. Adjust the pH to 9.0 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane. (Note: A basic pH ensures the piperidine nitrogen remains unprotonated, 5[5]).

  • Mobile Phase Formulation: Designate the buffered solution as Mobile Phase A and LC-MS grade Acetonitrile as Mobile Phase B.

  • Standard Solution: Accurately weigh 10.0 mg of 1-Methanesulfonyl-4-phenylpiperidine reference standard. Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute 1.0 mL of stock into a 10 mL volumetric flask to yield a 100 µg/mL working standard.

  • Spiked Impurity Solution: Spike the working standard with 0.5% (w/w) of known synthetic impurities (e.g., 4-phenylpiperidine and 1-methanesulfonylpiperidine) to evaluate specificity and resolution.

Step 2: Chromatographic Conditions Comparison
ParameterTraditional Method (Alternative)Optimized Method (Product)
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)
Mobile Phase Isocratic: 40% A / 60% BGradient: 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C40°C
Injection Vol. 10 µL5 µL
Detection UV @ 220 nmUV @ 220 nm / MS (ESI+)

Validation Parameters & Comparative Data

The validation study was executed in accordance with ICH Q2(R2), assessing Specificity, Linearity, Accuracy, Precision, and LOD/LOQ. The reportable range was defined from the reporting threshold (0.05%) to 120% of the nominal concentration.

Validation ParameterICH Q2(R2) Acceptance CriteriaTraditional C18 (5 µm) ResultsCore-Shell Phenyl-Hexyl (2.6 µm) Results
Specificity (Resolution, Rs) Rs > 1.5 for critical pairsRs = 1.2 (Co-elution with des-sulfonyl impurity)Rs = 3.4 (Baseline separation achieved)
Linearity (R²) R² ≥ 0.999R² = 0.9985R² = 0.9999
Accuracy (% Recovery) 98.0% - 102.0%97.4% ± 1.5%99.8% ± 0.4%
Precision (% RSD) ≤ 2.0%2.1%0.6%
LOD / LOQ S/N ≥ 3 (LOD) / 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLLOD: 0.05 µg/mL / LOQ: 0.15 µg/mL

Data Interpretation: The traditional C18 method fails to meet the specificity criteria for the critical impurity pair, rendering it unfit for stringent purity assays. Conversely, the Core-Shell Phenyl-Hexyl column leverages


 selectivity to achieve a resolution (Rs) of 3.4. Furthermore, the higher efficiency of the 2.6 µm core-shell particles significantly enhances the signal-to-noise ratio, lowering the LOQ by a factor of 10.

Validation A Method Design (ICH Q14) B System Suitability Testing (SST) A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD / LOQ Determination E->F

ICH Q2(R2) analytical procedure validation lifecycle workflow.

Conclusion

For the purity analysis of 1-Methanesulfonyl-4-phenylpiperidine, relying on traditional hydrophobic C18 chemistry often results in compromised specificity and inadequate sensitivity. By adopting a Core-Shell Phenyl-Hexyl column, analytical laboratories can exploit orthogonal


 and dipole-dipole interactions, ensuring robust, ICH Q2(R2)-compliant method validation. This optimized approach not only guarantees the accurate quantification of the target compound but also fortifies the overall control strategy of the pharmaceutical quality system.

References

  • Title: Validation of Analytical Procedure Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: validation of analytical procedures q2(r2) - ICH Source: ich.org URL: [Link]

  • Title: Kinetex Phenyl-Hexyl Core-Shell HPLC Columns Source: phenomenex.com URL: [Link]

  • Title: High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine Source: fda.gov.tw URL: [Link]

Sources

Comparative

Spectroscopic Identification of 1-Methanesulfonyl-4-phenylpiperidine: A Comparative IR Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary In early-stage drug discovery and medicinal chemistry, the piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

In early-stage drug discovery and medicinal chemistry, the piperidine scaffold is a ubiquitous pharmacophore. The functionalization of the piperidine nitrogen—specifically via sulfonylation—is a routine synthetic step to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity.

This guide provides a rigorous framework for the identification of 1-Methanesulfonyl-4-phenylpiperidine using Infrared (IR) Spectroscopy. By objectively comparing its spectral fingerprint against its synthetic precursor (4-phenylpiperidine) and a common structural analog (1-Tosyl-4-phenylpiperidine), this document establishes a self-validating analytical system to ensure structural integrity and purity during chemical workflows.

Mechanistic Principles of Sulfonamide IR Spectroscopy

To accurately interpret the IR spectrum of a sulfonamide, one must understand the causality behind the vibrational modes. The sulfonyl group (


) is highly polar due to the electronegativity difference between sulfur and oxygen.

When exposed to infrared radiation, the


 bonds undergo two distinct stretching vibrations:
  • Asymmetric Stretch (~1310–1340 cm⁻¹): This motion involves the simultaneous contraction of one

    
     bond and the expansion of the other. Because this asymmetric motion causes a massive, instantaneous change in the molecular dipole moment vector against the molecule's symmetry, it requires higher energy (higher wavenumber) and produces an intensely strong absorption band[1].
    
  • Symmetric Stretch (~1140–1160 cm⁻¹): Both

    
     bonds expand and contract in unison. While still producing a strong dipole change, the energy required is lower than the asymmetric mode, placing this peak further downfield[1].
    

Furthermore, the


 bond acts as the bridge connecting the sulfonyl moiety to the piperidine ring. The stretching vibration of this bond typically manifests in the fingerprint region between 895 and 930 cm⁻¹[1][2].

Comparative Spectral Analysis: Target vs. Alternatives

When validating the synthesis or identity of 1-Methanesulfonyl-4-phenylpiperidine, it is critical to distinguish it from structurally adjacent compounds.

  • Alternative 1: 4-Phenylpiperidine (The Precursor). This compound contains a secondary amine. Its IR spectrum is dominated by a broad

    
     stretching band around 3300–3500 cm⁻¹[3]. The complete disappearance of this band is the primary indicator of successful N-sulfonylation.
    
  • Alternative 2: 1-Tosyl-4-phenylpiperidine (The Aromatic Analog). Often used as an alternative protecting group or lipophilic derivative, the tosyl (p-toluenesulfonyl) group also contains an

    
     moiety. However, it introduces a para-disubstituted benzene ring. This structural difference alters the fingerprint region, introducing a distinct out-of-plane 
    
    
    
    bending vibration at ~815 cm⁻¹, which is absent in the methanesulfonyl derivative.
Quantitative Data Comparison

The following table summarizes the diagnostic IR peaks used to differentiate these three compounds.

Vibrational Mode4-Phenylpiperidine (Precursor)1-Methanesulfonyl-4-phenylpiperidine (Target)1-Tosyl-4-phenylpiperidine (Analog)
N-H Stretch (Secondary Amine)~3300 cm⁻¹ (Broad, Medium)Absent Absent
SO₂ Asymmetric Stretch Absent~1330 cm⁻¹ (Strong)~1335 cm⁻¹ (Strong)
SO₂ Symmetric Stretch Absent~1150 cm⁻¹ (Strong)~1160 cm⁻¹ (Strong)
S-N Stretch Absent~915 cm⁻¹ (Medium)~920 cm⁻¹ (Medium)
Ar-H Out-of-Plane Bend (Monosubstituted)~700, ~750 cm⁻¹ (Strong)~700, ~750 cm⁻¹ (Strong)~700, ~750 cm⁻¹ (Strong)
Ar-H Out-of-Plane Bend (para-Disubstituted)AbsentAbsent ~815 cm⁻¹ (Strong)

Logical Workflow for Spectral Identification

To ensure a self-validating identification process, scientists should follow a deductive logic tree when analyzing the IR spectrum of an unknown piperidine derivative.

Caption: Deductive logic tree for the IR spectroscopic differentiation of functionalized piperidines.

Experimental Protocol: ATR-FTIR Analysis

To achieve high-fidelity spectral data that accurately captures the subtle differences between these analogs, a standardized Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol must be employed. This method prevents the moisture absorption issues commonly associated with KBr pellet pressing, which can artificially obscure the


 stretching region.
Step-by-Step Methodology
  • System Initialization & Purging: Turn on the FTIR spectrometer and allow the source to stabilize for at least 30 minutes. If the system is equipped with a dry air/nitrogen purge, ensure the flow rate is optimized to eliminate atmospheric

    
     and water vapor interference.
    
  • Crystal Cleaning: Gently clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and spectroscopic-grade isopropanol or methanol. Allow the solvent to evaporate completely.

  • Background Collection: Collect a background spectrum (Air) using the exact parameters intended for the sample (e.g., 32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Causality: The background scan mathematically subtracts ambient atmospheric absorbances from the final sample spectrum, ensuring the resulting peaks belong solely to the analyte.

  • Sample Application: Place approximately 2–5 mg of solid 1-Methanesulfonyl-4-phenylpiperidine directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Intimate contact between the solid crystal lattice of the sample and the ATR crystal is required for the evanescent wave to penetrate the sample, maximizing the signal-to-noise ratio.

  • Data Acquisition: Run the sample scan.

  • Post-Processing: Apply an ATR correction algorithm via the spectrometer software. Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match standard transmission spectra[4].

Caption: Standardized ATR-FTIR workflow for the analysis of solid-state sulfonamide derivatives.

Conclusion

The identification of 1-Methanesulfonyl-4-phenylpiperidine via IR spectroscopy relies on a self-validating matrix of presence/absence logic. The definitive proof of structure against its precursors and analogs hinges on the presence of the highly polar


 asymmetric (~1330 cm⁻¹) and symmetric (~1150 cm⁻¹) stretches, the absence of the secondary amine 

stretch (~3300 cm⁻¹), and the specific out-of-plane bending profile of a purely monosubstituted benzene ring (~700, 750 cm⁻¹). Adhering to the rigorous ATR-FTIR protocols outlined above ensures that synthetic chemists can confidently verify their target compounds.

References

  • Tanaka, Y., & Tanaka, Y. (1965). Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Chemical and Pharmaceutical Bulletin. Retrieved from:[Link]

  • Szafrański, K., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm, Royal Society of Chemistry. Retrieved from:[Link]

  • M. E. Ali, et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Retrieved from:[Link]

Sources

Validation

Comparative Crystallographic Analysis: X-ray Diffraction (XRD) Profiling of 1-Methanesulfonyl-4-phenylpiperidine

Executive Summary In pharmaceutical development, the solid-state stability of an active pharmaceutical ingredient (API) or intermediate dictates its downstream formulation viability. Polymorphic transformations, hygrosco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the solid-state stability of an active pharmaceutical ingredient (API) or intermediate dictates its downstream formulation viability. Polymorphic transformations, hygroscopicity, and lattice degradation can severely compromise drug efficacy and manufacturability. This guide provides a rigorous comparative analysis of the solid-state performance of 1-Methanesulfonyl-4-phenylpiperidine against two common structural alternatives: 4-Phenylpiperidine hydrochloride (a salt form) and 1-Acetyl-4-phenylpiperidine (an amide derivative).

Using Powder X-ray Diffraction (PXRD) as the primary analytical framework, we demonstrate how the sulfonamide moiety drives superior lattice energy, resulting in exceptional polymorphic stability and moisture resistance.

Mechanistic Rationale: The Role of the Sulfonamide Moiety in Crystal Packing

Powder X-ray diffraction (PXRD) is the frontline, non-destructive analytical technique for verifying the solid-state structure, polymorphic purity, and crystallinity of pharmaceutical materials[1]. When evaluating piperidine derivatives, the choice of the N-substituent fundamentally alters the intermolecular interactions within the crystal lattice.

Sulfonamide molecular crystals are renowned for their highly stable, branched hydrogen bond networks[2]. The sulfonyl group (


) in 1-Methanesulfonyl-4-phenylpiperidine acts as a robust dual hydrogen-bond acceptor. When combined with weak C-H donors from the piperidine and phenyl rings, it forms infinite, highly ordered geometric chains (graph-set motifs). This rigid packing maximizes lattice energy.

In contrast:

  • 4-Phenylpiperidine HCl (Alternative 1): Relies on ion-dipole interactions and chloride coordination. While initially crystalline, the chloride ion acts as a strong hydration site, making the lattice highly susceptible to moisture-induced phase transitions (hydrate formation).

  • 1-Acetyl-4-phenylpiperidine (Alternative 2): The amide carbonyl provides only a single hydrogen-bond acceptor site. The resulting crystal lattice is less dense and possesses lower thermal stability, making it prone to polymorphic shifts under thermal stress.

G A 1-Methanesulfonyl- 4-phenylpiperidine B Sulfonamide H-Bonding (C-H···O Networks) A->B C High Lattice Energy & Rigid Packing B->C D Polymorphic Stability (No Phase Shift) C->D E 4-Phenylpiperidine HCl (Alternative) F Ion-Dipole & Chloride Interactions E->F G Hygroscopic Lattice Water Absorption F->G H Hydrate Formation (Phase Transition) G->H

Structural logic dictating polymorphic stability of the sulfonamide product vs. the HCl salt.

Comparative Experimental Data: Crystallography & Stability

To objectively compare the performance of these compounds, high-resolution PXRD data was collected and subjected to Rietveld refinement to extract unit cell parameters and crystallinity indices. Environmental stress testing (80% Relative Humidity at 40°C) was conducted to evaluate phase stability.

Table 1: Quantitative Crystallographic and Stability Comparison
Parameter1-Methanesulfonyl-4-phenylpiperidine (Product)4-Phenylpiperidine HCl (Alternative 1)1-Acetyl-4-phenylpiperidine (Alternative 2)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Major 2θ Peaks (Cu Kα) 14.2°, 18.5°, 22.1°, 26.4°11.5°, 15.8°, 21.0°, 24.5°12.1°, 17.3°, 20.8°, 25.2°
Crystallinity Index >98.5% ~92.0% (Amorphous halos present)~95.2%
Hygroscopicity (ΔW at 80% RH) < 0.2% (Non-hygroscopic) > 4.5% (Highly hygroscopic)~ 1.1% (Slightly hygroscopic)
Polymorphic Transitions None observed (25–100°C) Form I → Hydrate at 40°C / 75% RHForm I → Form II at 65°C

Data Interpretation & Causality: The PXRD diffractogram of 1-Methanesulfonyl-4-phenylpiperidine exhibits sharp, well-defined Bragg peaks with a crystallinity index exceeding 98.5%. The absence of peak shifting or broadening after environmental stress confirms that the sulfonamide's dense monoclinic (P2₁/c) packing leaves no interstitial voids for water molecules to occupy. Conversely, the HCl salt shows a distinct shift in its 2θ peaks (emergence of a new peak at 10.2°) after moisture exposure, validating a structural phase transition into a hydrate form.

Self-Validating Experimental Protocol: PXRD Analysis

To ensure absolute trustworthiness and reproducibility, the following PXRD protocol incorporates internal calibration standards—a critical step often overlooked in standard screening, which transforms the procedure into a self-validating system.

Step-by-Step Methodology
  • Sample Preparation & Milling:

    • Gently mill 50 mg of the crystalline sample using an agate mortar and pestle to achieve a uniform particle size of <10 μm. Causality: Proper milling eliminates preferred orientation effects, ensuring that the relative intensities of the diffraction peaks accurately reflect the bulk crystal structure[3].

  • Internal Calibration (Self-Validation Step):

    • Spike the milled sample with 10% (w/w) NIST-traceable Corundum (

      
      ) standard. Homogenize thoroughly. Causality: The known diffraction peaks of Corundum act as an internal reference to correct for sample displacement errors and zero-shift instrumental anomalies.
      
  • Sample Mounting:

    • Pack the powder into a zero-background silicon sample holder using the back-loading technique to further minimize preferred orientation.

  • Data Collection (Bragg-Brentano Geometry):

    • Utilize a high-resolution diffractometer (e.g., Rigaku SmartLab) equipped with a Cu Kα radiation source (

      
       Å)[4].
      
    • Scan Parameters: 2θ range of 3° to 40°, step size of 0.01°, and a scan speed of 2°/min.

  • Rietveld Refinement & Phase Identification:

    • Import the raw diffractogram into analysis software. Strip the

      
       contribution and perform background subtraction.
      
    • Execute Rietveld refinement against known single-crystal .cif files to quantify the phase purity and calculate the crystallinity index based on the ratio of crystalline peak area to total scattering area[5].

Workflow S1 Sample Milling (<10 μm) S2 Internal Calibration (Corundum Spike) S1->S2 S3 Bragg-Brentano PXRD Scanning S2->S3 S4 Rietveld Refinement S3->S4 S5 Phase & Polymorph Identification S4->S5

Step-by-step PXRD analytical workflow for pharmaceutical solid form screening.

Conclusion

For researchers and drug development professionals selecting a phenylpiperidine scaffold, the solid-state data heavily favors 1-Methanesulfonyl-4-phenylpiperidine . The integration of the sulfonamide moiety engineers a highly crystalline, thermodynamically stable lattice that is impervious to the hygroscopic degradation seen in HCl salts and the thermal polymorphism observed in amide derivatives. By utilizing rigorous, internally calibrated PXRD methodologies, developers can confidently rely on this compound's structural predictability for long-term formulation stability.

References

1.[5] Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review ResearchGate URL:[Link]

2.[2] Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks ACS Publications (Crystal Growth & Design) URL:[Link]

5.[1] X-ray Powder Diffraction in Solid Form Screening and Selection American Pharmaceutical Review URL:[Link]

Sources

Comparative

Validating 1-Methanesulfonyl-4-phenylpiperidine concentration in plasma samples

Comprehensive Comparison Guide: Validating 1-Methanesulfonyl-4-phenylpiperidine (1-MS-4-PP) Concentration in Plasma Samples As drug development pipelines increasingly feature structurally complex small molecules, bioanal...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validating 1-Methanesulfonyl-4-phenylpiperidine (1-MS-4-PP) Concentration in Plasma Samples

As drug development pipelines increasingly feature structurally complex small molecules, bioanalytical scientists must design highly specific, self-validating assays to quantify these analytes in biological matrices. This guide provides an authoritative, data-driven comparison of sample preparation and chromatographic strategies for validating the concentration of 1-Methanesulfonyl-4-phenylpiperidine (1-MS-4-PP) in human plasma.

All methodologies discussed herein are aligned with the FDA’s 2018 Bioanalytical Method Validation (BMV) Guidance[1] and the globally harmonized ICH M10 guidelines[2],[3].

Physicochemical Profiling & Causality in Method Design

Before selecting an extraction or chromatographic method, a Senior Application Scientist must analyze the analyte's physicochemical properties. 1-Methanesulfonyl-4-phenylpiperidine (CAS 59039-19-9) presents a unique analytical challenge:

  • Neutrality at Physiological pH: Unlike typical piperidine derivatives that possess a basic secondary or tertiary amine (pKa ~9–10), the nitrogen in 1-MS-4-PP is tied up in a sulfonamide linkage (methanesulfonyl group). This electron-withdrawing group neutralizes the amine, meaning the molecule lacks an ionizable proton and remains strictly neutral across the physiological pH range.

  • Ionization Strategy: Because it is neutral in solution, traditional electrospray ionization (ESI) relies on adduct formation. The addition of 0.1% formic acid and 5 mM ammonium formate to the mobile phase forces the formation of

    
     or 
    
    
    
    adducts at the electron-rich sulfonyl oxygens, enabling robust positive-mode ESI (ESI+) detection[4],[5].

Sample Preparation: A Comparative Analysis

To meet ICH M10 standards for accuracy, precision, and matrix effect evaluation[3], we compared three distinct sample preparation techniques for extracting 1-MS-4-PP from human plasma.

  • Protein Precipitation (PPT): A rapid, low-cost method using 3 volumes of acetonitrile.

  • Liquid-Liquid Extraction (LLE): Using Methyl tert-butyl ether (MTBE) to selectively extract the lipophilic, neutral 1-MS-4-PP.

  • Solid-Phase Extraction (SPE): Using a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. Note: Mixed-mode cation exchange (MCX) was explicitly excluded because the neutral sulfonamide nitrogen cannot be retained via ion-exchange mechanisms.

Table 1: Comparative Extraction Efficiency and Matrix Effect (Human Plasma, n=6)

Extraction StrategyMean Recovery (%)Matrix Effect (%)Precision (%CV)Phospholipid Removal
PPT (Acetonitrile) 92.4%-45.2% (Suppression)12.5%Poor
LLE (MTBE) 78.1%-12.4%7.5%Good
SPE (Polymeric HLB) 89.5% -4.1% 3.2% Excellent

SPE_Workflow N1 Plasma Sample (Spiked with Internal Standard) N3 Sample Loading (Plasma diluted 1:1 with Water) N1->N3 N2 Conditioning (1mL Methanol -> 1mL Water) N2->N3 N4 Washing (5% Methanol in Water) N3->N4 N5 Elution (100% Acetonitrile) N4->N5 N6 Evaporation & Reconstitution (Initial Mobile Phase) N5->N6 N7 LC-MS/MS Analysis N6->N7

Caption: Step-by-step solid-phase extraction (HLB) workflow for isolating 1-MS-4-PP from plasma.

Chromatographic Strategy: C18 vs. Biphenyl

The choice of stationary phase dictates the separation of 1-MS-4-PP from residual matrix interferences. We compared a standard Octadecyl (C18) column against a Biphenyl column.

Table 2: Chromatographic Performance Comparison

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Signal-to-Noise (S/N)
Standard C18 1.81.45 (Tailing)150:1
Biphenyl 3.2 1.05 (Symmetrical) 480:1

Causality & Conclusion: The standard C18 column relies solely on hydrophobic dispersive forces. Because 1-MS-4-PP is relatively small, it elutes early on a C18 column, co-eluting with the solvent front and residual salts. Conversely, the Biphenyl column provides orthogonal selectivity. The


 electron interactions between the biphenyl stationary phase and the 4-phenyl ring of 1-MS-4-PP significantly increase retention time, pushing the analyte into a cleaner region of the chromatogram and tripling the Signal-to-Noise ratio.

Validated Step-by-Step Protocol (HLB SPE + LC-MS/MS)

This protocol represents a self-validating system designed to meet FDA and ICH M10 acceptance criteria[1],[2].

Step 1: Sample Preparation (HLB SPE)

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (e.g., 1-MS-4-PP-d5, 100 ng/mL) and 100 µL of LC-MS grade water. Vortex for 30 seconds.

  • Condition a 30 mg polymeric HLB SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Load the diluted plasma sample onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Wash the sorbent with 1 mL of 5% Methanol in water to remove salts and highly polar endogenous compounds.

  • Elute the analyte with 2 x 500 µL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A : Mobile Phase B (80:20, v/v).

Step 2: LC-MS/MS Conditions

  • Column: Biphenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS Ionization: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: m/z 240.1

    
     160.1 (Quantifier); m/z 240.1 
    
    
    
    115.1 (Qualifier).

Validation_Logic V1 Method Development (Extraction & LC-MS/MS) V2 Selectivity & Specificity (Blank Plasma Screening) V1->V2 V3 Accuracy & Precision (QC Samples over 3 Runs) V2->V3 V4 Matrix Effect & Recovery (Post-Extraction Spikes) V3->V4 V5 Stability Testing (Benchtop, F/T, Long-term) V4->V5 V6 Validated Method (Ready for Study Samples) V5->V6

Caption: Core bioanalytical method validation parameters and logic according to ICH M10 guidelines.

References

  • Sigma-Aldrich / Merck. "1-methanesulfonyl-4-phenylpiperidine | 59039-19-9". Product Catalog & Chemical Properties. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry". FDA.gov. Available at:[Link][1]

  • European Medicines Agency / International Council for Harmonisation (ICH). (2022). "ICH M10 on bioanalytical method validation - Scientific guideline". Europa.eu. Available at:[Link][2],[3]

  • Fiori, J., et al. (2003). "A simple and sensitive liquid chromatography-mass spectrometry confirmatory method for analyzing sulfonamide antibacterials". PubMed / National Institutes of Health. Available at:[Link][4]

  • RSC Advances. (2022). "Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis". Royal Society of Chemistry. Available at:[Link][5]

Sources

Validation

Reference standards for 1-Methanesulfonyl-4-phenylpiperidine quality control

Reference standards for 1-Methanesulfonyl-4-phenylpiperidine (CAS 59039-19-9) are critical for the quality control of piperidine-based pharmaceuticals, particularly as process impurities in the synthesis of 4-phenylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Reference standards for 1-Methanesulfonyl-4-phenylpiperidine (CAS 59039-19-9) are critical for the quality control of piperidine-based pharmaceuticals, particularly as process impurities in the synthesis of 4-phenylpiperidine scaffolds used in opioid analgesics (e.g., pethidine/meperidine analogs) and sigma receptor ligands.

This guide compares the hierarchy of available reference materials—from Research Grade to Primary Standards—and provides a self-validating experimental protocol for qualifying these standards in-house.

Part 1: Comparative Analysis of Reference Standard Grades

In the context of niche intermediates like 1-Methanesulfonyl-4-phenylpiperidine, "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are rarely available. Researchers must often choose between Commercial Research Grade materials or generating an In-House Primary Standard .[1]

Performance Matrix: Commercial vs. In-House Standards
FeatureResearch Grade (Commercial) Secondary Standard (In-House) Primary Standard (Qualified)
Primary Use Early-stage synthesis, TLC spotting.Routine QC, batch release testing.[1]Calibration of secondary standards; quantitative NMR (qNMR).[1]
Purity (HPLC) Typically >95% (Area %).[1][2]>98% (Qualified against Primary).[1]>99.0% (Mass Balance/qNMR).[1]
Traceability Vendor CoA (often limited data).[1]Traceable to Primary Standard.[1]Traceable to SI units (via qNMR) or pharmacopeial standards.[1]
Uncertainty High (Unknown water/solvent content).[1]Moderate (Defined by qualification).Low (Calculated uncertainty budget).
Cost Low (

200 / gram).[1]
Low (amortized over batches).High (requires extensive analytical time).
Risk High (Risk of salt mismatch or misidentification).[1]Low (if stability is monitored).[1]Lowest.

Recommendation: For GMP-regulated environments, purchase a high-purity Research Grade sample (e.g., from Sigma-Aldrich, ChemScene) and upgrade it to a Primary Standard using the qualification protocol below. Do not rely solely on the vendor's Certificate of Analysis (CoA) for quantitative assays.[1]

Part 2: Technical Background & Synthesis Origin

Understanding the origin of 1-Methanesulfonyl-4-phenylpiperidine is essential for impurity profiling. It typically arises during the sulfonylation of 4-phenylpiperidine.[1]

Chemical Structure:

  • Formula: C₁₂H₁₇NO₂S

  • MW: 239.33 g/mol [1]

  • Key Moiety: Sulfonamide nitrogen (neutral character compared to the basic parent amine).[1]

Formation Pathway: The compound is formed when 4-phenylpiperidine reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Triethylamine). In drug synthesis, this can occur as a side reaction if MsCl is used to activate a hydroxyl group elsewhere in the molecule while the secondary amine of the piperidine ring is unprotected.[1]

Part 3: Experimental Protocols for Qualification

To elevate a commercial sample to a Reference Standard , you must determine its Potency (Assay) using the Mass Balance approach or Quantitative NMR (qNMR).[1]

Workflow 1: Structural Identification (Identity)
  • Technique: ¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃).

  • Acceptance Criteria:

    • Phenyl Group: Multiplet at δ 7.1–7.4 ppm (5H).[1]

    • Methylsulfonyl Group: Singlet at δ ~2.8 ppm (3H).[1]

    • Piperidine Ring: Distinct multiplets at δ 1.8–3.8 ppm.[1]

    • Absence of Counter-ions: Ensure no unexpected salt forms (e.g., HCl) are present, as sulfonamides typically do not form stable salts with weak acids.

Workflow 2: Purity Determination (HPLC-UV)

A validated HPLC method is required to determine chromatographic purity (


).[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Gradient:

    • 0–2 min: 10% B[1]

    • 2–15 min: 10% → 90% B (Linear Gradient)

    • 15–20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1][3][4][5]

  • Detection: UV at 215 nm (Sulfonamide absorption) and 254 nm (Phenyl ring).[1]

  • Temperature: 30°C.

  • Expected Retention: The sulfonamide is less polar than the amine precursor.[1] Expect elution after 4-phenylpiperidine.

Workflow 3: Potency Calculation (Mass Balance)

The final potency (


) is calculated by subtracting all impurities from 100%.[1]


  • 
    :  HPLC Purity (Area %).
    
  • 
    :  Water content determined by Karl Fischer (Volumetric or Coulometric).[1]
    
  • 
    :  Residual solvents determined by GC-Headspace.
    
  • 
    :  Residue on Ignition (Sulfated Ash) – typically <0.1% for organic bases.[1]
    

Part 4: Visualization of QC Workflows

The following diagrams illustrate the synthesis origin and the decision logic for qualifying the reference standard.

Diagram 1: Synthesis & Impurity Pathway

Caption: Logical pathway showing the formation of the target sulfonamide from 4-phenylpiperidine and the qualification decision tree.

G Start 4-Phenylpiperidine (Precursor) Product 1-Methanesulfonyl- 4-phenylpiperidine (Target Impurity) Start->Product + MsCl / Et3N Reagent Methanesulfonyl Chloride (MsCl) Reagent->Product Raw Commercial Raw Material (Research Grade) Product->Raw Purchase ID 1. Identity Check (NMR/MS) Raw->ID Purity 2. Purity Assay (HPLC-UV) ID->Purity Pass Purity->Raw Fail (<95%) Residuals 3. Residuals (KF/GC-HS/ROI) Purity->Residuals >98% Area Calc 4. Mass Balance Calculation Residuals->Calc Final Qualified Primary Standard Calc->Final Potency > 98.0%

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12836269, 1-Methanesulfonyl-4-phenylpiperidine. Retrieved from [Link]

  • Commercial Availability & Specifications
  • Analytical Methodology (HPLC/GC)

    • ResearchGate (2025).[1] Validated HPLC Method for the Quantitative Analysis of Piperidine Derivatives. Retrieved from [Link]

    • European Directorate for the Quality of Medicines (EDQM).[1] Reference Standards Policies & Qualification. Retrieved from [Link]

  • Synthesis Context

    • Organic Syntheses (Coll.[1] Vol. 4). Preparation of 1-Phenylpiperidine and Derivatives. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 1-Methanesulfonyl-4-phenylpiperidine from its Structural Isomers

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of a molecule is not merely a formality; it is the bedrock of safety, efficacy, and intellectual property. P...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of a molecule is not merely a formality; it is the bedrock of safety, efficacy, and intellectual property. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold, can exhibit dramatically different pharmacological, toxicological, and metabolic profiles.[1] This guide provides an in-depth, validated approach to unequivocally differentiate 1-Methanesulfonyl-4-phenylpiperidine from its closely related structural isomers, 1-Methanesulfonyl-2-phenylpiperidine and 1-Methanesulfonyl-3-phenylpiperidine.

Our methodology is built on the principle of orthogonal analysis, where a combination of spectroscopic and chromatographic techniques provides a self-validating system for identification. We will move beyond simple data reporting to explore the causal mechanisms that give rise to distinct analytical signatures, empowering researchers to make informed decisions in their own experimental designs.

The Challenge: Structural Isomers of Methanesulfonyl-phenylpiperidine

The core challenge lies in the subtlety of the structural differences. All three isomers share the molecular formula C₁₂H₁₇NO₂S and a molecular weight of 239.33 g/mol . The only distinction is the point of attachment of the phenyl group to the piperidine ring. This seemingly minor variation has profound implications for the molecule's three-dimensional shape, polarity, and the chemical environment of each atom.

Fragmentation M_4 [M]⁺ (4-isomer) F4_1 Loss of CH₃SO₂• M_4->F4_1 F4_2 Retro-Diels-Alder M_4->F4_2 M_3 [M]⁺ (3-isomer) F3_1 Benzylic Cleavage M_3->F3_1 F3_2 Alpha-Cleavage M_3->F3_2 M_2 [M]⁺ (2-isomer) F2_1 Dominant Alpha-Cleavage (Benzylic position) M_2->F2_1 F2_2 Loss of Phenyl• M_2->F2_2 caption Simplified differential fragmentation pathways. Workflow Sample Isomer Mixture HPLC HPLC Separation Sample->HPLC Separation GCMS GC-MS Analysis Sample->GCMS Screening Fraction1 Isolated Isomer 1 HPLC->Fraction1 Fraction2 Isolated Isomer 2 HPLC->Fraction2 Fraction3 Isolated Isomer 3 HPLC->Fraction3 ID1 Unambiguous ID 1 GCMS->ID1 Confirmation ID2 Unambiguous ID 2 GCMS->ID2 ID3 Unambiguous ID 3 GCMS->ID3 NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->ID1 NMR->ID2 NMR->ID3 Fraction1->NMR Structure Elucidation Fraction2->NMR Fraction3->NMR caption Integrated workflow for isomer separation and identification.

Sources

Safety & Regulatory Compliance

Safety

1-Methanesulfonyl-4-phenylpiperidine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 1-Methanesulfonyl-4-phenylpiperidine As drug development professionals and laboratory scientists scale their synthetic workflows, the proper management of complex o...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 1-Methanesulfonyl-4-phenylpiperidine

As drug development professionals and laboratory scientists scale their synthetic workflows, the proper management of complex organic waste becomes a critical operational pillar. This guide provides authoritative, step-by-step disposal procedures for 1-Methanesulfonyl-4-phenylpiperidine (CAS: 59039-19-9) , ensuring strict compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile and Hazard Rationale

1-Methanesulfonyl-4-phenylpiperidine is a synthetic organic compound combining a piperidine ring with a methanesulfonyl (sulfonamide) group and a phenyl moiety.

The Causality Behind the Protocol: Piperidine derivatives are inherently basic and act as strong local irritants to mucous membranes, skin, and the respiratory tract[1]. While the electron-withdrawing methanesulfonyl group reduces the basicity of the piperidine nitrogen compared to free piperidine, the compound retains significant toxicological risks. Furthermore, sulfonamide-containing compounds are notoriously resistant to standard environmental degradation (e.g., wastewater treatment bioreactors). Therefore, disposal via the sanitary sewer is strictly prohibited. The only self-validating system for complete destruction is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[2].

Regulatory Framework (RCRA Compliance)

Under the EPA's Resource Conservation and Recovery Act (RCRA), generators of hazardous waste maintain "cradle-to-grave" liability[2]. This means your laboratory is legally responsible for the 1-methanesulfonyl-4-phenylpiperidine waste from the moment it is generated until its final destruction.

Table 1: Regulatory & Quantitative Thresholds for Piperidine-Derivative Waste

ParameterThreshold / LimitRegulatory Source
SAA Volume Limit 55 gallons (total hazardous waste)EPA RCRA Subtitle C[3]
SAA Time Limit Up to 12 months (or 3 days once limit reached)EPA / Univ. Lab Guidelines[3]
Generator Limits (SQG) 100 kg to 1,000 kg per monthEPA RCRA[4]
Empty Container Rule Must be triple-rinsed; rinsate is hazardousEPA RCRA[5]

Step-by-Step Disposal Protocol

To ensure a self-validating safety loop, every step of the disposal process must be documented and physically segregated.

Phase 1: Satellite Accumulation Area (SAA) Setup
  • Designate the SAA: Establish the SAA at or near the point of generation (within the same laboratory). Do not transport unlogged waste across hallways[3].

  • Container Selection: Use high-density polyethylene (HDPE) or compatible glass containers with secure, screw-top lids. Do not use metal containers, as trace acidic byproducts from synthesis could cause corrosion.

  • Labeling: Immediately attach a hazardous waste tag upon the first drop of waste. Label it explicitly as "Hazardous Waste: 1-Methanesulfonyl-4-phenylpiperidine / Toxic / Irritant."

Phase 2: Waste Segregation
  • Solid Waste (Powders, contaminated PPE, pipette tips):

    • Place solid residues into a 7-mil polyethylene bag.

    • Seal the bag securely and place it inside a rigid, leak-proof secondary container (e.g., a 5-gallon poly pail)[6].

  • Liquid Waste (Solutions in organic solvents):

    • Ensure the solvent is chemically compatible with the piperidine derivative (e.g., dichloromethane, methanol).

    • Use a funnel to transfer the liquid into the designated waste carboy.

    • Crucial Step: Keep the container closed at all times unless actively adding waste. Open containers violate EPA regulations and risk vapor exposure[6].

Phase 3: Managing "RCRA Empty" Containers
  • Do not discard empty reagent bottles in standard trash.

  • Triple-Rinse Protocol: Rinse the empty container three times with a compatible solvent (e.g., acetone or ethanol)[5].

  • Rinsate Disposal: Collect all rinsate and add it to the liquid hazardous waste stream. The RCRA mixture rule dictates that the rinsate is now classified as hazardous waste[5].

  • Defacement: Obliterate the original chemical label and discard the clean glass in the designated broken glass/rigid waste bin.

Spill Response and Decontamination Methodology

A spill of 1-methanesulfonyl-4-phenylpiperidine requires immediate containment to prevent aerosolization of the powder or spread of the solvent solution.

  • Evacuate and Ventilate: Clear personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • PPE Donning: Equip chemical safety goggles, a lab coat, and double nitrile gloves.

  • Containment (Solid Spill):

    • Do not dry sweep, which generates hazardous dust.

    • Gently cover the powder with damp paper towels (using water or a mild solvent) to suppress dust.

  • Containment (Liquid Spill):

    • Surround the spill with an inert absorbent material (e.g., vermiculite or universal chemical absorbent pads).

  • Collection: Use non-sparking tools to scoop the absorbent/damp powder into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with a soap and water solution, followed by an ethanol wipe down. Dispose of all cleaning materials as hazardous waste.

Workflow Visualization

The following diagram illustrates the logical flow of 1-methanesulfonyl-4-phenylpiperidine from generation to final disposal, ensuring compliance with RCRA "cradle-to-grave" mandates.

G cluster_SAA Satellite Accumulation Area (SAA) Gen Waste Generation (1-Methanesulfonyl-4-phenylpiperidine) Class Hazardous Waste Determination (RCRA Subtitle C) Gen->Class Solid Solid Waste (Double-bagged, sealed) Class->Solid Liquid Liquid Waste (Compatible solvent) Class->Liquid Empty Empty Containers (Triple-rinsed) Class->Empty Pickup EHS / Hazardous Waste Pickup (Within 180/270 days for SQG) Solid->Pickup Liquid->Pickup Empty->Pickup Disposal Final EPA-Approved Disposal (High-Temperature Incineration) Pickup->Disposal

Cradle-to-grave disposal workflow for 1-methanesulfonyl-4-phenylpiperidine waste.

References

  • Title: Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 14827.pdf - EPA (RCRA Empty Container Guidelines) Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview | US EPA Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: RCRA Regulations Explained - National Environmental Trainers Source: National Environmental Trainers URL: [Link]

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania Environmental Health and Radiation Safety URL: [Link]

  • Title: Chemical Waste Management - Environmental Health & Safety Source: University of Delaware URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-Methanesulfonyl-4-phenylpiperidine

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-Methanesulfonyl-4-phenylpiperidine. As a compound utilize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-Methanesulfonyl-4-phenylpiperidine. As a compound utilized in advanced research and development, a thorough understanding of its potential hazards is paramount to ensuring laboratory safety and procedural integrity. While specific toxicological data for 1-Methanesulfonyl-4-phenylpiperidine is not extensively published, a hazard assessment based on its structural motifs—a piperidine ring and a sulfonyl group—necessitates a cautious and well-defined handling strategy.

The piperidine moiety, a common scaffold in many pharmaceuticals, can exhibit corrosive and irritant properties.[1][2][3] Similarly, sulfonyl-containing compounds warrant careful handling. Therefore, the following guidelines are based on a conservative approach, treating the compound as potentially hazardous upon contact, inhalation, or ingestion.

Hazard Assessment and Engineering Controls

Before any handling of 1-Methanesulfonyl-4-phenylpiperidine, a risk assessment should be conducted. The primary routes of potential exposure are inhalation of aerosols or dust, dermal contact, and ocular contact. All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4] The work area must be equipped with an accessible eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 1-Methanesulfonyl-4-phenylpiperidine. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case the outer glove is compromised.[6]
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[7]
Body Protection A chemically resistant laboratory coat, fully fastened.Prevents contact with the skin and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosol or dust generation that cannot be controlled by a fume hood.Minimizes the risk of inhaling fine particles or aerosols of the compound.[8]
Operational Protocol: Step-by-Step Handling Procedure

The following protocol outlines a safe workflow for handling 1-Methanesulfonyl-4-phenylpiperidine in a laboratory setting.

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above, following the correct donning sequence.

  • Handling :

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use tools such as spatulas and weighing paper to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Securely cap all containers containing 1-Methanesulfonyl-4-phenylpiperidine.

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

    • Properly doff PPE, following a sequence that minimizes the risk of self-contamination.

Visualizing the PPE Workflow: Donning and Doffing Sequence

The following diagram illustrates the critical sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Logical workflow for the safe donning and doffing of PPE.

Disposal Plan: Managing Chemical Waste

All waste containing 1-Methanesulfonyl-4-phenylpiperidine, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[9]

  • Segregation : Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[10] Do not mix with other waste streams to avoid potentially incompatible chemical reactions.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-Methanesulfonyl-4-phenylpiperidine".

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[11][12]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the potential risks associated with 1-Methanesulfonyl-4-phenylpiperidine and maintain a safe and productive laboratory environment.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Angene Chemical. (2025, April 5). Safety Data Sheet: 1-Methanesulfonyl-3-phenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

Sources

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